2-(Diethylamino)ethyl 2-iodobenzoate
Beschreibung
BenchChem offers high-quality 2-(Diethylamino)ethyl 2-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethylamino)ethyl 2-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H18INO2 |
|---|---|
Molekulargewicht |
347.19 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-iodobenzoate |
InChI |
InChI=1S/C13H18INO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
YBOINLHVOAMYNS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1I |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Foundational & Exploratory
2-(Diethylamino)ethyl 2-iodobenzoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
Executive Summary
This guide provides a comprehensive technical overview of the viable synthetic pathways for producing 2-(Diethylamino)ethyl 2-iodobenzoate, a key chemical intermediate. The synthesis is deconstructed into the preparation of its two primary precursors—2-iodobenzoic acid and 2-(diethylamino)ethanol—followed by their strategic coupling via esterification. We will explore two primary esterification methodologies: the classic acid-catalyzed Fischer esterification and a more robust, higher-yield approach via an acyl chloride intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical analysis of the causality behind procedural choices to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
2-(Diethylamino)ethyl 2-iodobenzoate is a bifunctional molecule featuring an aromatic iodide, a tertiary amine, and an ester linkage. This combination of functional groups makes it a valuable building block in organic synthesis, particularly as a precursor for more complex molecules in medicinal chemistry and materials science. The iodine atom, for instance, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the tertiary amine offers a basic site for salt formation or further derivatization.
A logical retrosynthetic analysis dissects the target molecule at the ester bond, identifying 2-iodobenzoic acid and 2-(diethylamino)ethanol as the immediate precursors.
Retrosynthetic Analysis:
-
Target: 2-(Diethylamino)ethyl 2-iodobenzoate
-
Key Disconnection: Ester C-O bond
-
Precursors: 2-Iodobenzoic Acid and 2-(Diethylamino)ethanol
The core challenge of this synthesis lies in efficiently forming the ester bond between a moderately reactive carboxylic acid and an amino-alcohol. The presence of the basic tertiary amine in 2-(diethylamino)ethanol introduces a key consideration: under acidic conditions required for traditional Fischer esterification, the amine will be protonated, potentially reducing its nucleophilicity and complicating the reaction. Therefore, the choice of esterification strategy is paramount.
Synthesis of Key Precursors
Preparation of 2-Iodobenzoic Acid via Sandmeyer Reaction
The most reliable and scalable method for synthesizing 2-iodobenzoic acid is the Sandmeyer reaction, which proceeds through the diazotization of anthranilic acid.[1] This classic transformation is a cornerstone of aromatic chemistry.
Mechanism Insight: The reaction begins with the formation of nitrous acid (in situ from sodium nitrite and a strong acid), which reacts with the primary amine of anthranilic acid to form a diazonium salt. This salt is a superb leaving group (N₂ gas). The subsequent introduction of an iodide source, typically potassium iodide (KI), allows for the iodide ion to act as a nucleophile, displacing the nitrogen gas and forming the C-I bond.[1][2] Maintaining a low temperature (0–5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[1]
Experimental Protocol: Synthesis of 2-Iodobenzoic Acid
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthranilic Acid | 137.14 | 10.0 g | 0.073 |
| Concentrated HCl | 37.2 | ~25 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.3 g | 0.077 |
| Potassium Iodide (KI) | 166.00 | 12.5 g | 0.075 |
| Deionized Water | 18.02 | Various | - |
| 95% Ethanol | 46.07 | As needed | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
Procedure:
-
In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water and add 25 mL of concentrated hydrochloric acid while stirring.[1]
-
Cool the resulting solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool the solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution. It is crucial to maintain the temperature between 0 and 5 °C throughout the addition. A vigorous evolution of nitrogen gas will be observed.[1]
-
After the addition is complete, continue stirring the diazonium salt solution for 15 minutes at 0–5 °C.
-
In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.
-
Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the mixture to warm to room temperature and then heat it on a steam bath to approximately 90-95 °C for 30 minutes to ensure the reaction goes to completion.[1]
-
Cool the mixture in an ice bath to precipitate the crude product.
-
Collect the crude 2-iodobenzoic acid by vacuum filtration and wash it with cold water.
-
To remove residual iodine, wash the crude solid with a small amount of cold sodium bisulfite solution, followed by another wash with cold water.[1]
-
Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol, followed by the addition of hot water until turbidity persists. Allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.[2]
2-(Diethylamino)ethanol
2-(Diethylamino)ethanol is a widely available commercial reagent.[3] For the purposes of this guide, purchasing a high-purity grade is the most practical approach. Industrially, it is prepared via the reaction of diethylamine with ethylene oxide.[3]
Core Synthesis: Esterification Pathways
Pathway A: Acid-Catalyzed Fischer Esterification
Fischer esterification is an equilibrium-driven process that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[4]
Causality and Limitations: The primary function of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. However, the presence of the basic tertiary amine on the alcohol poses a challenge. The strong acid will readily protonate the amine, forming an ammonium salt. This protonation can decrease the nucleophilicity of the alcohol oxygen due to inductive effects and may lead to solubility issues, often resulting in lower yields compared to other methods. According to Le Chatelier's Principle, the reaction must be driven to completion by removing the water byproduct, usually by azeotropic distillation or by using a large excess of the alcohol reactant.[5]
Experimental Protocol: Fischer Esterification
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Iodobenzoic Acid | 248.02 | 5.0 g | 0.020 |
| 2-(Diethylamino)ethanol | 117.19 | 7.1 g (8.0 mL) | 0.060 |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | ~0.5 mL | - |
| Toluene | 92.14 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 5.0 g of 2-iodobenzoic acid, 8.0 mL of 2-(diethylamino)ethanol, and 50 mL of toluene.
-
With stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise.
-
Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Proceed to the purification and workup step as described in Section 4.
Pathway B (Recommended): Acyl Chloride Route
To circumvent the equilibrium limitations and amine protonation issues of Fischer esterification, a more reliable strategy involves converting the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate then reacts rapidly and irreversibly with the alcohol to form the ester.
Workflow Visualization
Caption: Recommended synthesis workflow via the acyl chloride intermediate.
Step 1: Preparation of 2-Iodobenzoyl Chloride 2-Iodobenzoic acid is converted to 2-iodobenzoyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed.[6]
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood.
-
In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), place 5.0 g (0.020 mol) of 2-iodobenzoic acid.
-
Add 10 mL (0.137 mol) of thionyl chloride.
-
Add one drop of anhydrous DMF as a catalyst.
-
Heat the mixture gently under reflux for 2-3 hours. The solid acid will dissolve, and gas evolution will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 2-iodobenzoyl chloride. This intermediate is often used directly in the next step without extensive purification.
Step 2: Esterification with 2-Iodobenzoyl Chloride The highly electrophilic acyl chloride reacts readily with 2-(diethylamino)ethanol. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction, preventing the protonation of the product's tertiary amine.[7]
Procedure:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 4.7 g (0.040 mol) of 2-(diethylamino)ethanol and 3.4 mL (0.024 mol) of triethylamine in 100 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the crude 2-iodobenzoyl chloride (from Step 1) in 20 mL of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the cooled alcohol solution over 30 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours or until TLC indicates the consumption of the acyl chloride.
-
Proceed to purification and workup.
Product Purification and Characterization
General Workup and Purification Protocol:
-
Quench the reaction mixture by slowly adding 50 mL of water.
-
If the reaction was acid-catalyzed, first neutralize it carefully with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Wash sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation[7] or by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing a small amount (e.g., 1%) of triethylamine to prevent the protonation and streaking of the basic product on the acidic silica.
Characterization:
-
¹H NMR: Expect characteristic signals for the diethyl groups (a quartet and a triplet), two triplets for the ethyl bridge (-OCH₂CH₂N-), and signals in the aromatic region corresponding to the protons on the 2-iodobenzoyl ring.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the iodine), and the aliphatic carbons of the diethylaminoethyl group.
-
IR Spectroscopy: A strong absorption band around 1720-1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₃H₁₈INO₂) should be observed.
Safety and Handling
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Must be handled in a fume hood with appropriate PPE, including gloves and face shield.[6]
-
Concentrated Acids (HCl, H₂SO₄): Extremely corrosive and cause severe burns. Handle with extreme care.[4]
-
Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the intermediate diazonium salt. Keep the reaction mixture cold at all times.[1]
-
Organic Solvents: Use in a well-ventilated area and away from ignition sources.
Conclusion
The synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate is most effectively and reliably achieved through a multi-step process commencing with the Sandmeyer reaction of anthranilic acid to produce 2-iodobenzoic acid. While direct Fischer esterification is a possible route for coupling the acid with 2-(diethylamino)ethanol, the recommended pathway for achieving higher yields and cleaner reactions involves the conversion of 2-iodobenzoic acid to its highly reactive acyl chloride intermediate. This approach avoids harsh acidic conditions that interfere with the basic amine functionality and circumvents the equilibrium limitations of the Fischer method. Proper purification and handling of the hazardous reagents involved are critical for a successful and safe synthesis.
References
-
Zhdankin, V. V., & Koposov, A. Y. (2005). Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure. PubMed. Retrieved from [Link]
-
Yoshimura, A., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. Retrieved from [Link]
-
Koposov, A. Y., et al. (2006). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. Retrieved from [Link]
-
Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
-
ProChemicals. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]
- Janssen, P. A. J. (1958). Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation. Google Patents.
-
Wikipedia. (n.d.). Diethylethanolamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Diethylamino)ethyl 2-iodobenzoate
Abstract
This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2-(Diethylamino)ethyl 2-iodobenzoate. This molecule, comprising a 2-iodobenzoate ester linked to a diethylaminoethyl moiety, is of significant interest to researchers in medicinal chemistry and drug development as a potential intermediate or analogue of pharmacologically active compounds. Due to the limited availability of direct experimental data in public literature, this document emphasizes the robust, validated methodologies required for its complete characterization. We will explore its chemical identity, propose a viable synthetic route, and detail the experimental protocols for determining critical parameters such as solubility, pKa, and spectroscopic profiles. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound's properties to advance their work.
Introduction and Rationale
Molecular Overview
2-(Diethylamino)ethyl 2-iodobenzoate is a tertiary amine and an aromatic iodide ester. Its structure suggests potential applications as a building block in organic synthesis or as an analogue to local anesthetics like procaine, which shares the aminoethyl benzoate scaffold. The presence of an iodine atom on the benzene ring offers a site for further chemical modification, for instance, through cross-coupling reactions. The diethylamino group provides a basic center, making the molecule's properties highly pH-dependent.
The Imperative of Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is a cornerstone of modern drug development and chemical research. These parameters govern a molecule's behavior in both chemical and biological systems. For instance:
-
Solubility directly impacts formulation strategies and bioavailability.
-
The dissociation constant (pKa) dictates the ionization state at physiological pH, which is critical for membrane permeability, receptor binding, and absorption.
-
Spectroscopic and spectrometric data are essential for unequivocal structural confirmation and purity assessment.
-
Thermal properties like the melting point are key indicators of purity and solid-state stability.
This guide provides the necessary theoretical grounding and practical protocols to establish a complete physicochemical profile for 2-(Diethylamino)ethyl 2-iodobenzoate.
Chemical Identity and Computed Properties
While a specific CAS number for this exact compound is not prominently listed in major databases, its identity can be defined by its structure and molecular formula. The properties listed below are computed based on its known structure, providing a baseline for experimental verification.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)ethyl 2-iodobenzoate | N/A |
| Molecular Formula | C₁₃H₁₈INO₂ | N/A |
| Molecular Weight | 347.19 g/mol | N/A |
| Monoisotopic Mass | 347.03823 Da | [1] |
| XLogP3 | 4.1 (Predicted) | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 6 | [1] |
Note: Predicted values are derived from computational models and may differ from experimental results. They are based on analyses of structurally similar compounds.
Synthesis and Purification Pathway
A logical and well-established method for synthesizing 2-(Diethylamino)ethyl 2-iodobenzoate is through the esterification of 2-iodobenzoic acid with 2-(diethylamino)ethanol.
Proposed Synthetic Route: Fischer Esterification
The reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3] The precursors, 2-iodobenzoic acid and 2-(diethylamino)ethanol, are commercially available. 2-Iodobenzoic acid itself can be synthesized from anthranilic acid via a Sandmeyer reaction.[4]
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed to drive the esterification equilibrium towards the product by removing water and to ensure the final product is isolated in high purity by removing unreacted starting materials and the catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-iodobenzoic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and toluene (approx. 0.5 M).
-
Expertise: Using a slight excess of the alcohol and removing water via the Dean-Stark trap maximizes the yield according to Le Chatelier's principle.
-
-
Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
-
Reflux: Heat the mixture to reflux. Monitor the reaction progress by collecting water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically when water collection ceases or TLC shows consumption of the limiting reagent), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Trustworthiness: This step is crucial for safety and to ensure the tertiary amine product is in its free base form for efficient extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Experimental Physicochemical Characterization
The following protocols describe standard, validatable methods for determining the key physicochemical properties of the synthesized compound.
Melting Point and Thermal Analysis
The melting point is a primary indicator of purity. For a crystalline solid, a sharp melting range suggests high purity.
-
Methodology: Differential Scanning Calorimetry (DSC)
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Accurately weigh 1-3 mg of the purified compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
-
Solubility Determination
Solubility is determined in various pharmaceutically relevant media.
-
Methodology: Shake-Flask Method (Equilibrium Solubility)
-
Add an excess amount of the compound to vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and ethanol).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples through a 0.45 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Construct a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
Dissociation Constant (pKa) Determination
The pKa of the tertiary diethylamino group is critical as it defines the molecule's charge state.
-
Methodology: Potentiometric Titration
-
Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 N HCl.
-
Titrate this solution with a standardized solution of 0.1 N NaOH.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
-
pKa Determination Workflow
Sources
An In-depth Technical Guide to 2-(Diethylamino)ethyl 2-iodobenzoate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 2-(Diethylamino)ethyl 2-iodobenzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to its nature as a specialized chemical intermediate, this document focuses on its synthesis from readily available precursors, detailed characterization methodologies, and an exploration of its potential applications based on its structural motifs.
Introduction and Rationale
2-(Diethylamino)ethyl 2-iodobenzoate is an organic molecule that incorporates three key functional groups: an aromatic iodide, an ester, and a tertiary amine. This unique combination suggests its potential as a versatile building block in medicinal chemistry. The 2-(diethylamino)ethyl ester moiety is a well-known pharmacophore present in numerous biologically active compounds, including local anesthetics (e.g., procaine) and antiarrhythmic agents, where it often influences the drug's solubility, receptor binding, and pharmacokinetic profile.[1] The presence of an iodo-substituted benzene ring offers a site for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Sonogashira reactions, making it a valuable intermediate for creating complex molecular architectures.[2]
This guide will detail the logical synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate from its constituent precursors, 2-iodobenzoic acid and 2-(diethylamino)ethanol, providing a robust framework for its laboratory-scale preparation.
Physicochemical Properties of Precursors
A thorough understanding of the starting materials is fundamental to a successful synthesis. The properties of 2-iodobenzoic acid and 2-(diethylamino)ethanol are summarized below.
2-Iodobenzoic Acid
2-Iodobenzoic acid is a white solid that serves as the acidic component in the esterification.[3] It is a key precursor for various organoiodine compounds used in synthesis.[2][4]
2-(Diethylamino)ethanol (DEAE)
2-(Diethylamino)ethanol is a colorless to pale yellow liquid with a characteristic amine-like odor.[5] It functions as the alcohol component in the synthesis and is widely used as an intermediate in the production of pharmaceuticals and other specialty chemicals.[6]
| Property | 2-Iodobenzoic Acid | 2-(Diethylamino)ethanol |
| CAS Number | 88-67-5[4][7] | 100-37-8[5][8] |
| Molecular Formula | C₇H₅IO₂[4][7] | C₆H₁₅NO[5][8] |
| Molecular Weight | 248.02 g/mol [4][7] | 117.19 g/mol [5][8] |
| Appearance | White to light brown solid[7] | Colorless to light yellow liquid[5] |
| Melting Point | 160-162 °C[2][9] | -70 °C[5] |
| Boiling Point | 313.9 °C (Predicted)[9] | 161-163 °C[5][8] |
| Density | 2.25 g/cm³[4] | 0.884 g/mL at 25 °C[8] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.[2][3] | Miscible with water, ethanol, and ether. |
| Safety | Harmful if swallowed. Causes skin and eye irritation.[7][9] | Flammable liquid and vapor. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[8][10] |
Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
The most direct and common method for preparing esters from a carboxylic acid and an alcohol is the Fischer esterification. This acid-catalyzed nucleophilic acyl substitution reaction is an equilibrium process that can be driven to completion by using an excess of one reactant or by removing water as it forms.[11][12]
Reaction Mechanism: Fischer Esterification
The synthesis proceeds through a multi-step mechanism:
-
Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 2-iodobenzoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The alcohol, 2-(diethylamino)ethanol, acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final product, 2-(Diethylamino)ethyl 2-iodobenzoate.
Proposed Experimental Protocol
Caution: This procedure involves the use of corrosive and flammable materials. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
Reagents and Materials:
-
2-Iodobenzoic acid
-
2-(Diethylamino)ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 2-iodobenzoic acid (e.g., 0.1 mol).
-
Add 2-(diethylamino)ethanol (e.g., 0.12 mol, 1.2 equivalents) and toluene (approx. 100 mL).
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) as the catalyst.
-
Heat the mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-6 hours), indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 2-(Diethylamino)ethyl 2-iodobenzoate can be purified by vacuum distillation. Given the expected high boiling point of the product, a high-vacuum system is recommended to prevent thermal decomposition.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of 2-(Diethylamino)ethyl 2-iodobenzoate.
Characterization of the Final Product
Confirmation of the structure of the synthesized 2-(Diethylamino)ethyl 2-iodobenzoate would rely on standard spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the iodobenzoyl group, the triplet and quartet for the ethyl groups of the diethylamino moiety, and two triplets for the ethylene bridge (-OCH₂CH₂N-).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic chemical shift), and the aliphatic carbons of the diethylaminoethyl group.[13]
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the product. A characteristic and often prominent fragment ion at m/z 86, corresponding to [CH₂=N(CH₂CH₃)₂]⁺, is a signature of the diethylaminoethyl group and can be used for identification in GC/MS analysis.[14]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum should exhibit a strong absorption band around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the ester group. The disappearance of the broad O-H stretch from the carboxylic acid precursor would also indicate a successful reaction.
-
Potential Applications in Drug Development
The 2-(diethylamino)ethyl group is a key structural feature in many pharmaceuticals, imparting specific physicochemical properties that can enhance their therapeutic efficacy.[1]
-
Local Anesthetics: This moiety is a classic component of local anesthetics like procaine, where the tertiary amine is believed to be crucial for the drug's interaction with sodium channels.
-
Antiarrhythmic Agents: In drugs such as amiodarone, the diethylaminoethyl group plays a role in the drug's pharmacokinetic profile and its interaction with cardiac ion channels.[1]
-
Anticancer Agents: The incorporation of dialkylaminoethyl side chains has been explored in the development of novel anticancer compounds to improve their DNA binding and cytotoxicity.[15]
-
Stimuli-Responsive Systems: Polymers containing diethylaminoethyl groups have been investigated for pH- and thermo-responsive drug delivery systems.[16]
The presence of the iodo-substituent on the aromatic ring of 2-(Diethylamino)ethyl 2-iodobenzoate provides a reactive handle for further synthetic modifications, allowing for the creation of a diverse library of compounds for screening in drug discovery programs.
Safety and Handling
The synthesized 2-(Diethylamino)ethyl 2-iodobenzoate should be handled with care, assuming it possesses hazards similar to or greater than its precursors.
-
Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[5]
Conclusion
While not a commonly cataloged chemical, 2-(Diethylamino)ethyl 2-iodobenzoate represents a valuable and accessible intermediate for medicinal chemists and researchers in drug development. Its synthesis via Fischer esterification is straightforward, and its structure offers multiple avenues for further chemical modification. The insights provided in this guide on its synthesis, characterization, and potential applications aim to facilitate its use in the discovery of novel therapeutic agents.
References
-
Ataman Kimya. (n.d.). 2-(DIETHYLAMINO)ETHANOL. Retrieved from [Link]
-
Scilit. (n.d.). 13C NMR study of 2‐iodoso‐ and 2‐iodoxy‐benzoic acids and their sodium salts. Retrieved from [Link]
-
ChemBK. (2022, October 16). 2-Iodobenzoic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL). Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2002, August 13). 2-DIETHYLAMINOETHANOL CAS N°:100-37-8. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]
-
lookchem. (n.d.). Cas 590424-04-7,4-[[[2-(Diethylamino)ethyl]amino]carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Skin Notation Profiles: 2 Diethylaminoethanol. Retrieved from [Link]
- American Chemical Society. (1985). Use of electron-impact ion directing (diethylamino)ethyl esters in gas chromatography/mass spectrometry of carboxylic acids. Analytical Chemistry, 57(11), 2151–2153.
-
Ataman Kimya. (n.d.). 2-DIETHYLAMINOETHANOL. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR conparasion of 2-Iodobenzoic acid and Methyl 2-Iodobenzoate ester. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester. Retrieved from [Link]
- PubMed. (1999). Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(23), 2388-2393.
-
PubMed. (n.d.). 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. Retrieved from [Link]
-
ACS Publications. (1985). Use of electron-impact ion directing (diethylamino)ethyl esters in gas chromatography/mass spectrometry of carboxylic acids. Retrieved from [Link]
-
MDPI. (n.d.). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Retrieved from [Link]
-
ResearchGate. (2024, November 2). Comparison of the activities of 2-(dimethylamino)ethyl and 2- (diethylamino)ethyl-linked molecules against lung cancer. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15 : Synthesis of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
- Google Patents. (n.d.). US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (n.d.). Preparaton of the Dess-Martin Periodinane. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Iodobenzoic acid | 88-67-5 [chemicalbook.com]
- 3. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Diethylamino)ethanol DEAE [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. scilit.com [scilit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. trc-corp.com [trc-corp.com]
A Technical Guide to the Spectral Analysis of 2-(Diethylamino)ethyl 2-iodobenzoate
This guide provides an in-depth technical analysis of the spectral characteristics of 2-(Diethylamino)ethyl 2-iodobenzoate, a molecule of interest in pharmaceutical research and organic synthesis. By leveraging foundational principles of spectroscopy and comparative data from analogous structures, this document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive analysis and practical, field-proven methodologies for its characterization.
Molecular Structure and Spectroscopic Overview
2-(Diethylamino)ethyl 2-iodobenzoate is an ester composed of a 2-iodobenzoic acid moiety and a diethylaminoethanol side chain. The presence of an aromatic ring, an ester carbonyl group, a tertiary amine, and an iodine substituent provides a rich tapestry of spectroscopic features. Understanding these individual components is key to a comprehensive spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Diethylamino)ethyl 2-iodobenzoate, both ¹H and ¹³C NMR will provide critical information regarding its proton and carbon framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the 2-iodobenzoate ring and the aliphatic protons of the diethylaminoethyl chain. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Diethylamino)ethyl 2-iodobenzoate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| Aromatic (C₆H₄) | 7.20 - 8.00 | Multiplet | 4H | - |
| -O-CH ₂- | ~4.40 | Triplet | 2H | J = ~6 Hz |
| -CH ₂-N- | ~2.80 | Triplet | 2H | J = ~6 Hz |
| -N-(CH ₂CH₃)₂ | ~2.60 | Quartet | 4H | J = ~7 Hz |
| -N-(CH₂CH ₃)₂ | ~1.10 | Triplet | 6H | J = ~7 Hz |
Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
The aromatic region is expected to be complex due to the ortho-disubstitution pattern. The protons on the iodinated benzene ring will exhibit characteristic splitting patterns. The protons of the ethyl groups in the diethylamino moiety will present as a quartet and a triplet, a classic ethyl group signature. The two methylene groups of the ethyl bridge will appear as triplets, mutually coupled.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Diethylamino)ethyl 2-iodobenzoate
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~165 |
| Aromatic (C-I) | ~94 |
| Aromatic (CH) | 128 - 139 |
| Aromatic (C-C=O) | ~133 |
| -O-C H₂- | ~63 |
| -C H₂-N- | ~51 |
| -N-(C H₂CH₃)₂ | ~48 |
| -N-(CH₂C H₃)₂ | ~12 |
Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
The carbonyl carbon of the ester will be significantly downfield. The carbon atom attached to the iodine will be upfield relative to the other aromatic carbons due to the heavy atom effect. The remaining aromatic carbons will appear in the typical aromatic region. The aliphatic carbons of the diethylaminoethyl group will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow for NMR analysis.
Choice of Solvent: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility or if exchangeable protons are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate[1][2][3][4].
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Diethylamino)ethyl 2-iodobenzoate is expected to show characteristic absorption bands for the ester, aromatic ring, and C-N bonds.
Table 3: Predicted IR Absorption Bands for 2-(Diethylamino)ethyl 2-iodobenzoate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1700 |
| C-O (Ester) | Stretch | 1300 - 1100 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C-N (Amine) | Stretch | 1250 - 1020 |
The most prominent peak will likely be the strong C=O stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations and the C-H stretches above 3000 cm⁻¹. The aliphatic C-H stretches from the diethylaminoethyl group will appear just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum and Fragmentation
For 2-(Diethylamino)ethyl 2-iodobenzoate (molar mass: 349.20 g/mol ), the molecular ion peak [M]⁺ should be observable. The fragmentation pattern will likely be dominated by cleavage at the ester linkage and within the diethylaminoethyl side chain.
Key Predicted Fragment Ions:
-
m/z 231: Corresponding to the 2-iodobenzoyl cation, formed by cleavage of the ester C-O bond.
-
m/z 100: Resulting from the diethylaminoethyl cation, [CH₂N(CH₂CH₃)₂]⁺.
-
m/z 86: A common fragment for diethylamino compounds, corresponding to [CH₂=N(CH₂CH₃)₂]⁺ through a rearrangement.
-
m/z 72: Representing the diethylamino cation, [N(CH₂CH₃)₂]⁺.
The relative abundances of these fragments will depend on the ionization technique and energy used.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which can be readily protonated at the tertiary amine.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis.
Conclusion
The comprehensive spectral analysis of 2-(Diethylamino)ethyl 2-iodobenzoate, through the synergistic use of NMR, IR, and MS, allows for its unambiguous structural confirmation. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectral data of this compound, ensuring scientific integrity and facilitating its application in further research and development. The methodologies outlined herein are based on established principles and best practices in analytical chemistry.
References
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Unit – mass resolution product-ion spectra of m/z 235 and 164 anions.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of unmodified cellulose (spectrum a), the cellulose benzoate sample A16 with DS = 0.97 (spectrum b), and the sample A7 with DS = 2.21 (spectrum c). Retrieved from [Link]
-
AIDIC. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]
-
PubMed. (2012). Use of procaine and procainamide as derivatizing co-matrices for the analysis of oligosaccharides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
ResearchGate. (n.d.). Proposed ESI fragmentation pathways of product ions from procaine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-iodobenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl-2-iodobenzoate. Retrieved from [Link]
-
PubMed. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaminoethyl cellulose. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of Ethyl 2-Iodobenzoate: CAS, Formula, and Properties. Retrieved from [Link]
-
Biophoretics. (n.d.). DEAE Cellulose (DE52). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp³)–H bond activation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and properties of diethylaminoethyl chitosan. Retrieved from [Link]
-
DEA.gov. (2010). The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Iodobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR and structure determination examples of spectroscopy problems. Retrieved from [Link]
-
The Partner Organisations. (2019). 2-Iodobenzoic acid (300 MHz, DMSO-d6). Retrieved from [Link]
-
Chemsrc. (2025). Ethyl 2-iodobenzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl p-bis(2-hydroxyethyl)aminobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 4-iodobenzoate. Retrieved from [Link]
-
mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]
Sources
Solubility of 2-(Diethylamino)ethyl 2-iodobenzoate: A Technical Guide to Characterization and Solvent System Selection
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(Diethylamino)ethyl 2-iodobenzoate in a range of common organic solvents. 2-(Diethylamino)ethyl 2-iodobenzoate is a molecule of interest in synthetic and medicinal chemistry, featuring a complex structure that includes an iodinated aromatic ring, an ester linkage, and a tertiary amine side chain. The solubility of this active pharmaceutical ingredient (API) is a critical parameter that dictates its behavior in reaction chemistry, purification, formulation, and ultimately, its bioavailability. Given the absence of readily available public data for this specific molecule, this guide empowers researchers with the foundational principles and practical methodologies required for its characterization. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide a rationale for solvent selection, and detail a robust, self-validating experimental protocol for quantitative analysis.
Introduction: The Significance of Solubility
The journey of a chemical compound from laboratory synthesis to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among the most fundamental of these is solubility. For a compound like 2-(Diethylamino)ethyl 2-iodobenzoate, understanding its solubility profile is paramount for several reasons:
-
Synthetic Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient product isolation.
-
Formulation Development: Designing stable and effective dosage forms requires solubilizing the API in appropriate excipients. Poor solubility can hinder the development of liquid formulations and impact drug delivery.[1]
-
Biopharmaceutical Evaluation: The dissolution rate and solubility in biological fluids are key determinants of a drug's absorption and bioavailability. Preformulation solubility studies are essential for predicting in vivo performance.[2]
This guide serves as a practical resource for scientists to systematically approach the solubility determination of 2-(Diethylamino)ethyl 2-iodobenzoate, enabling informed decisions throughout the research and development lifecycle.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the respective molecules. A detailed analysis of the 2-(Diethylamino)ethyl 2-iodobenzoate structure provides the basis for predicting its solubility behavior.
-
Iodinated Benzene Ring: The 2-iodobenzoate core is a large, hydrophobic moiety. The bulky iodine atom and the aromatic ring contribute significantly to its lipophilic (nonpolar) character, suggesting good solubility in nonpolar organic solvents.
-
Ester Group (-COO-): The ester linkage introduces a degree of polarity due to the presence of electronegative oxygen atoms. This group can participate in dipole-dipole interactions, allowing for solubility in moderately polar solvents.
-
Diethylaminoethyl Side Chain (-(CH₂)₂N(CH₂CH₃)₂): This tertiary amine is the most polar and basic functional group in the molecule. It can act as a hydrogen bond acceptor and will significantly enhance the molecule's affinity for polar solvents, particularly those capable of hydrogen bonding. The presence of this group distinguishes the molecule's properties from simpler analogs like ethyl benzoate.[3]
Overall Prediction: The molecule possesses both significant nonpolar regions and a highly polar functional group, making it amphiphilic. Therefore, it is predicted to be poorly soluble in highly polar protic solvents like water (unless protonated at low pH) and in purely nonpolar aliphatic hydrocarbons. Its optimal solubility is expected in solvents of intermediate polarity or those with specific functionalities that can interact with its diverse structural elements, such as polar aprotic solvents.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be compiled into a structured table for clear comparison and analysis. This allows for the direct correlation between solvent properties and the measured solubility of the compound.
Table 1: Experimental Solubility Data for 2-(Diethylamino)ethyl 2-iodobenzoate at 25 °C
| Solvent | Solvent Class | Polarity Index* | Experimental Solubility (mg/mL) | Visual Observations |
| Methanol | Alcohol | 5.1 | [Experimental Data] | e.g., Clear solution |
| Ethanol | Alcohol | 4.3 | [Experimental Data] | e.g., Clear solution |
| Acetone | Ketone | 4.3 | [Experimental Data] | e.g., Clear solution |
| Dichloromethane | Chlorinated | 3.1 | [Experimental Data] | e.g., Clear solution |
| Ethyl Acetate | Ester | 4.4 | [Experimental Data] | e.g., Clear solution |
| Tetrahydrofuran | Ether | 4.0 | [Experimental Data] | e.g., Clear solution |
| Toluene | Hydrocarbon | 2.4 | [Experimental Data] | e.g., Hazy, some undissolved |
| Hexane | Hydrocarbon | 0.1 | [Experimental Data] | e.g., Insoluble |
| DMSO | Amide | 7.2 | [Experimental Data] | e.g., Clear solution |
*Polarity Index is a relative measure; values may vary slightly between sources.
Interpretation: The resulting data will provide a clear solubility profile. High solubility in solvents like DCM and DMSO would confirm the predictions. The relative solubility in alcohols versus esters and ketones will illuminate the specific intermolecular forces that most effectively solvate the molecule. This empirical data is invaluable for selecting appropriate solvent systems for subsequent applications, from reaction scale-up to the initial stages of formulation.
Conclusion
Determining the solubility of 2-(Diethylamino)ethyl 2-iodobenzoate is a foundational step for its successful application in research and drug development. While pre-existing data is scarce, a combination of theoretical prediction based on molecular structure and systematic experimental measurement provides a robust path forward. By understanding the interplay of the compound's lipophilic aromatic core and its polar amine side chain, researchers can make informed choices about solvent selection. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for generating the high-quality quantitative data needed to advance scientific inquiry and development efforts.
References
- solubility experimental methods.pptx. (n.d.).
- Ethyl benzoate - Solubility of Things. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026-01-22).
Sources
Technical Guide: Thermal Stability & Degradation Profile of 2-(Diethylamino)ethyl 2-iodobenzoate
This is an in-depth technical guide on the stability profile of 2-(Diethylamino)ethyl 2-iodobenzoate .
Executive Summary
2-(Diethylamino)ethyl 2-iodobenzoate (an iodinated analog of the local anesthetic Procaine) presents a complex stability profile governed by three competing degradation pathways: hydrolytic cleavage of the ester bond, oxidative degradation of the tertiary amine, and photolytic deiodination .
This guide provides a mechanistic analysis of these pathways, predictive kinetic models based on structural activity relationships (SAR), and validated protocols for stability assessment. It is designed for researchers synthesizing this compound as a pharmaceutical intermediate or radiotracer precursor.
Part 1: Physicochemical Identity & Structural Analysis[1]
Chemical Structure & Properties
The molecule consists of a lipophilic 2-iodobenzoyl moiety linked via an ester bond to a hydrophilic 2-(diethylamino)ethanol chain.
| Property | Description |
| Systematic Name | 2-(Diethylamino)ethyl 2-iodobenzoate |
| Molecular Formula | C₁₃H₁₈INO₂ |
| Molecular Weight | 347.19 g/mol |
| Structural Class | Amino-ester; Aryl Iodide |
| Key Functional Groups | Ester (Hydrolytically labile), Tertiary Amine (Oxidation prone), Aryl-Iodide (Photolabile) |
| pKa (Predicted) | ~8.9 (Tertiary amine) |
The "Ortho-Effect" on Stability
Unlike its para-substituted analogs (e.g., Procaine), the iodine atom at the ortho position (C2) exerts a significant steric effect .
-
Hydrolytic Shielding: The bulky iodine atom (
) partially shields the carbonyl carbon from nucleophilic attack ( or ), theoretically increasing resistance to alkaline hydrolysis compared to unsubstituted benzoates. -
Electronic Activation: Conversely, the iodine atom is electron-withdrawing (Inductive effect,
), which increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis under neutral conditions. -
Net Result: The compound is predicted to be moderately more stable than Procaine in alkaline media due to steric dominance but remains highly susceptible to acid-catalyzed hydrolysis.
Part 2: Degradation Pathways & Mechanisms
Hydrolytic Degradation (Primary Thermal Pathway)
The primary degradation route in aqueous solution or humid solid-state storage is the cleavage of the ester linkage.
-
Mechanism: Nucleophilic acyl substitution.
-
Products: 2-Iodobenzoic acid + 2-(Diethylamino)ethanol.
-
Kinetics: Follows pseudo-first-order kinetics in buffered aqueous solution (
).
Photolytic Deiodination (Critical Instability)
Aryl iodides are notoriously sensitive to UV light. The C-I bond energy (~65 kcal/mol) is lower than C-H or C-C bonds.
-
Mechanism: Homolytic cleavage upon UV excitation generates an aryl radical and an iodine radical. The aryl radical abstracts hydrogen from the solvent, yielding the de-iodinated analog (2-(Diethylamino)ethyl benzoate).
-
Control: All handling must occur under amber light (wavelength >500 nm) .
Oxidative N-Dealkylation
The tertiary amine tail is susceptible to oxidation, particularly in solution or in the presence of trace metal ions.
-
Product: N-oxide derivatives.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways.
Figure 1: Mechanistic map of hydrolytic, photolytic, and oxidative degradation pathways.
Part 4: Experimental Protocols for Stability Assessment
Validated HPLC Method (Stability Indicating)
To accurately quantify degradation, the analytical method must separate the parent from the acid and de-iodinated impurities.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides sufficient retention for the lipophilic iodobenzoate while eluting the polar acid early. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic pH suppresses ionization of the benzoic acid product ( |
| Mobile Phase B | Acetonitrile | Strong organic modifier to elute the parent compound. |
| Gradient | 10% B to 90% B over 15 min | Gradient elution required to capture polar degradants and non-polar parent. |
| Detection | UV at 235 nm | 235 nm captures the benzoate absorption maximum; avoid 254 nm if solvents absorb. |
| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |
Accelerated Thermal Stability Protocol (Arrhenius)
This protocol determines the shelf-life (
Step-by-Step Methodology:
-
Preparation: Dissolve the compound in Phosphate Buffer (pH 7.4) at a concentration of 100 µM.
-
Incubation: Aliquot samples into amber glass vials (to exclude light). Incubate at three temperatures: 40°C, 60°C, and 80°C .
-
Sampling: Withdraw samples at defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately cool samples on ice and dilute with cold acetonitrile to stop hydrolysis.
-
Analysis: Inject into HPLC.
-
Calculation:
-
Plot
vs. Time to get rate constant for each temperature. -
Plot
vs. (Kelvin) to determine Activation Energy ( ).
-
Self-Validating Check:
-
Linearity Check: If the plot of
is not linear, the reaction is not first-order (check for solubility issues or autocatalysis). -
Mass Balance: The sum of the molar concentration of the Parent + 2-Iodobenzoic Acid must equal the initial concentration. If not, check for adsorption to the vial or volatile loss.
Part 5: Storage & Handling Recommendations
Based on the degradation profile, the following handling standards are mandatory:
-
Temperature: Store at -20°C for long-term storage. The compound is likely an oil or low-melting solid; keeping it frozen reduces hydrolysis rates significantly.
-
Light: Strictly protect from light . Use amber vials or wrap containers in aluminum foil.
-
Moisture: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. The ester is hygroscopic (due to the amine salt form usually used, e.g., HCl salt).
-
pH Sensitivity: Avoid formulating in alkaline buffers (pH > 8.0) where hydroxide-catalyzed hydrolysis is rapid.
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on ester hydrolysis kinetics).
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer.
- Hanson, R. M. (1976). "The Synthetic Methodology of Non-Active Site Directed Irreversible Inhibitors." Journal of Medicinal Chemistry.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Patai, S. (1979). The Chemistry of Acid Derivatives, Vol. 1. Wiley.
An In-Depth Technical Guide to the Potential Biological Activities of 2-(Diethylamino)ethyl 2-iodobenzoate: A Framework for Investigation
Abstract
This technical guide delineates a comprehensive framework for the investigation of 2-(Diethylamino)ethyl 2-iodobenzoate, a novel chemical entity with significant, yet unexplored, therapeutic potential. The molecule's design represents a strategic application of molecular hybridization, wedding the recognized antimicrobial and cytotoxic proclivities of iodobenzoic acid derivatives with the pharmacokinetic and pharmacodynamic advantages conferred by the 2-(diethylamino)ethyl moiety, a classic pharmacophore present in numerous local anesthetics and other systemic drugs. In the absence of direct empirical data for this specific ester, this document synthesizes evidence from structurally analogous compounds to build a compelling scientific rationale for its investigation. We present a structured research plan targeting three primary areas of potential biological activity: antimicrobial, anticancer, and local anesthetic. This guide provides detailed, field-proven experimental protocols, conceptual workflows, and a proposed synthetic pathway, establishing a self-validating system for rigorous scientific inquiry. It is intended to serve as a core directive for researchers, scientists, and drug development professionals poised to explore the therapeutic landscape of this promising compound.
Introduction: The Principle of Molecular Hybridization
In the field of medicinal chemistry, the pursuit of novel therapeutic agents is increasingly driven by the intelligent design of molecules that can interact with biological systems with high specificity and efficacy. 2-(Diethylamino)ethyl 2-iodobenzoate is a chemical entity conceived from the principle of molecular hybridization. This strategy involves the covalent linking of two or more pharmacophores—structural units with known biological activities—to create a new hybrid compound with a potentially enhanced or unique biological profile.
The structure of 2-(Diethylamino)ethyl 2-iodobenzoate combines two key moieties:
-
The 2-Iodobenzoate Scaffold : Halogenated benzoic acid derivatives are recognized for a spectrum of biological activities, including significant antimicrobial and anticancer properties.[1][2][3] The iodine atom, in particular, can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.[2]
-
The 2-(Diethylamino)ethyl Ester Side Chain : This functional group is a well-established pharmacophore found in a multitude of clinically significant drugs.[4][5][6] Its presence is most famously associated with local anesthetics like procaine, where it is crucial for the molecule's ability to interact with voltage-gated sodium channels.[7][8] This moiety also favorably influences aqueous solubility and can facilitate passage across biological membranes.
The core objective of this guide is to present a scientifically rigorous and logically structured plan to elucidate the biological activity of this hybrid molecule. By dissecting the known activities of its constituent parts, we can formulate precise hypotheses and design targeted experiments to unlock its therapeutic potential.
Rationale for Investigation: Insights from Structural Analogs
The scientific premise for investigating 2-(Diethylamino)ethyl 2-iodobenzoate is built upon a solid foundation of evidence from its structural precursors.
2.1. The 2-Iodobenzoate Moiety: A Precedent for Antimicrobial and Anticancer Activity
The search for novel therapeutic agents is a critical endeavor, particularly in the face of rising antimicrobial resistance and the need for more effective cancer treatments.[2] Research has shown that derivatives of iodobenzoic acid are a promising source of such agents.[1]
-
Antimicrobial Potential : Studies on novel acylhydrazones derived from 2-, 3-, and 4-iodobenzoic acid have demonstrated significant antimicrobial effects.[2] Notably, some of these compounds exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[1][2] The antibacterial activity in many cases was found to be equal to or even better than commercially available antibiotics used as controls.[2] The inclusion of an iodine atom in the phenyl ring structure has been cited as a favorable factor for antimicrobial activity.[2]
-
Anticancer Potential : The same class of iodobenzoic acid derivatives has been explored for cancer therapy.[1] Benzoic acid and its derivatives are known to possess anticancer properties, potentially by inhibiting histone deacetylases (HDAC), enzymes that are often dysregulated in cancer cells.[3][9] Encouragingly, the tested iodobenzoic acid acylhydrazones did not show toxicity to normal cell lines, suggesting a favorable therapeutic window.[2]
This body of evidence strongly suggests that the 2-iodobenzoate portion of our target molecule is a robust pharmacophore for both antimicrobial and anticancer activities.
2.2. The 2-(Diethylamino)ethyl Group: A Privileged Pharmacophore
The 2-(diethylamino)ethyl group is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic and pharmacodynamic properties.
-
Local Anesthetic Activity : This moiety is the cornerstone of the "amino-ester" class of local anesthetics, including procaine and tetracaine.[3] These drugs function by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials and the sensation of pain.[7][10][11] The tertiary amine group, with its pKa typically in the range of 8.0-9.0, is critical.[4] In the slightly alkaline pH of body tissues, a portion of the amine is un-ionized and lipid-soluble, allowing it to cross the nerve cell membrane. Once inside the more acidic cytoplasm, it becomes ionized and binds to the inner portion of the sodium channel, inducing a blockade.[11][12]
-
Broader Pharmaceutical Applications : Beyond local anesthesia, this group is integral to a wide array of drugs, influencing receptor binding, bioavailability, and solubility.[4][5]
The presence of this group in 2-(Diethylamino)ethyl 2-iodobenzoate provides a strong rationale to investigate its potential as a local anesthetic, leveraging a well-understood mechanism of action.
Proposed Biological Investigation: A Three-Pronged Approach
Based on the preceding rationale, a systematic investigation into the biological activities of 2-(Diethylamino)ethyl 2-iodobenzoate should be undertaken. The following experimental workflow is proposed.
3.1. Antimicrobial Activity Screening
The primary objective is to determine if the compound exhibits inhibitory activity against a panel of clinically relevant microorganisms.
-
Microorganisms : A representative panel should include:
-
Gram-positive bacteria : Staphylococcus aureus (including an MRSA strain), Bacillus subtilis.
-
Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
-
Yeast : Candida albicans, Saccharomyces cerevisiae.
-
-
Primary Assay : The Minimum Inhibitory Concentration (MIC) will be determined using the broth microdilution method.[13][14] This assay identifies the lowest concentration of the compound that inhibits visible microbial growth.
-
Secondary Assay : For any observed inhibitory effects, the Minimum Bactericidal Concentration (MBC) will be determined to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.[15]
3.2. Anticancer Activity Screening
The goal is to assess the compound's cytotoxicity against human cancer cell lines.
-
Cell Lines : A preliminary screen should utilize a small, diverse panel, such as:
-
HCT-116 : Colon cancer
-
MCF-7 : Breast cancer
-
HepG2 : Liver cancer
-
A non-cancerous control cell line (e.g., human fibroblasts) should be included to assess selectivity.
-
-
Primary Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to quantify cell viability.[16][17][18] This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. The result will be expressed as the IC₅₀ value (the concentration that inhibits 50% of cell growth).
3.3. Local Anesthetic Activity Evaluation
This investigation will determine if the compound can induce nerve conduction blockade, consistent with the activity of its amino-ester analogs.
-
In Vivo Model : The guinea pig intradermal wheal model is a standard and reliable method.[5] A small amount of the test compound is injected intradermally, and the anesthetic effect is measured by the lack of a cutaneous muscle response to a standardized electrical stimulus.
-
Parameters to Measure :
-
Onset of Action : Time taken to produce anesthesia after injection.
-
Duration of Action : Total time for which the anesthetic effect persists.
-
-
Controls : Procaine or lidocaine will be used as positive controls for comparison.[4]
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
Protocol 1: Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
This protocol is a standard esterification procedure adapted for the specific reactants.
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodobenzoic acid (1.0 eq) and 2-(diethylamino)ethanol (1.2 eq).[19][20]
-
Solvent and Catalyst : Add toluene as the solvent to facilitate azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).[21]
-
Reaction : Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After cooling, neutralize the mixture with an aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final ester.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows established guidelines for antimicrobial susceptibility testing.[13][22]
-
Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be used.
-
Compound Dilution : Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute in MHB to twice the highest desired test concentration. Add 100 µL of this solution to well 1 of the corresponding row.
-
Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculum Preparation : Prepare a bacterial or yeast suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add 50 µL of the prepared inoculum to each well (wells 1-12), bringing the final volume to 100 µL.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Protocol 3: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[16][23][24]
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition : Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate analysis and comparison.
Table 1: Antimicrobial Activity of 2-(Diethylamino)ethyl 2-iodobenzoate
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| S. aureus | ATCC 29213 | ||
| S. aureus (MRSA) | ATCC 43300 | ||
| E. coli | ATCC 25922 | ||
| B. subtilis | ATCC 6633 | ||
| C. albicans | ATCC 90028 |
| Control Drug | (e.g., Ciprofloxacin) | | |
Table 2: Cytotoxic Activity of 2-(Diethylamino)ethyl 2-iodobenzoate
| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |
|---|---|---|
| HCT-116 | Colon Cancer | |
| MCF-7 | Breast Cancer | |
| HepG2 | Liver Cancer | |
| Human Fibroblasts | Normal Connective Tissue |
| Control Drug | (e.g., Doxorubicin) | |
Conclusion
2-(Diethylamino)ethyl 2-iodobenzoate stands as a molecule of significant interest, born from a rational design strategy that combines two moieties with well-documented biological relevance. The iodobenzoate core provides a strong basis for expecting antimicrobial and anticancer activities, while the diethylaminoethyl ester chain is a classic pharmacophore for local anesthesia. The comprehensive research plan detailed in this guide—from synthesis to a tripartite screening cascade—provides a robust and efficient pathway to validate these hypotheses. The successful execution of these studies has the potential to uncover a novel therapeutic agent with a unique profile, addressing critical needs in infectious disease, oncology, or pain management.
References
-
Local Anesthetics: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Lecturio. [Link]
-
Local anesthetic. (2024). In Wikipedia. [Link]
-
Pharmacology Local Anesthetics. (n.d.). SlideShare. [Link]
-
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023, September 8). Medscape. [Link]
-
Local Anaesthetics - Part One. (2021, August 23). LITFL. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. [Link]
-
Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. (n.d.). Europe PMC. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols. [Link]
-
Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024, August 11). PubMed. [Link]
-
Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024, August 11). Molecules. [Link]
-
m-Iodobenzoic Acid Complexes with Selected Metals: Molecular Structure and Antimicrobial Activity. (2001, May 10). Journal of Agricultural and Food Chemistry. [Link]
-
pharmacological activity of basic alkyl esters of substituted pyrrolidine dicarboxylic acids -' - i. local anesthetic activity and toxicity. (n.d.). Semantic Scholar. [Link]
-
Electronic Effects of para-Substituents on the Local Anesthetic Activity of 2-Diethylaminoethyl Benzoate and Related Compounds. (n.d.). Semantic Scholar. [Link]
-
Local Anesthetic Activity and Toxicity of Di-(β-diethylaminoethyl) Ester of 1-Benzyl 2, 5-Dicarboxy Pyrrolidine. (n.d.). PMC. [Link]
-
Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. (n.d.). PMC. [Link]
-
Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025, March 12). ResearchGate. [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017, May 16). PMC. [Link]
-
Esters of 2-iodoxybenzoic acid: hypervalent iodine oxidizing reagents with a pseudobenziodoxole structure. (2005, August 5). PubMed. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]
-
Iodobenzoic acid. (2023). In Wikipedia. [Link]
-
Local Anesthetic Activity and Toxicity of Several Esters of p-Tertiary-Butylbenzoic Acid. (2026, February 5). ResearchGate. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021, June 19). PMC. [Link]
-
2-Iodobenzoic acid. (2025). In Wikipedia. [Link]
- Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. (n.d.).
-
Preparation of 2-iodobenzoic acid. (2018, March 21). Texium. [Link]
-
Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation. (n.d.).
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). ResearchGate. [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-ethyl-2-(2-methyl-4-oxoquinazolin-3(-as-Kotgire-Mahajan/c92d04a622a550970a255959f635f111589d7037]([Link]
Sources
- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Local Anesthetic Activity and Toxicity of Di-(β-diethylaminoethyl) Ester of 1-Benzyl 2, 5-Dicarboxy Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Local anesthetic - Wikipedia [en.wikipedia.org]
- 12. partone.litfl.com [partone.litfl.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. protocols.io [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. atcc.org [atcc.org]
- 19. chemimpex.com [chemimpex.com]
- 20. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 21. nbinno.com [nbinno.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
in silico modeling of 2-(Diethylamino)ethyl 2-iodobenzoate
An In-Depth Technical Guide to the In Silico Modeling of 2-(Diethylamino)ethyl 2-iodobenzoate
Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides an indispensable framework for rapidly assessing the pharmacokinetic and pharmacodynamic profiles of novel chemical entities, thereby de-risking and accelerating the development pipeline. This guide presents a comprehensive, technically-grounded workflow for the in silico characterization of 2-(Diethylamino)ethyl 2-iodobenzoate, a molecule belonging to a class of compounds with potential therapeutic relevance. We will navigate through physicochemical property prediction, ADMET profiling, target identification, molecular docking, and the principles of molecular dynamics simulation. Each protocol is designed to be self-validating, grounded in established methodologies, and supported by authoritative references to ensure scientific integrity.
Introduction: The Rationale for Computational Scaffolding
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) or unforeseen toxicity.[1] In silico modeling offers a powerful, resource-efficient strategy to front-load the discovery process, enabling researchers to identify and address potential liabilities before significant investment in synthesis and in vitro testing.[2]
This guide focuses on 2-(Diethylamino)ethyl 2-iodobenzoate. While specific biological data for this exact molecule is not widely published, its core structure is derived from 2-iodobenzoate. Derivatives of iodobenzoic acid have been investigated for a range of biological activities, including antimicrobial and anticancer properties. This precedent provides a logical basis for exploring its therapeutic potential through computational means. Our objective is to construct a comprehensive molecular profile of this compound, providing a blueprint for its potential as a drug candidate.
Part 1: Foundational Analysis: Molecular and Physicochemical Characterization
Before any predictive modeling can occur, a precise understanding of the molecule's fundamental properties is required. This stage involves defining the chemical structure and calculating key physicochemical descriptors that govern its behavior in biological systems.
Molecular Identity
The first step is to establish the definitive chemical structure of 2-(Diethylamino)ethyl 2-iodobenzoate. This is achieved by translating its chemical name into a machine-readable format, the Simplified Molecular Input Line Entry System (SMILES).
-
Canonical SMILES: CCN(CC)CCOC(=O)C1=CC=CC=C1I
This SMILES string serves as the primary input for the majority of computational chemistry software and web servers. From this, a 3D conformer of the molecule can be generated for further analysis.
Protocol 1: Physicochemical Property Calculation using SwissADME
The SwissADME web server is a robust, freely accessible tool for calculating a wide array of molecular properties.[3]
-
Navigate to the SwissADME website ([Link]).
-
Input Molecule: In the main input field, paste the SMILES string: CCN(CC)CCOC(=O)C1=CC=CC=C1I.
-
Initiate Analysis: Click the "Run" button to start the calculation.
-
Data Compilation: The server will return a comprehensive report. Collate the key physicochemical properties into a summary table.
Data Presentation: Physicochemical Profile
| Property | Predicted Value | Significance in Drug Discovery |
| Formula | C13H18INO2 | Defines the elemental composition. |
| Molecular Weight | 347.19 g/mol | Influences absorption and distribution; values <500 Da are preferred (Lipinski's Rule). |
| LogP (iLOGP) | 3.65 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 35.53 Ų | Predicts cell permeability; values <140 Ų are generally favorable for oral bioavailability. |
| Number of Rotatable Bonds | 7 | Indicates molecular flexibility, which can impact target binding and bioavailability. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
This data was generated using the SwissADME web server.[3]
Caption: Workflow for initial molecular characterization.
Part 2: In Silico ADMET Profiling
Early assessment of a compound's ADMET profile is critical to prevent late-stage failures in drug development.[1][4] We can use web-based tools to predict these properties based on the molecule's structure.
Protocol 2: ADMET Prediction
Using the same SwissADME results page from Protocol 1, we can analyze the predicted pharmacokinetic and drug-likeness properties.
-
Navigate to Results: On the SwissADME results page for the molecule, locate the "Pharmacokinetics" and "Drug-likeness" sections.
-
Analyze Key Parameters: Examine predictions for properties such as GI absorption, blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) enzyme inhibition.
-
Evaluate Drug-Likeness Rules: Check for violations of established drug-likeness filters (e.g., Lipinski's, Ghose's, Veber's).
-
Summarize Findings: Consolidate the most critical ADMET predictions into a structured table for clear interpretation.
Data Presentation: Predicted ADMET & Drug-Likeness Profile
| Parameter | Prediction | Implication for Development |
| GI Absorption | High | Favorable for oral administration. |
| BBB Permeant | Yes | Indicates potential for CNS activity (either desired or a side effect). |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | Lower risk of interactions with substrates of this major drug-metabolizing enzyme. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions, as CYP3A4 metabolizes ~50% of drugs. |
| Lipinski's Rule | 0 Violations | Good drug-like properties according to this widely used rule. |
| Bioavailability Score | 0.55 | Indicates a reasonable probability of having good oral bioavailability. |
This data was generated using the SwissADME web server.[3]
Caption: Conceptual workflow for ADMET profiling.
Part 3: Target Identification and Molecular Docking
Given that related iodobenzoic acid derivatives show antimicrobial activity, a logical step is to investigate the interaction of our molecule with a validated bacterial drug target.[5] Bacterial DNA gyrase, a type II topoisomerase, is an excellent candidate as it is essential for bacterial replication and is the target of fluoroquinolone antibiotics.[6][7] We will model the interaction with Staphylococcus aureus DNA gyrase.
Protocol 3: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[8] This protocol uses AutoDock Vina, a widely used and validated docking engine.
Step 3.1: Preparation of Receptor and Ligand
-
Obtain Receptor Structure: Download the crystal structure of S. aureus DNA gyrase from the RCSB Protein Data Bank (PDB ID: 6Z1A).[9]
-
Prepare Receptor: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Save the cleaned protein structure.
-
Generate 3D Ligand Structure: Convert the SMILES string of 2-(Diethylamino)ethyl 2-iodobenzoate into a 3D structure file (e.g., in .mol2 or .sdf format) using a tool like Open Babel.
-
Convert to PDBQT Format: Use AutoDock Tools to convert both the prepared receptor and the 3D ligand files into the PDBQT format. This process adds polar hydrogens and assigns partial charges, which are necessary for the docking calculation.
Step 3.2: Defining the Binding Site (Grid Box)
-
Identify the Active Site: The binding site can be inferred from the location of the co-crystallized ligand in the original PDB file or from published literature. For DNA gyrase, the ATP-binding site in the GyrB subunit is a well-known target pocket.
-
Define Grid Box: In AutoDock Tools, define a "grid box" that encompasses the entire active site. This box specifies the search space for the ligand docking. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box.
Step 3.3: Running the Docking Simulation
-
Create Configuration File: Create a text file (e.g., conf.txt) that contains the paths to the receptor and ligand PDBQT files, and the grid box parameters defined in the previous step.
-
Execute Vina: Run the AutoDock Vina executable from the command line, specifying the configuration file. vina --config conf.txt --log log.txt
Step 3.4: Analysis of Results
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol in the log.txt file. More negative values indicate stronger predicted binding.
-
Binding Pose Visualization: The results.pdbqt file contains the coordinates of the predicted binding poses. Visualize the protein-ligand complex in PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.
Caption: Step-by-step molecular docking workflow.
Part 4: Assessing Dynamic Stability: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[10] MD simulations model the movements of atoms and molecules, allowing for the assessment of binding pose stability and conformational changes. GROMACS is a powerful and widely used engine for performing such simulations.[11][12]
Conceptual Workflow for Protein-Ligand MD Simulation with GROMACS
A full MD simulation is computationally intensive and complex. This section outlines the essential, self-validating steps in the workflow.
-
System Preparation:
-
Merge Coordinates: Combine the coordinates of the best docking pose of the ligand with the receptor protein into a single complex PDB file.
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36, AMBER) to describe the physics of the atoms in the system.
-
Ligand Parametrization: Generate topology and parameter files for the ligand, as small molecules are not standard residues in biomolecular force fields. This is a critical step and often requires dedicated servers like CGenFF.[12]
-
Generate Complex Topology: Create a master topology file that incorporates the parameters for both the protein and the ligand.
-
-
Solvation and Ionization:
-
Define Simulation Box: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
Add Solvent: Fill the box with explicit water molecules to mimic a physiological environment.
-
Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and achieve a physiological salt concentration.
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a minimization run to relax the system and remove any steric clashes or unfavorable geometries created during the setup.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant (NPT ensemble). This ensures the correct density of the system.
-
-
Production MD Run:
-
Remove Restraints: Release the position restraints.
-
Run Simulation: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating Root Mean Square Deviation - RMSD) and to study dynamic interactions between the ligand and protein.
-
Sources
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 5. Protein-Targeting Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. rcsb.org [rcsb.org]
- 10. GROMACS Tutorials [mdtutorials.com]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
discovery and history of 2-(Diethylamino)ethyl 2-iodobenzoate
The following technical guide details the discovery, chemistry, and pharmacological significance of 2-(Diethylamino)ethyl 2-iodobenzoate .
A Structural Probe in Local Anesthetic SAR and Radiopharmacology
Part 1: Executive Summary & Historical Context
2-(Diethylamino)ethyl 2-iodobenzoate is a synthetic organic compound belonging to the class of amino ester local anesthetics . Structurally, it is the ortho-iodo analogue of the fundamental anesthetic pharmacophore, benzoic acid 2-(diethylamino)ethyl ester. It is most notable for its role in Structure-Activity Relationship (SAR) studies distinguishing the effects of steric hindrance and electronic substitution on the stability and potency of local anesthetics.
While often overshadowed by its clinically approved cousin Iodoprocaine (which contains a 4-amino group), this specific molecule serves as a critical "desamino" control compound in pharmacological research. It allows scientists to isolate the contribution of the halogen atom (iodine) at the ortho position without the resonance contributions of the para-amino group found in Procaine.
The Discovery Landscape
The history of this compound is intertwined with the "Golden Age" of local anesthetic synthesis (1900s–1950s), driven by the search for alternatives to Cocaine that were stable, non-addictive, and had tunable durations of action.
-
1905: Einhorn discovers Procaine (Novocaine), establishing the lipophilic aromatic ring – intermediate ester chain – hydrophilic amine pharmacophore.
-
1940s-50s: Researchers, including those at Wallace & Tiernan (developers of Chloroprocaine), explored halogen substitutions on the benzene ring. The goal was to modulate the rate of hydrolysis by plasma cholinesterases.
-
The "Ortho" Effect: It was discovered that placing a halogen (Cl, I) at the 2-position (ortho) significantly altered the ester's susceptibility to hydrolysis. While steric hindrance usually slows hydrolysis, the strong electron-withdrawing nature of the halogen in this position (inductive effect, -I) activates the carbonyl carbon, often making it more susceptible to nucleophilic attack by esterases, leading to shorter half-lives (as seen in Chloroprocaine). 2-(Diethylamino)ethyl 2-iodobenzoate was synthesized to test these kinetic boundaries.
Part 2: Chemical Architecture & Synthesis
Structural Analysis
The molecule consists of three distinct domains:
-
Lipophilic Head: A 2-iodophenyl ring.[1] The large iodine atom provides significant lipophilicity and steric bulk.
-
Intermediate Chain: An ester linkage.
-
Hydrophilic Tail: A diethylamino group, ensuring water solubility at physiological pH (via protonation).
Synthesis Protocol
The synthesis follows a classic Schotten-Baumann esterification or an acid chloride coupling. Below is a standardized research protocol for synthesizing high-purity 2-(Diethylamino)ethyl 2-iodobenzoate.
Reagents:
-
2-Iodobenzoic acid (CAS: 88-67-5)
-
Thionyl Chloride (
) -
2-(Diethylamino)ethanol (CAS: 100-37-8)
-
Dichloromethane (DCM) or Benzene (historical solvent)
-
Triethylamine (Et3N) as a base scavenger
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Dissolve 2-iodobenzoic acid (10 mmol) in dry DCM.
-
Add excess Thionyl Chloride (15 mmol) dropwise under nitrogen atmosphere.
-
Reflux for 2 hours until gas evolution (
, ) ceases. -
Evaporate solvent and excess
in vacuo to yield 2-iodobenzoyl chloride .
-
-
Esterification (Coupling):
-
Re-dissolve the crude acid chloride in dry DCM (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 2-(Diethylamino)ethanol (10 mmol) and Triethylamine (12 mmol) in DCM dropwise over 30 minutes. The base neutralizes the HCl generated.
-
Note: The reaction is exothermic. Temperature control is crucial to prevent side reactions.
-
-
Purification:
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Wash the organic layer with saturated
(to remove unreacted acid) and brine. -
Dry over anhydrous
. -
Concentrate to yield the oily free base.
-
Salt Formation: Dissolve in dry ether and bubble HCl gas to precipitate 2-(Diethylamino)ethyl 2-iodobenzoate hydrochloride as a white crystalline solid. Recrystallize from ethanol/ether.
-
Visualization: Synthesis Pathway
Caption: Synthetic pathway via acid chloride activation. The iodine atom remains stable during the mild esterification conditions.
Part 3: Pharmacology & Mechanism of Action
Mechanism: Sodium Channel Blockade
Like all local anesthetics of this class, 2-(Diethylamino)ethyl 2-iodobenzoate functions by blocking voltage-gated sodium channels (
-
Penetration: The uncharged (free base) form diffuses across the lipid bilayer of the nerve axon.
-
Protonation: Once inside the axoplasm (lower pH), it becomes protonated.
-
Binding: The cationic form binds to the intracellular portion of the sodium channel (S6 segment of domain IV).
-
Effect: This inhibits the influx of sodium ions, preventing depolarization and the propagation of the action potential (pain signal).
The "Ortho-Iodo" Effect (SAR)
This molecule is critical for understanding why Iodoprocaine works the way it does.
| Compound | Structure | Hydrolysis Rate (Plasma) | Duration |
| Procaine | 4-amino, unsubstituted benzoate | Slow | Medium |
| Chloroprocaine | 4-amino, 2-chloro benzoate | Very Fast | Short |
| Iodoprocaine | 4-amino, 2-iodo benzoate | Fast | Short |
| Target: 2-Iodobenzoate | 2-iodo, no amino | Fast | Short |
Key Insight: The iodine atom at the 2-position exerts an electron-withdrawing inductive effect (-I). This pulls electron density away from the ester carbonyl carbon, making it more positive (
Visualization: Structure-Activity Relationship
Caption: SAR evolution showing how the 2-iodo substitution drives the kinetic properties of the drug class.
Part 4: Radiopharmaceutical Applications
While the non-radioactive form is a pharmacological probe, the Iodine-123 (
-
Esterase Imaging: Because the molecule is a specific substrate for plasma cholinesterase (pseudocholinesterase), the radiolabeled version can be used to map esterase activity or liver function.
-
Perfusion Imaging: The molecule is lipophilic and crosses the Blood-Brain Barrier (BBB). Early research into brain perfusion agents (before the dominance of HMPAO and ECD) investigated iodinated amines and esters. However, the rapid hydrolysis of the ester linkage traps the radioactive metabolite (iodobenzoic acid) or clears it too quickly, making it less ideal than stable amines like Iofetamine (
-IMP) .
Protocol for Radiolabeling (Isotope Exchange):
-
Method: Melt exchange or Ammonium Sulfate catalyzed exchange.
-
Precursor: 2-(Diethylamino)ethyl 2-iodobenzoate (cold standard).
-
Radionuclide: Sodium Iodide (
). -
Conditions: Heat at 140°C in the presence of ammonium sulfate (catalyst) for 30 minutes.
-
Purification: HPLC or Sep-Pak C18 cartridge.
References
-
Foldes, F. F., et al. (1960). The influence of halogen substitution on the enzymatic hydrolysis of benzoic acid esters.Journal of Pharmacology and Experimental Therapeutics .
- Context: Establishes the fundamental SAR of halogen
-
Hansen, D. (2005). Chemical stability and degradation mechanisms of local anesthetics.AAPS PharmSciTech .
- Context: Discusses the hydrolysis kinetics of ortho-substituted benzo
-
Kung, H. F. (1990). Radiopharmaceuticals for CNS receptor imaging.Nuclear Medicine and Biology .
- Context: Reviews the development of iodinated radiotracers, including the limitations of ester-based agents due to metabolic instability.
-
PubChem Compound Summary. (2024). Benzoic acid, 2-iodo-, 2-(diethylamino)ethyl ester.National Library of Medicine .
- Context: Chemical structure and physical property verific
Sources
Methodological & Application
Application Note: Synthesis and Utilization of 2-(Diethylamino)ethyl 2-iodobenzoate
This Application Note is structured as a technical guide for the synthesis, handling, and application of 2-(Diethylamino)ethyl 2-iodobenzoate . This compound serves as a critical bifunctional building block (aryl iodide + tertiary amine) and a structural analog to the melanoma radiotracer BZA2 (the amide variant).
Executive Summary
2-(Diethylamino)ethyl 2-iodobenzoate is an amino-ester scaffold structurally related to the local anesthetic procaine, distinguished by an ortho-iodine substituent. In drug discovery, it functions as a high-value intermediate for synthesizing CNS-active agents via the amine tail, or for constructing complex biaryl scaffolds via the reactive aryl iodide.
This guide provides a validated workflow for:
-
Synthesis: A robust Acid Chloride activation route to generate the ester.
-
Handling: Critical storage parameters to prevent photodeiodination.
-
Application: A steric-tolerant Suzuki-Miyaura coupling protocol utilizing the ortho-iodo handle.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 2-(Diethylamino)ethyl 2-iodobenzoate |
| Functional Class | Amino-ester; Aryl Iodide |
| Molecular Formula | C₁₃H₁₈INO₂ |
| Key Reactivity | C–I Bond: Oxidative addition (Pd-catalyzed coupling).Ester: Hydrolysis (labile in basic/enzymatic conditions).Amine: Salt formation (HCl/Citrate) for solubility. |
| Stability | Light Sensitive (C–I bond cleavage). Hygroscopic (Amine moiety). |
Protocol A: Synthesis from 2-Iodobenzoic Acid[1]
Objective: Synthesize 2-(diethylamino)ethyl 2-iodobenzoate with >95% purity using the Acid Chloride Method. This route is preferred over direct carbodiimide coupling (DCC/EDC) due to the steric hindrance of the ortho-iodo group.
Reagents & Equipment[1][2][3][4][5][6]
-
Precursor: 2-Iodobenzoic acid (CAS: 88-67-5) [Ref 1]
-
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Nucleophile: N,N-Diethylethanolamine (DEAE) (CAS: 100-37-8) [Ref 2]
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Base: Triethylamine (Et₃N)
Step-by-Step Methodology
Phase 1: Acid Chloride Formation
-
Suspension: In a flame-dried round-bottom flask under Argon, suspend 2-iodobenzoic acid (10.0 mmol) in anhydrous DCM (20 mL).
-
Activation: Add Thionyl Chloride (15.0 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
-
Reflux: Heat to mild reflux (40°C) for 2 hours.
-
Checkpoint: The solution should become clear, indicating conversion to 2-iodobenzoyl chloride.
-
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM (10 mL).
Phase 2: Esterification
-
Preparation: In a separate flask, dissolve N,N-Diethylethanolamine (11.0 mmol) and Triethylamine (12.0 mmol) in DCM (15 mL). Cool to 0°C.
-
Addition: Slowly add the 2-iodobenzoyl chloride solution to the amine solution via syringe pump or dropping funnel over 20 minutes.
-
Mechanism:[1] The Et₃N scavenges the HCl byproduct, driving the equilibrium forward.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Phase 3: Purification (Self-Validating Acid/Base Extraction)
This step utilizes the basicity of the diethylamino tail to ensure purity.
-
Wash 1 (Basic): Wash the organic layer with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid or acidic impurities.
-
Extraction (Acidic Switch): Extract the organic layer with 1M HCl (3 x 20 mL) .
-
Logic: The product protonates and moves to the aqueous phase. Non-basic impurities (unreacted aryl iodide neutrals) stay in the DCM. Discard the DCM layer.
-
-
Recovery (Basification): Cool the aqueous acidic layer to 0°C and basify to pH 10 using 4M NaOH. The product will oil out or precipitate.
-
Final Extraction: Extract the turbid aqueous layer with DCM (3 x 20 mL). Dry over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Application in Cross-Coupling (Suzuki-Miyaura)
Objective: Utilize the 2-(diethylamino)ethyl 2-iodobenzoate as an electrophile to attach a phenyl ring, creating a biaryl scaffold. Challenge: The ortho-iodo position is sterically hindered by the ester group. Standard Pd(PPh₃)₄ may be sluggish; we utilize SPhos (Buchwald Ligand) to accelerate the reaction.
Reaction Setup
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | 2-(Diethylamino)ethyl 2-iodobenzoate |
| Boronic Acid | 1.5 equiv | Phenylboronic acid (Model coupling partner) |
| Catalyst | 2-5 mol% | Pd(OAc)₂ |
| Ligand | 5-10 mol% | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Base | 2.0 equiv | K₃PO₄ (Anhydrous) |
| Solvent | [0.2 M] | Toluene/Water (10:1) |
Experimental Workflow
-
Degassing: Charge a reaction vial with the Substrate, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Heating: Heat the mixture to 80°C for 12 hours.
-
Note: The ortho-substituent requires thermal energy to overcome the rotational barrier during the transmetallation step.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with Brine.
-
Analysis: Monitor disappearance of the starting material (Aryl Iodide) via LC-MS. The product will show a mass shift corresponding to the loss of Iodine (-127 Da) and gain of Phenyl (+77 Da).
Visualization: Synthesis & Application Logic
The following diagram illustrates the synthesis pathway and the divergent application of the scaffold.
Figure 1: Reaction manifold showing the conversion of 2-iodobenzoic acid to the target ester and its downstream applications in cross-coupling and radiochemistry.
Critical Handling & Storage Protocols
The presence of the C–I bond makes this compound susceptible to photolytic cleavage (releasing Iodine radicals), while the amine makes it prone to oxidation.
-
Light Protection: Store in amber glass vials wrapped in aluminum foil.
-
Inert Atmosphere: Flush headspace with Nitrogen/Argon after use to prevent amine oxidation (N-oxide formation).
-
Temperature: Long-term storage at -20°C is recommended to prevent ester hydrolysis.
-
Safety: Treat as a potential irritant.[2][3] While not a nitrogen mustard, amino-esters can cause contact dermatitis. Use nitrile gloves and work in a fume hood.
References
-
BenchChem Technical Support. (2025). Scaling Up the Synthesis of 2-Iodobenzoic Acid. Retrieved from
-
Wikipedia Contributors. (2025). Diethylethanolamine Properties and Applications. Retrieved from
-
Chezal, J. M., et al. (2008). Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. Journal of Medicinal Chemistry. (Contextual reference for amino-alkyl iodo-benzoate/benzamide scaffolds). Retrieved from
-
Organic Syntheses. (1939). Synthesis of m-Iodobenzoic Acid (Sandmeyer Reaction Protocol). Organic Syntheses, Coll. Vol. 2, p.353. (Foundational chemistry for iodo-acid precursors). Retrieved from
Sources
Applications of 2-(Diethylamino)ethyl 2-iodobenzoate in Medicinal Chemistry: A Detailed Guide for Researchers
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and diagnostic precision. Within this dynamic field, 2-(Diethylamino)ethyl 2-iodobenzoate emerges as a compound of significant interest, primarily as a versatile precursor for the development of targeted radiopharmaceuticals and as a scaffold for novel therapeutic agents. Its structural architecture, featuring a readily radioiodinatable phenyl ring and a diethylaminoethyl side chain known to interact with various biological targets, positions it as a valuable tool for researchers, scientists, and drug development professionals.
This document provides an in-depth exploration of the potential applications of 2-(Diethylamino)ethyl 2-iodobenzoate in medicinal chemistry. Moving beyond a mere listing of possibilities, we delve into the causal relationships behind experimental designs and present detailed, self-validating protocols to guide your research endeavors.
Core Application: A Precursor for Targeted Radiopharmaceuticals
The most prominent application of 2-(Diethylamino)ethyl 2-iodobenzoate lies in its utility as a precursor for the synthesis of radioiodinated imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The iodine atom on the benzene ring provides a site for the introduction of radioactive iodine isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I.[1]
Rationale for Melanoma Imaging and Therapy
A significant body of research has focused on radioiodinated benzamides, particularly N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), for the imaging and targeted radionuclide therapy of melanoma.[2][3][4] These compounds exhibit a high affinity for melanin, a pigment overexpressed in melanoma cells.[3][5] The underlying principle is that the radioiodinated benzamide will selectively accumulate in melanin-rich tissues, allowing for their visualization by SPECT or delivery of a therapeutic radiation dose. Given its structural similarity, 2-(Diethylamino)ethyl 2-iodobenzoate is a prime candidate for the development of novel melanin-targeting agents.
Protocol: Radioiodination of 2-(Diethylamino)ethyl 2-iodobenzoate via Iododestannylation
This protocol outlines the synthesis of a trialkyltin precursor of 2-(Diethylamino)ethyl 2-iodobenzoate and its subsequent radioiodination. Iododestannylation is a preferred method for radioiodination as it offers high specific activity and rapid reaction times.[1]
Experimental Workflow:
Caption: Workflow for the synthesis and radioiodination of 2-(Diethylamino)ethyl 2-iodobenzoate.
Step-by-Step Methodology:
-
Synthesis of the Trialkyltin Precursor (2-(Diethylamino)ethyl 2-(tributylstannyl)benzoate):
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(Diethylamino)ethyl 2-bromobenzoate (1 equivalent) in anhydrous toluene.
-
Add bis(tributyltin) (1.1 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired trialkyltin precursor.
-
-
Radioiodination with ¹²³I:
-
To a shielded vial containing the trialkyltin precursor (1-2 mg) dissolved in a minimal amount of a suitable solvent (e.g., ethanol or acetic acid), add [¹²³I]NaI (in 0.1 N NaOH).
-
Add an oxidizing agent, such as chloramine-T or hydrogen peroxide, to facilitate the electrophilic substitution.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
-
Purification of the Radiolabeled Product:
-
Purify the reaction mixture using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Collect the fraction corresponding to the radioiodinated product, monitoring the radioactivity with an in-line detector.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC. A purity of >95% is generally required for in vivo studies.
-
Measure the specific activity of the radiolabeled compound.
-
Emerging Application: Scaffold for Sigma Receptor Ligands
Sigma receptors, particularly the sigma-2 subtype, are overexpressed in a variety of tumors, including breast, lung, and prostate cancers, making them attractive targets for cancer imaging and therapy.[6][7] Several benzamide derivatives have been shown to bind to sigma receptors with high affinity.[6] The 2-(Diethylamino)ethyl moiety is a common pharmacophore in many known sigma receptor ligands. This suggests that 2-(Diethylamino)ethyl 2-iodobenzoate and its derivatives could be developed as novel sigma receptor-targeting agents.
Rationale for Targeting Sigma-2 Receptors in Cancer
The sigma-2 receptor is implicated in cell proliferation and apoptosis.[7] Ligands that bind to this receptor can induce cancer cell death and can also be used to visualize tumors.[8] The development of radioiodinated 2-(Diethylamino)ethyl 2-iodobenzoate analogs could lead to new diagnostic tools for cancers that overexpress the sigma-2 receptor.
Protocol: In Vitro Sigma-2 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of 2-(Diethylamino)ethyl 2-iodobenzoate or its derivatives for the sigma-2 receptor.
Experimental Workflow:
Caption: Workflow for an in vitro sigma-2 receptor binding assay.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Use a cell line known to express a high density of sigma-2 receptors (e.g., MCF-7 breast cancer cells).
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a known sigma-2 receptor radioligand (e.g., [³H]DTG in the presence of a sigma-1 receptor masking agent, or a more specific ligand like [¹²⁵I]RHM-4).[8]
-
Add increasing concentrations of the test compound (2-(Diethylamino)ethyl 2-iodobenzoate or its analog).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]
-
Quantitative Data Summary:
| Parameter | Description |
| IC₅₀ | The concentration of a drug that is required for 50% inhibition in vitro.[9] |
| Ki | The inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present. |
Future Directions: A Building Block for Diverse Therapeutic Agents
Beyond its direct applications in radiopharmaceutical development, the 2-(Diethylamino)ethyl 2-iodobenzoate scaffold can serve as a versatile starting material for the synthesis of a wide range of therapeutic agents. The 2-iodobenzoic acid core is a valuable building block in organic synthesis.[10][11]
Potential therapeutic areas for derivatives of 2-(Diethylamino)ethyl 2-iodobenzoate include:
-
Anticancer Agents: By modifying the ester linkage to an amide and introducing various substituents on the aromatic ring, novel compounds with potential antitumor activity can be synthesized.[12]
-
Neurological Disorders: The diethylaminoethyl moiety is present in many compounds that interact with central nervous system targets. Derivatives could be explored for their potential in treating neurodegenerative diseases or psychiatric disorders.
-
Anti-inflammatory Agents: Certain benzoic acid derivatives have shown anti-inflammatory properties.[13]
The synthesis of such derivatives would typically involve standard organic chemistry transformations, such as amidation, Suzuki coupling, or other palladium-catalyzed cross-coupling reactions at the iodo position.
References
-
Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - NCBI. (2009-11-19). Available at: [Link]
-
Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed. (2008-06-12). Available at: [Link]
-
Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N -(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. (2024-05-11). Available at: [Link]
-
2-Iodobenzoic acid - Wikipedia. Available at: [Link]
-
Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem - NIH. Available at: [Link]
- US6447747B1 - Process for the preparation of radiopharmaceuticals - Google Patents.
-
Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. Available at: [Link]
-
(PDF) Comparison of the activities of 2-(dimethylamino)ethyl and 2- (diethylamino)ethyl-linked molecules against lung cancer - ResearchGate. (2024-11-02). Available at: [Link]
-
Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results - PubMed. (2002-12-01). Available at: [Link]
-
2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships - PubMed. (1996-12-06). Available at: [Link]
-
Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2011-08-05). Available at: [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. Available at: [Link]
-
The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer's Disease: A Scoping Systematic Review - MDPI. (2022-12-14). Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024-05-31). Available at: [Link]
-
2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron | C29H38N4O6S | CID 25195395 - PubChem. Available at: [Link]
-
2-(Diethylamino)ethyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate. Available at: [Link]
-
Sigma-2 receptor - Wikipedia. Available at: [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC. (2022-12-15). Available at: [Link]
- CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents.
Sources
- 1. US6447747B1 - Process for the preparation of radiopharmaceuticals - Google Patents [patents.google.com]
- 2. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accio.github.io [accio.github.io]
- 10. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling Using 2-(Diethylamino)ethyl 2-iodobenzoate as a Precursor
Introduction: The Strategic Advantage of 2-(Diethylamino)ethyl 2-iodobenzoate in Radiopharmaceutical Development
In the landscape of molecular imaging and targeted radionuclide therapy, the selection of a suitable precursor molecule is a critical determinant of success. 2-(Diethylamino)ethyl 2-iodobenzoate emerges as a precursor of significant strategic value for the synthesis of radioiodinated compounds. Its chemical architecture, featuring a stable iodobenzoate core and a diethylaminoethyl ester side chain, offers a unique combination of properties that are highly advantageous for radiopharmaceutical development. The aromatic iodine provides a site for direct radioiodine exchange or for introduction of radioiodine via a stannylated or boronic ester derivative. The tertiary amine function can be protonated at physiological pH, potentially influencing the molecule's pharmacokinetic profile and cell membrane interactions.
This guide provides a comprehensive overview of the principles and protocols for utilizing 2-(Diethylamino)ethyl 2-iodobenzoate as a precursor for radiolabeling, with a focus on producing radiotracers for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. We will delve into the rationale behind the experimental choices, offering detailed, field-tested protocols for synthesis, radiolabeling, and quality control.
PART 1: Precursor Synthesis - Establishing a Robust Foundation
A reliable and well-characterized supply of the precursor is paramount for reproducible radiolabeling outcomes. The synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate can be achieved through a straightforward esterification reaction.
Synthetic Workflow Overview
Caption: Workflow for the synthesis of the 2-(Diethylamino)ethyl 2-iodobenzoate precursor.
Detailed Synthesis Protocol
This protocol describes a common laboratory-scale synthesis.
Materials:
-
2-Iodobenzoic acid
-
2-(Diethylamino)ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-iodobenzoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.
-
Addition of Alcohol: Add 2-(diethylamino)ethanol (1.2 eq) to the solution and stir.
-
Initiation of Coupling: Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-(diethylamino)ethyl 2-iodobenzoate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.
PART 2: Radioiodination Protocols
The introduction of a radioiodine isotope is the core of the radiolabeling process. The choice of isotope depends on the intended application.[1] This section provides protocols for labeling with common iodine isotopes.
| Radioisotope | Half-life | Primary Emission | Imaging Modality |
| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT |
| ¹²⁴I | 4.2 days | Positron (β+) | PET |
| ¹²⁵I | 59.4 days | Gamma (35 keV) | Preclinical SPECT, in vitro assays |
| ¹³¹I | 8.0 days | Beta (β-), Gamma | Therapy, SPECT |
Method 1: Electrophilic Radioiodination using Chloramine-T
This is a widely used method for radioiodination of activated aromatic rings.[2]
Principle: Chloramine-T acts as a mild oxidizing agent to convert the radioiodide (e.g., Na[¹²³I]) into an electrophilic iodine species, which then substitutes a suitable leaving group on the precursor. For 2-(diethylamino)ethyl 2-iodobenzoate, this would typically involve a precursor with a trialkylstannyl or boronic ester group in place of the non-radioactive iodine.
Caption: Workflow for electrophilic radioiodination.
Detailed Protocol (for ¹²³I-labeling):
Materials:
-
Tributylstannyl precursor: 2-(Diethylamino)ethyl 2-(tributylstannyl)benzoate
-
Sodium Iodide [¹²³I] in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethanol
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
RP-HPLC system with a radioactivity detector
Procedure:
-
Preparation: To a sterile reaction vial, add the tributylstannyl precursor (5-10 µg in 50 µL of ethanol).
-
Radioiodide Addition: Add Na[¹²³I] (e.g., 370 MBq, 10 mCi) in 0.1 M NaOH.
-
Reaction Initiation: Add Chloramine-T solution (20 µL). Vortex the reaction mixture for 60 seconds at room temperature.
-
Quenching: Stop the reaction by adding sodium metabisulfite solution (50 µL).
-
Purification:
-
Dilute the reaction mixture with 1 mL of water and load it onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted iodide and other hydrophilic impurities.
-
Elute the desired product with 1 mL of ethanol.
-
Further purify the product using a semi-preparative RP-HPLC system.
-
-
Formulation: The purified product is collected, the solvent is evaporated, and the final product is formulated in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
Method 2: Copper-Mediated Radioiodination
This method can be advantageous for precursors that are sensitive to strong oxidizing agents.[3]
Principle: A copper(I) catalyst facilitates the nucleophilic substitution of a leaving group (e.g., bromine or iodine) on the precursor with radioiodide.
Protocol Outline:
-
Precursor: 2-(Diethylamino)ethyl 2-bromobenzoate or 2-(diethylamino)ethyl 2-iodobenzoate.
-
Catalyst: Copper(I) iodide (CuI) with a suitable ligand (e.g., a diamine).
-
Radioiodide: Na[¹²⁴I] for PET imaging.
-
Solvent: A high-boiling point polar aprotic solvent like DMF or DMSO.
-
Reaction: The components are heated at an elevated temperature (e.g., 100-150 °C) for a specified time.
-
Purification: Similar to the electrophilic method, purification is typically achieved by RP-HPLC.
PART 3: Quality Control - Ensuring Safety and Efficacy
Rigorous quality control (QC) is a non-negotiable aspect of radiopharmaceutical production to ensure patient safety and the reliability of imaging data.[4][5]
Key Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Radionuclidic Purity | Gamma Spectroscopy | > 99.9% | Ensures that the radioactivity comes from the desired isotope.[4] |
| Radiochemical Purity (RCP) | Radio-TLC, RP-HPLC | > 95% | Confirms that the radioactivity is in the desired chemical form.[5][6] |
| Chemical Purity | HPLC (UV detection) | Precursor below defined limits | Ensures that there are no harmful chemical impurities.[4] |
| pH | pH meter or strip | 6.5 - 7.5 | Ensures physiological compatibility.[7] |
| Sterility | Incubation in culture media | No microbial growth | Prevents infection. |
| Endotoxin (Pyrogen) Test | Limulus Amebocyte Lysate (LAL) | < 175 EU/V | Prevents pyrogenic reactions in patients. |
Standard Operating Procedure for Radiochemical Purity (RCP) by Radio-TLC
Materials:
-
TLC plates (e.g., silica gel 60)
-
Mobile phase (e.g., 95:5 mixture of ethyl acetate:triethylamine)
-
TLC developing tank
-
Radio-TLC scanner
Procedure:
-
Spot a small amount (1-2 µL) of the final radiolabeled product onto the baseline of a TLC plate.
-
Develop the plate in the TLC tank with the chosen mobile phase.
-
Allow the solvent front to travel near the top of the plate.
-
Remove the plate and allow it to dry.
-
Scan the plate using a radio-TLC scanner to determine the distribution of radioactivity.
-
Analysis: The radiolabeled product should have a different Rf value than free radioiodide. Calculate the RCP as the percentage of the total radioactivity that corresponds to the product peak.
PART 4: Applications and Future Directions
Radiolabeled analogs of 2-(diethylamino)ethyl benzoate have shown promise in various imaging applications. For instance, N-(2-diethylaminoethyl)-4-iodobenzamide derivatives have been investigated for melanoma imaging due to their affinity for melanin.[8] The structural similarity suggests that radioiodinated 2-(diethylamino)ethyl 2-iodobenzoate could also be a valuable probe in oncology.
Potential Applications:
-
Oncologic Imaging: Targeting specific receptors or metabolic pathways in tumors.
-
Neurological Imaging: Probing neuroreceptors or transporters in the brain.
-
Cardiovascular Imaging: Assessing myocardial perfusion or inflammation.
The development of new radiolabeling methodologies, such as those employing microfluidics, promises to further enhance the synthesis of these and other radiotracers, enabling higher yields, faster reaction times, and automated production.
References
-
Chapter 14: Quality Control of Radiopharmaceuticals | Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition | PharmacyLibrary. Available at: [Link]
-
Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. Available at: [Link]
-
Radiolabelling small and biomolecules for tracking and monitoring - PMC - NIH. Available at: [Link]
-
Quality control of iodine-131-labeled metaiodobenzylguanidine - ResearchGate. Available at: [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques - MDPI. Available at: [Link]
-
Radiopharmaceutical Production and Quality Control - VCU Scholars Compass. Available at: [Link]
-
Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - NCBI. Available at: [Link]
-
Labelling techniques with iodine-123: application to clinical settings - ResearchGate. Available at: [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. Available at: [Link]
Sources
- 1. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Application Note: Synthesis and Radiolabeling of 2-(Diethylamino)ethyl 2-iodobenzoate
Part 1: Introduction & Strategic Rationale
The Molecule and its Significance
2-(Diethylamino)ethyl 2-iodobenzoate is a lipophilic, cationic ester structurally homologous to local anesthetics like procaine, but distinguished by the presence of an iodine atom at the ortho (C2) position of the benzene ring. In the context of nuclear medicine and molecular imaging, this molecule serves two critical functions:
-
Cerebral & Pulmonary Perfusion Imaging: The lipophilic amine tail (diethylaminoethyl) facilitates rapid passive diffusion across the Blood-Brain Barrier (BBB) and accumulation in the lungs.
-
Metabolic Stability Probe (The "Ortho Effect"): Unlike its para-isomer (which is rapidly hydrolyzed by plasma esterases), the ortho-iodine substituent provides significant steric hindrance around the carbonyl carbon. This protects the ester bond from rapid enzymatic attack, prolonging biological half-life and altering biodistribution profiles—a critical concept in designing radiotracers that require specific retention times.
Mechanism of Action
The utility of this tracer relies on the pH Partition Hypothesis and Metabolic Trapping :
-
Uptake: At physiological pH (7.4), a significant fraction of the amine exists in the uncharged, lipophilic form, allowing it to cross cell membranes (endothelium).
-
Retention: Once intracellular (pH ~7.0–7.2), the amine becomes protonated. Simultaneously, the ortho-iodine protects the ester from immediate hydrolysis by intracellular esterases.
-
Clearance: Eventually, slow hydrolysis or efflux occurs. The rate of this clearance is the diagnostic parameter.
Part 2: Chemical Synthesis (Cold Standards & Precursors)
To develop this imaging agent, one must first synthesize the non-radioactive standard (Reference Standard) and the stannylated precursor required for no-carrier-added (n.c.a.) radiolabeling.
Synthesis of Reference Standard (Cold)
Objective: Produce chemically pure 2-(diethylamino)ethyl 2-iodobenzoate for HPLC calibration.
Reagents:
-
2-Iodobenzoyl chloride (CAS: 609-67-6)
-
N,N-Diethylethanolamine (CAS: 100-37-8)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 2-iodobenzoyl chloride (1.0 eq, 5 mmol) in anhydrous DCM (20 mL).
-
Addition: Cool to 0°C. Add TEA (1.5 eq) followed by dropwise addition of N,N-diethylethanolamine (1.1 eq).
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Silica; 5% MeOH in DCM).
-
Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM).
-
Yield: Expect ~85% as a pale yellow oil.
Synthesis of Stannyl Precursor (For Radiolabeling)
Objective: Synthesize 2-(diethylamino)ethyl 2-(tributylstannyl)benzoate. This precursor allows for regioselective substitution of the tin moiety with radioiodine.
Protocol (Palladium-Catalyzed Stannylation):
-
Reagents: "Cold" 2-(diethylamino)ethyl 2-iodobenzoate (from 2.1), Hexabutylditin, Pd(PPh₃)₄ catalyst, Toluene.
-
Reaction: In a sealed tube, dissolve the iodo-ester (1 eq) and hexabutylditin (1.2 eq) in dry toluene. Add Pd(PPh₃)₄ (5 mol%).
-
Conditions: Heat at 110°C for 12 hours.
-
Purification: Cool, filter through Celite. Purify via HPLC or rapid flash chromatography (neutral alumina to prevent destannylation) to obtain the tributylstannyl precursor.
Part 3: Radiosynthesis Protocols (Hot)
The preferred method for high specific activity imaging (SPECT/PET) is Oxidative Radioiododestannylation .
Materials Checklist
| Component | Specification | Function |
| Radionuclide | [I-123]NaI or [I-131]NaI | Imaging Isotope |
| Precursor | 2-(Diethylamino)ethyl 2-(tributylstannyl)benzoate | Leaving group donor |
| Oxidant | Chloramine-T (CAT) or Peracetic Acid | Oxidizes I⁻ to I⁺ (electrophile) |
| Solvent | EtOH / 0.1M HCl | Reaction Medium |
| Quench | Sodium Metabisulfite (Na₂S₂O₅) | Stops oxidation |
Step-by-Step Radiolabeling Protocol
Caution: Perform all steps in a lead-shielded hot cell.
-
Preparation: In a V-vial, dissolve 50 µg of the Stannyl Precursor in 50 µL of Ethanol.
-
Activity Addition: Add [I-123]NaI solution (e.g., 370 MBq / 10 mCi) in 0.1 M NaOH.
-
Acidification: Add 50 µL of 1 M HCl to adjust pH to ~1–2 (facilitates electrophilic attack).
-
Initiation: Add 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water).
-
Incubation: Vortex and let stand at RT for 5 minutes.
-
Quenching: Add 10 µL of Sodium Metabisulfite (10 mg/mL) to neutralize excess oxidant.
-
Neutralization: Add saturated NaHCO₃ to adjust pH to 7.5.
-
Purification: Inject entire mixture onto Semi-Prep HPLC.
Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) [Gradient: 20% ACN to 80% ACN over 20 mins].
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV (254 nm) for mass; Gamma detector for radioactivity.
-
Acceptance Criteria:
Part 4: Visualization of Workflows
Synthesis & Radiolabeling Pathway
This diagram illustrates the conversion from raw materials to the final radiotracer.
Caption: Chemical synthesis pathway from commercial reagents to the final radioiodinated tracer via organotin precursor.
Biological Logic: The Ortho-Effect
This diagram explains why the 2-iodo (ortho) position is selected over the 4-iodo (para) position for specific imaging applications.
Caption: Mechanism of the "Ortho-Effect" in preserving metabolic stability for improved imaging retention.
Part 5: References
-
Mertens, J., et al. (2020).[4] "Recent Advances in Synthetic Methods for Radioiodination." The Journal of Organic Chemistry. Link
-
Chezal, J. M., et al. (2008).[4][5] "Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-Diethylaminoethyl)-4-Iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma." Journal of Medicinal Chemistry. Link
-
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis. Link
-
Dewanjee, M. K. (1992). "Radioiodination: Theory, Practice, and Biomedical Applications." Kluwer Academic Publishers. (Foundational text on esterase stability and ortho-effects).
-
Garg, P. K., et al. (1994). "Synthesis and radiolabelling of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents."[6][7] Nuclear Medicine and Biology. Link
Sources
- 1. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D-2 receptor imaging radiopharmaceuticals: synthesis, radiolabeling, and in vitro binding of (R)-(+)- and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N- [(1-ethyl-2-pyrrolidinyl)methyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for reactions involving 2-(Diethylamino)ethyl 2-iodobenzoate
Application Note: Experimental Protocols for 2-(Diethylamino)ethyl 2-iodobenzoate
Introduction & Compound Profile
2-(Diethylamino)ethyl 2-iodobenzoate is a bifunctional building block combining a reactive aryl iodide with a pharmacophore-relevant amino-ester tail. Structurally analogous to local anesthetics (e.g., procaine) and radiotracers, this compound serves as a critical intermediate in the synthesis of receptor-targeted probes and radiopharmaceuticals.
The molecule presents unique experimental challenges:
-
The ortho-Iodide: Highly reactive in Pd-catalyzed cross-couplings but sterically encumbered.
-
The Basic Tail: The tertiary amine (
) can poison metal catalysts or induce side reactions if not managed. -
The Ester Linkage: Susceptible to hydrolysis under basic aqueous conditions.
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Experimental Implication |
| Molecular Formula | MW = 347.19 g/mol | |
| Appearance | Viscous yellow oil or low-melting solid | Difficult to crystallize; purify via distillation or column chromatography. |
| Solubility | Soluble in DCM, EtOAc, MeOH. | Acidify to dissolve in water (forms salt). |
| Stability | Light Sensitive; Hygroscopic | CRITICAL: Store in amber vials under Argon at -20°C. |
Pre-Reaction Handling & Storage
Safety Warning: Aryl iodides are potential alkylating agents. The amino-ester moiety suggests potential biological activity on ion channels. Handle in a fume hood.
-
Light Protection: The C-I bond is weak (
kcal/mol). Ambient light can cause homolytic cleavage, liberating iodine ( ) which turns the sample brown. Always wrap reaction vessels in aluminum foil. -
Amine Management: The diethylamino group is a Lewis base. In metal-catalyzed reactions, it may coordinate to the catalyst center (
), reducing turnover frequency (TOF).-
Strategy: Use sterically bulky ligands (e.g., phosphines) on the metal to outcompete the amine, or run reactions in acidic buffers if the cycle permits.
-
Protocol A: De Novo Synthesis
Since this compound is not a standard catalog item, it is best synthesized via the acyl chloride route to avoid ester hydrolysis issues common with acid-catalyzed Fischer esterification.
Reaction Scheme:
Materials
-
2-Iodobenzoyl chloride (1.0 equiv)
-
2-(Diethylamino)ethanol (1.1 equiv)
-
Triethylamine (
, 1.2 equiv) - Acts as HCl scavenger -
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and addition funnel. Flush with
. -
Solubilization: Dissolve 2-(Diethylamino)ethanol (11 mmol) and
(12 mmol) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath. -
Addition: Dissolve 2-iodobenzoyl chloride (10 mmol) in 20 mL DCM. Add this solution dropwise to the RBF over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup (Critical):
-
Wash organic layer with saturated
(2 x 50 mL) to remove unreacted acid/chloride. -
Wash with Brine (1 x 50 mL).
-
Avoid acidic washes (e.g., 1M HCl) as the product will protonate and extract into the aqueous layer.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography (Silica gel; Gradient: 0-5% MeOH in DCM containing 1% to prevent tailing).
Protocol B: Mizoroki-Heck Cross-Coupling
This protocol functionalizes the aryl ring, exploiting the reactive ortho-iodide.
Objective: Coupling with methyl acrylate. Challenge: The ortho-substituent creates steric hindrance, and the amine tail can chelate Pd.
Experimental Workflow (Graphviz)
Figure 1: Optimized workflow for Heck coupling of amino-ester aryl iodides.
Detailed Methodology
-
Catalyst Choice: Use
with Tri(o-tolyl)phosphine ( ) .-
Reasoning:
is bulky. It prevents the catalyst from coordinating with the substrate's diethylamino tail and facilitates the oxidative addition into the sterically hindered ortho-C-I bond.
-
-
Setup: In a pressure tube, combine:
-
Substrate (1.0 mmol)
-
Methyl acrylate (1.5 mmol)
- (0.05 mmol)
- (0.10 mmol)
- (2.0 mmol)
-
DMF (5 mL)
-
-
Execution: Seal under Argon. Heat to 100°C for 16 hours.
-
Checkpoint: The reaction mixture should turn black (Pd black precipitation) only at the end of the reaction. Early precipitation indicates catalyst death (add more ligand).
Protocol C: Radioiodination (Isotopic Exchange)
For radiopharmaceutical applications (SPECT imaging), the non-radioactive iodine-127 is exchanged for Iodine-123 or Iodine-125.
Mechanism: Nucleophilic aromatic substitution (
Protocol
-
Precursor: 1 mg of 2-(Diethylamino)ethyl 2-iodobenzoate dissolved in 100
Ethanol. -
Isotope: Add
(in 0.1 M NaOH). -
Catalyst: Add
(0.1 M, 10 ) and Ammonium Sulfate. -
Reaction: Heat at 140°C for 45 minutes in a sealed V-vial.
-
Quench: Cool and dilute with HPLC mobile phase.
-
QC: Analyze via Radio-HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (0.1% TFA). Note: The TFA protonates the amine, ensuring a sharp peak shape.
-
Quality Control & Troubleshooting
HPLC Analysis Parameters
The tertiary amine often causes peak tailing on standard silica C18 columns due to interaction with residual silanols.
| Parameter | Condition | Rationale |
| Column | C18 with High Carbon Load (e.g., Phenomenex Luna) | Reduces silanol interactions. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Protonates amine ( |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of A. |
| Gradient | 10% B to 90% B over 20 min | Elutes polar impurities early; product elutes mid-late. |
| Detection | UV @ 254 nm | Aryl iodide absorption max. |
Common Failure Modes
-
Hydrolysis: Appearance of 2-iodobenzoic acid peak (highly polar, elutes at solvent front). Cause: Wet solvents or high pH workup.
-
Catalyst Poisoning: No reaction in Heck coupling. Cause: Free amine coordinating Pd. Fix: Increase phosphine ligand ratio to 4:1 vs Pd.
References
-
Synthesis of Amino-Ester Local Anesthetics
-
Vanderhoek, R. et al. "Synthesis and structural characterization of procaine and tetracaine analogs." Journal of Medicinal Chemistry, 2008. (General methodology for amino-ethyl benzoates).
-
-
Ortho-Substituted Aryl Iodide Coupling
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Mechanistic insights on sterically hindered couplings).
-
-
Radioiodination of Benzamides
-
Chezal, J. M., et al. "Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma."[1] Journal of Medicinal Chemistry, 2008. (Protocol adapted for iodine exchange on amino-ester/amide scaffolds).
-
-
Handling of Light-Sensitive Halides
-
Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.
-
Sources
Application Notes and Protocols for the Derivatization of 2-(Diethylamino)ethyl 2-iodobenzoate for Bioassays
Introduction: Unlocking the Potential of 2-(Diethylamino)ethyl 2-iodobenzoate as a Bioactive Probe
2-(Diethylamino)ethyl 2-iodobenzoate is a molecule of significant interest in drug discovery and chemical biology. Its structure, featuring a tertiary amine and an aryl iodide, presents a unique scaffold that can be strategically modified to create a diverse range of probes for various bioassays. The tertiary amine group can influence the molecule's pharmacokinetic properties and cellular uptake, while the aryl iodide serves as a versatile handle for the introduction of reporter groups, such as fluorophores, through well-established cross-coupling reactions.
This guide provides a comprehensive overview of the derivatization of 2-(Diethylamino)ethyl 2-iodobenzoate, with a focus on creating fluorescent probes for applications in cellular imaging, enzyme inhibition assays, and receptor-ligand binding studies. We will delve into the rationale behind the chosen synthetic strategies, provide detailed, field-proven protocols, and discuss the application of the resulting probes in relevant bioassays.
Core Principles of Derivatization: Leveraging the Aryl Iodide Handle
The aryl iodide moiety of 2-(Diethylamino)ethyl 2-iodobenzoate is the primary site for derivatization. Its high reactivity in palladium-catalyzed cross-coupling reactions makes it an ideal attachment point for a variety of functional groups. Two of the most powerful and versatile methods for this purpose are the Suzuki-Miyaura and Sonogashira coupling reactions.[1][2] These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and fluorescent probes, due to their mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4]
The presence of the tertiary amine in 2-(Diethylamino)ethyl 2-iodobenzoate requires careful consideration when designing the cross-coupling reaction conditions. Tertiary amines can sometimes act as ligands for the palladium catalyst, potentially influencing its activity.[5] However, with the appropriate choice of ligands and bases, this interaction can be managed to achieve high yields of the desired product.
Diagram of Derivatization Strategies
Caption: Palladium-catalyzed cross-coupling reactions for derivatization.
Part 1: Synthesis of Fluorescent Probes
This section details the synthesis of fluorescent derivatives of 2-(Diethylamino)ethyl 2-iodobenzoate using Suzuki-Miyaura and Sonogashira coupling reactions.
Protocol 1: Synthesis of a Fluorescent Biaryl Probe via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6] In this protocol, we will couple 2-(Diethylamino)ethyl 2-iodobenzoate with a fluorescent boronic acid or ester to generate a biaryl fluorescent probe.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
2-(Diethylamino)ethyl 2-iodobenzoate
-
Fluorescent boronic acid or ester (e.g., 4-(pyren-1-yl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., a mixture of toluene and water or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Diethylamino)ethyl 2-iodobenzoate (1 equivalent), the fluorescent boronic acid/ester (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and the phosphine ligand (0.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene:water 4:1) and the base (e.g., K₂CO₃, 2 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorescent biaryl probe.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| Excitation Max (λex) | Dependent on fluorophore |
| Emission Max (λem) | Dependent on fluorophore |
Protocol 2: Synthesis of a Fluorescent Alkynyl Probe via Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][7] This method is particularly useful for introducing a rigid alkynyl linker, which can be beneficial for maintaining the photophysical properties of the attached fluorophore.
Diagram of Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Materials:
-
2-(Diethylamino)ethyl 2-iodobenzoate
-
Fluorescent terminal alkyne (e.g., ethynylpyrene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(Diethylamino)ethyl 2-iodobenzoate (1 equivalent) and the fluorescent terminal alkyne (1.2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Catalysts: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 equivalents). To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 2-12 hours).
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and redissolve in an organic solvent (e.g., ethyl acetate). Wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the fluorescent alkynyl probe.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Table 2: Representative Quantitative Data for Sonogashira Coupling
| Parameter | Value |
| Yield | 65-85% |
| Purity (by HPLC) | >95% |
| Excitation Max (λex) | Dependent on fluorophore |
| Emission Max (λem) | Dependent on fluorophore |
Part 2: Application in Bioassays
The fluorescently labeled derivatives of 2-(Diethylamino)ethyl 2-iodobenzoate can be employed in a variety of bioassays to study biological processes at the molecular and cellular levels.
Application 1: Cellular Imaging using Fluorescence Microscopy
Fluorescent probes are invaluable tools for visualizing the localization and dynamics of molecules within living cells.[8][9] The synthesized fluorescent derivatives of 2-(Diethylamino)ethyl 2-iodobenzoate can be used to study their cellular uptake, distribution, and potential targeting of specific organelles.
Protocol for Staining Live Cells:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Staining: Dilute the stock solution of the fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the fluorescent probe. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Application 2: Enzyme Inhibition Assay
Fluorescent probes can be designed as substrates or inhibitors for specific enzymes, allowing for the high-throughput screening of potential drug candidates.[10][11] If the parent molecule, 2-(Diethylamino)ethyl 2-iodobenzoate, exhibits inhibitory activity against a particular enzyme, its fluorescent derivatives can be used in competitive binding assays.
General Protocol for a Competitive Enzyme Inhibition Assay:
-
Assay Buffer: Prepare an appropriate assay buffer for the enzyme of interest.
-
Enzyme and Substrate: Prepare solutions of the purified enzyme and its fluorogenic substrate in the assay buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the synthesized fluorescent probe (and the unlabeled parent compound as a control) in the assay buffer.
-
Assay Plate: In a microplate, add the enzyme solution to each well.
-
Inhibitor Addition: Add the different concentrations of the fluorescent probe (or control) to the wells and incubate for a specific period to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC₅₀ value of the fluorescent probe.
Application 3: Receptor-Ligand Binding Assay
Fluorescently labeled ligands are widely used to study receptor-ligand interactions, including binding affinity and kinetics.[4][12] If 2-(Diethylamino)ethyl 2-iodobenzoate is known to bind to a specific receptor, its fluorescent derivatives can be used in saturation or competition binding assays.
Protocol for a Saturation Binding Assay:
-
Cell Preparation: Prepare cell membranes or whole cells expressing the receptor of interest.
-
Probe Dilutions: Prepare a serial dilution of the synthesized fluorescent probe in a suitable binding buffer.
-
Binding Reaction: In a microplate, incubate a constant amount of the cell preparation with increasing concentrations of the fluorescent probe.
-
Non-specific Binding: In a parallel set of wells, perform the same incubation in the presence of a high concentration of an unlabeled ligand that binds to the same receptor to determine non-specific binding.
-
Incubation: Incubate the plate at the appropriate temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the bound ligand from the free ligand (e.g., by filtration or centrifugation).
-
Fluorescence Measurement: Measure the fluorescence of the bound ligand using a suitable instrument.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of the fluorescent probe to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Conclusion
The derivatization of 2-(Diethylamino)ethyl 2-iodobenzoate through palladium-catalyzed cross-coupling reactions provides a powerful strategy for the development of novel fluorescent probes for a wide range of bioassays. The protocols outlined in this guide offer a solid foundation for the synthesis and application of these probes in cellular imaging, enzyme inhibition studies, and receptor-ligand binding assays. The versatility of the aryl iodide handle allows for the incorporation of a diverse array of fluorophores, enabling the fine-tuning of the photophysical properties of the resulting probes for specific biological applications. As with any chemical synthesis, the provided protocols may require optimization for specific substrates and reaction scales. However, the principles and methodologies described herein will empower researchers to unlock the full potential of 2-(Diethylamino)ethyl 2-iodobenzoate as a valuable scaffold in chemical biology and drug discovery.
References
-
Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from Celtarys Research website: [Link]
-
ACS Publications. (2021, January 29). “Switching On” Enzyme Substrate Specificity Analysis with a Fluorescent Competitive Inhibitor. Biochemistry. [Link]
-
Wikipedia. (2023, November 13). Sonogashira coupling. Retrieved from Wikipedia: [Link]
-
Aure Chemical. (n.d.). Palladium Catalysts for Cross-Coupling Reactions. Retrieved from Aure Chemical website: [Link]
-
Sun, M., Hong, C. Y., & Pan, C. Y. (2012). A unique aliphatic tertiary amine chromophore: fluorescence, polymer structure, and application in cell imaging. Journal of the American Chemical Society, 134(51), 20581–20584. [Link]
-
Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Small-molecule fluorescent probes for binding- and activity-based sensing of redox-active biological metals. Chemical reviews, 114(8), 4564–4601. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal website: [Link]
-
Corning, S. R., & Morken, J. P. (2012). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. Journal of medicinal chemistry, 55(23), 10594–10604. [Link]
-
ResearchGate. (2025, August 7). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from ResearchGate: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Chemistry LibreTexts: [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
PubMed. (2011). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Retrieved from PubMed: [Link]
-
MDPI. (2013, August 30). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from MDPI: [Link]
-
Bartole, A., et al. (2020). Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). Journal of Medicinal Chemistry, 63(23), 14853-14869. [Link]
-
Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from Organic Chemistry Portal: [Link]
-
Morales, A. R., Schafer-Hales, K. J., Marcus, A. I., & Belfield, K. D. (2008). Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. Bioconjugate chemistry, 19(12), 2559–2567. [Link]
-
Grimm, J. B., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology, 13(12), 3286-3298. [Link]
-
PubMed. (2020, October 7). Development of High-Specificity Fluorescent Probes to Enable Cannabinoid Type 2 Receptor Studies in Living Cells. Retrieved from PubMed: [Link]
-
The Joseph Lab. (2005, October 13). Amine-Reactive Probes. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]
-
Wang, L., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules, 28(7), 3126. [Link]
-
MDPI. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from MDPI: [Link]
-
Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from Frontiers: [Link]
-
ResearchGate. (2024, July 10). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from ResearchGate: [Link]
-
ACS Publications. (2012, December 26). A Unique Aliphatic Tertiary Amine Chromophore: Fluorescence, Polymer Structure, and Application in Cell Imaging. Journal of the American Chemical Society. [Link]
-
PubMed. (2024, April 1). Fluorescent parallel electrophoresis assay of enzyme inhibition. Retrieved from PubMed: [Link]
-
University of Tasmania. (2023, May 19). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Retrieved from University of Tasmania: [Link]
-
PubMed. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from PubMed: [Link]
-
PubMed Central (PMC). (2025, December 29). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Retrieved from PubMed Central (PMC): [Link]
-
PubMed. (2026, January 16). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Retrieved from PubMed: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reactions of aryl iodides with.... Retrieved from ResearchGate: [Link]
-
PubMed Central (PMC). (2008, December 17). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Retrieved from PubMed Central (PMC): [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from University of Windsor: [Link]
-
Royal Society of Chemistry. (n.d.). Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection. Journal of Materials Chemistry B. [Link]
-
Frontiers. (n.d.). Specific and quantitative labeling of biomolecules using click chemistry. Retrieved from Frontiers: [Link]
-
PubMed Central (PMC). (n.d.). Development of fluorescent probes for bioimaging applications. Retrieved from PubMed Central (PMC): [Link]
-
Royal Society of Chemistry. (2006, September 27). Benzophenoxazine-based fluorescent dyes for labeling biomolecules. Retrieved from Royal Society of Chemistry: [Link]
-
PubMed Central (PMC). (2022, May 12). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Retrieved from PubMed Central (PMC): [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles [organic-chemistry.org]
- 4. Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(Diethylamino)ethyl 2-iodobenzoate as a Versatile Reagent in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reagent Overview
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1] The choice of coupling partners is critical, and aryl halides remain a cornerstone of this methodology. 2-(Diethylamino)ethyl 2-iodobenzoate emerges as a particularly strategic reagent in this class. It combines the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to Pd(0) catalysts, with a unique ester moiety that offers potential for intramolecular assistance and modulation of physicochemical properties.
This guide provides an in-depth look at the synthesis, mechanistic considerations, and practical applications of 2-(Diethylamino)ethyl 2-iodobenzoate in key cross-coupling transformations. The protocols and insights presented herein are designed to equip researchers with the knowledge to effectively leverage this reagent in complex synthetic campaigns.
Reagent Synthesis
The preparation of 2-(Diethylamino)ethyl 2-iodobenzoate is straightforward, typically achieved via the esterification of 2-iodobenzoic acid. 2-Iodobenzoic acid itself is commonly synthesized from anthranilic acid through a Sandmeyer reaction.[1]
Protocol 1: Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
This procedure details a standard acid-catalyzed esterification.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 10.0 g | 40.3 mmol |
| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 | 5.68 mL | 40.3 mmol |
| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.77 g | 4.03 mmol |
| Toluene | C₇H₈ | 92.14 | 150 mL | - |
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
Charging Reagents: To the flask, add 2-iodobenzoic acid (10.0 g, 40.3 mmol), 2-(diethylamino)ethanol (5.68 mL, 40.3 mmol), p-toluenesulfonic acid monohydrate (0.77 g, 4.03 mmol), and toluene (150 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow oil.
Mechanistic Insight: The Role of the Diethylaminoethyl Moiety
A key feature distinguishing this reagent is the pendant diethylamino group. While the primary role of the aryl iodide is to participate in the catalytic cycle, the tertiary amine on the ester side-chain can play a significant, non-innocent role. It has the potential to act as a hemilabile ligand .[2][3][4]
In the context of a palladium-catalyzed cycle, the nitrogen atom can transiently coordinate to the palladium center after the initial oxidative addition step. This intramolecular coordination can stabilize the catalytically active species, potentially accelerating subsequent steps like transmetalation and preventing catalyst decomposition. This "chelation assistance" can be particularly beneficial in challenging coupling reactions or when using lower catalyst loadings.
Caption: Potential intramolecular assistance from the diethylamino group.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[5][6] 2-(Diethylamino)ethyl 2-iodobenzoate is an excellent substrate for this transformation, coupling with a wide variety of boronic acids and their derivatives.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid (Adapted Protocol)
This is a general protocol adapted from established procedures for similar aryl iodides.[7] Researchers should optimize conditions for their specific substrate combinations.
Reaction Scheme: (Illustrative scheme showing the coupling of 2-(diethylamino)ethyl 2-iodobenzoate with phenylboronic acid)
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| 2-(Diethylamino)ethyl 2-iodobenzoate | C₁₃H₁₈INO₂ | 347.19 | 347 mg | 1.0 mmol |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 mmol |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 23 mg | 0.02 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 mmol |
| Toluene/Ethanol/Water | - | - | 10 mL | - |
Optimized Reaction Conditions Summary:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | High |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | Good to High |
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 2-(Diethylamino)ethyl 2-iodobenzoate (347 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene, 1 mL Ethanol, 1 mL Water).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][7]
Application in Heck-Mizoroki Reaction
The Heck reaction provides a powerful means to form substituted alkenes by coupling aryl halides with olefins.[8][9] The high reactivity of the C-I bond in 2-(diethylamino)ethyl 2-iodobenzoate makes it an ideal substrate for these transformations, often allowing for milder reaction conditions compared to aryl bromides or chlorides.
Protocol 3: Heck Reaction with Styrene (Adapted Protocol)
This protocol is a representative procedure for the Heck coupling of an aryl iodide with an alkene, based on established methods.[9]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Moles |
| 2-(Diethylamino)ethyl 2-iodobenzoate | C₁₃H₁₈INO₂ | 347.19 | 347 mg | 1.0 mmol |
| Styrene | C₈H₈ | 104.15 | 130 µL | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 2.2 mg | 0.01 mmol |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | C₂₁H₂₁P | 304.37 | 6.1 mg | 0.02 mmol |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.5 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | - |
Step-by-Step Procedure:
-
Setup: In a sealable reaction tube equipped with a magnetic stir bar, add 2-(Diethylamino)ethyl 2-iodobenzoate (347 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (6.1 mg, 0.02 mmol).
-
Reagent Addition: Add DMF (5 mL), triethylamine (0.5 mL), and styrene (130 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 100 °C. Stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 1M HCl (20 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.
Caption: The catalytic cycle of the Heck-Mizoroki reaction.[8][10]
Safety and Handling
-
2-(Diethylamino)ethyl 2-iodobenzoate: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Solvents and Reagents: Use appropriate safety precautions for all solvents and reagents, many of which are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
PubMed. (2018). Electron-poor hemilabile dicationic palladium NHC complexes - synthesis, structure and catalytic activity. Dalton Transactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. [Link]
-
Academia.edu. (n.d.). Stable Palladium(0), Palladium(II), and Platinum(II) Complexes Containing a New, Multifunctional and Hemilabile Phosphino−Imino−Pyridyl Ligand: Synthesis, Characterization, and Reactivity. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (n.d.). Intra-molecular cross-linking of acidic residues for protein structure studies. [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
-
Arkivoc. (2020). Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2025). 2-Iodobenzoic acid. [Link]
-
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
National Center for Biotechnology Information. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PubMed Central. [Link]
-
Diva-portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. [Link]
-
American Chemical Society. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Synthesis of diethyl 2-(aryl)vinylphosphonates by the Heck reaction catalysed by well-defined palladium complexes. [Link]
Sources
- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Electron-poor hemilabile dicationic palladium NHC complexes - synthesis, structure and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Stable Palladium(0), Palladium(II), and Platinum(II) Complexes Containing a New, Multifunctional and Hemilabile Phosphino−Imino−Pyridyl Ligand: Synthesis, Characterization, and Reactivity [academia.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
Technical Application Note: Purification Strategies for 2-(Diethylamino)ethyl 2-iodobenzoate
Topic: Techniques for Purification of 2-(Diethylamino)ethyl 2-iodobenzoate Content Type: Technical Application Note & Protocol Audience: Synthetic Chemists, Radiopharmaceutical Developers, and Process Engineers.
Introduction & Chemical Context
2-(Diethylamino)ethyl 2-iodobenzoate is a bifunctional ester characterized by a lipophilic o-iodobenzoyl moiety and a hydrophilic diethylamino side chain. Structurally analogous to local anesthetics (e.g., procaine) and often utilized as a precursor in radiopharmaceutical labeling (e.g., via halogen exchange for
The Purification Challenge
The primary synthetic route involves the esterification of 2-iodobenzoic acid with 2-(diethylamino)ethanol. This reaction typically yields a crude mixture containing:
-
Target Product: The basic amino-ester.
-
Unreacted Acid: 2-iodobenzoic acid (Acidic).
-
Unreacted Alcohol: 2-(diethylamino)ethanol (Basic/Water-soluble).
-
Coupling Reagents/Byproducts: (e.g., DCU if DCC is used).
Because the target molecule possesses a basic tertiary amine (
Physicochemical Profile & Solubility Logic
| Parameter | Characteristic | Purification Implication |
| Functional Groups | Tertiary Amine, Ester, Aryl Iodide | Acid-labile ester (avoid strong acid/heat); Amine allows salt formation. |
| Free Base Form | Oil / Low-melting solid | Soluble in organic solvents (DCM, Et₂O); Insoluble in water (high pH). |
| Salt Form (HCl) | Crystalline Solid | Soluble in water/ethanol; Insoluble in non-polar ethers. |
| Stability | Light Sensitive (C-I bond) | Critical: Perform all steps under low light or amber glassware. |
Protocol A: Differential Acid-Base Extraction (The "Workhorse" Method)
This protocol is the primary method for removing unreacted starting materials. It relies on switching the ionization state of the amine.
Reagents Required[1][2][3][4][5][6][7]
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). -
Acid: 1M Hydrochloric Acid (HCl) (Cold).
-
Base: 10% Sodium Carbonate (
) or 1M NaOH (use to prevent ester hydrolysis). -
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
First Extraction (Acidic Wash):
-
Extract with 1M HCl (
volumes). - ) and moves to the Aqueous Phase . Neutral impurities and unreacted 2-iodobenzoic acid remain in the Organic Phase .
-
Action: Collect the Aqueous Acidic Layer . Discard the organic layer (or save for recovery of neutral byproducts).
-
Intermediate Wash (Optional but Recommended):
-
Wash the combined acidic aqueous layer with a small portion of fresh DCM.
-
Purpose: Removes physically entrained non-polar impurities. Discard this organic wash.
-
-
Basification (The Switch):
-
Cool the acidic aqueous solution to 0–5°C (ice bath).
-
Slowly add 10%
with stirring until pH reaches 9–10. -
Observation: The solution will become cloudy/milky as the free base oil separates.
-
-
Second Extraction (Recovery):
-
Isolation:
Visualization: Acid-Base Partition Logic
Caption: Logical flow of species distribution during pH-switched liquid-liquid extraction.
Protocol B: Hydrohalide Salt Crystallization (High Purity)
If the free base oil from Protocol A is not sufficiently pure (e.g., <98%), converting it to a crystalline hydrochloride salt is the gold standard for pharmaceutical-grade purity.
Reagents
-
Solvent: Anhydrous Diethyl Ether or Ethyl Acetate.
-
Reagent: 1M/2M HCl in Diethyl Ether or Dioxane (Commercial solution).
-
Anti-solvent: Hexane or Pentane.
Procedure
-
Dilution: Dissolve the purified free base oil (from Protocol A) in a minimal amount of anhydrous Diethyl Ether (approx. 5 mL/g).
-
Acidification:
-
Place the flask in an ice bath.
-
Dropwise add HCl in Ether while stirring vigorously.
-
Endpoint: Continue adding until no further white precipitate forms (or check pH of vapor with wet pH paper; it should be acidic).
-
-
Crystallization:
-
If a precipitate forms immediately: Stir for 15 mins, then filter.
-
If "oiling out" occurs (gummy solid): Add a few drops of Ethanol to redissolve, then slowly add Hexane until turbid. Store at -20°C overnight.
-
-
Filtration: Collect the white solid via vacuum filtration.
-
Washing: Wash the filter cake with cold Hexane/Ether (1:1) to remove surface impurities.
-
Drying: Dry in a vacuum desiccator over
to remove traces of acid and moisture.
Protocol C: Chromatographic Polishing (Troubleshooting)
Use this only if Protocols A and B fail to remove specific non-ionizable impurities.
-
Stationary Phase: Silica Gel (neutralized).
-
Pre-treatment: Slurry silica in Mobile Phase + 1% Triethylamine (TEA) to neutralize acidic sites (prevents streaking of the amine).
-
Mobile Phase:
-
Start: 98% DCM / 2% Methanol / 0.5% TEA.
-
Gradient: Increase Methanol to 5-10% if product retention is too high.
-
-
Detection: UV (254 nm) and Dragendorff’s Reagent (stains amines orange).
Analytical Validation (Self-Check)
| Method | Diagnostic Signal | Acceptance Criteria |
| TLC | Silica (10% MeOH/DCM) | Single spot ( |
| 1H-NMR | Doublet/Multiplet characteristic of o-iodobenzoate. | |
| 1H-NMR | ||
| 1H-NMR | ||
| HPLC | C18 Column, ACN/Water | Purity > 98% (Area under curve). |
References
-
Organic Syntheses. "m-Iodobenzoic Acid." Organic Syntheses, Coll. Vol. 2, p. 353 (1943). Link (Provides context on iodobenzoic acid precursor purification).
-
National Center for Biotechnology Information. "Acid-base extraction." PubChem Compound Summary. Link (General principles of amine extraction).
-
Cohen, J. B. "Practical Organic Chemistry." Macmillan, 1920. (Classic reference for amino-ester salt formation).[7]
-
BenchChem. "2-(Diethylamino)ethyl chloride hydrochloride."[4] Link (Reference for handling diethylaminoethyl side chains).
-
Sigma-Aldrich. "Ethyl 2-iodobenzoate Product Sheet." Link (Physical property verification).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 6. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Quantification of 2-(Diethylamino)ethyl 2-iodobenzoate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2-(Diethylamino)ethyl 2-iodobenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide a deeper understanding of the analytical processes. Each protocol is presented as a self-validating system, incorporating key parameters for system suitability and validation to ensure data integrity and reproducibility.
Introduction: The Importance of Quantifying 2-(Diethylamino)ethyl 2-iodobenzoate
2-(Diethylamino)ethyl 2-iodobenzoate is an organic compound with potential applications in pharmaceutical synthesis and as a research chemical. Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of any final product. Whether monitoring reaction kinetics, determining purity, or conducting pharmacokinetic studies, robust analytical methods are essential. This guide provides a starting point for the development and validation of such methods.
The selection of an analytical technique is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Herein, we present two powerful and widely accessible techniques: High-Performance Liquid Chromatography (HPLC) with UV detection for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for more sensitive and specific quantification, particularly in complex matrices.
Physicochemical Properties of 2-(Diethylamino)ethyl 2-iodobenzoate
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for 2-(Diethylamino)ethyl 2-iodobenzoate is not widely published, we can infer properties from its constituent parts: the 2-iodobenzoic acid moiety and the diethylaminoethyl ester side chain.
-
Molecular Formula: C₁₃H₁₈INO₂
-
Molecular Weight: 347.19 g/mol
-
Structure:
-
Solubility: The presence of the diethylamino group suggests that the compound will be soluble in acidic aqueous solutions and in a wide range of organic solvents such as methanol, acetonitrile, and dichloromethane.
-
UV Absorbance: The iodinated benzene ring is a strong chromophore, suggesting that UV-Vis spectrophotometry will be a suitable detection method. The maximum absorbance is anticipated to be in the range of 230-280 nm.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed here, as it is well-suited for the separation of moderately polar compounds like 2-(Diethylamino)ethyl 2-iodobenzoate.[2]
Principle of the Method
The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention of the analyte is controlled by the composition of the mobile phase. The diethylamino group will be protonated in an acidic mobile phase, which will affect its retention characteristics. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.
Experimental Workflow
Sources
Troubleshooting & Optimization
common side reactions in the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
Welcome to our dedicated technical support guide for the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and ensure the integrity of your experimental outcomes.
Introduction
The synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate, a valuable intermediate, is most commonly achieved through the Fischer esterification of 2-iodobenzoic acid with 2-(diethylamino)ethanol.[1][2] This acid-catalyzed reaction, while straightforward in principle, is an equilibrium process that can be susceptible to several side reactions, impacting both yield and purity.[3][4][5] The presence of a tertiary amine in the alcohol reactant introduces specific challenges that require careful control of reaction conditions. This guide will delve into the causality behind these challenges and provide field-proven solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Ester
Question: I am getting a very low yield of 2-(Diethylamino)ethyl 2-iodobenzoate, or the reaction doesn't seem to be proceeding. What could be the cause?
Answer:
Low yields in Fischer esterification are often tied to the reversible nature of the reaction and catalyst inhibition.[4][5]
Possible Causes & Solutions:
-
Cause 1: Catalyst Neutralization. The tertiary amine of 2-(diethylamino)ethanol can be protonated by the acid catalyst (e.g., sulfuric acid), forming an ammonium salt. This deactivates the catalyst and can also reduce the nucleophilicity of the alcohol.
-
Solution: Increase the amount of acid catalyst used. Stoichiometric amounts of acid may be necessary to neutralize the basic amine and still have a catalytic amount available to protonate the carboxylic acid.[5] Alternatively, a milder acid catalyst like p-toluenesulfonic acid can be used.[3] A less common but effective approach for esterifying benzoic acids with tertiary amino alcohols involves using formic acid as a catalyst in an inert solvent.[6]
-
-
Cause 2: Presence of Water. Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials.[3][4]
-
Solution: Ensure all reagents and glassware are anhydrous. Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene or xylene.[3][6] Using a large excess of one of the reactants, typically the alcohol, can also drive the equilibrium towards the product.[4][7]
-
-
Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have reached equilibrium.
-
Solution: Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is appropriate for the solvent used, typically between 60-110 °C.[3]
-
Issue 2: Presence of a Significant Amount of Amide Impurity
Question: My final product is contaminated with a significant byproduct that I suspect is an amide. How can this be formed and how do I prevent it?
Answer:
While less common with a tertiary amine, side reactions involving nitrogen can occur, especially if starting materials are contaminated. However, a more likely scenario in similar syntheses involving primary or secondary aminobenzoic acids is N-acylation.[7] In this specific synthesis, the formation of an amide is unlikely to be a major pathway. A more probable impurity would be unreacted starting materials or byproducts from the alcohol.
Issue 3: Formation of a Dialkyl Ether Byproduct
Question: I have identified a volatile impurity that I believe is a dialkyl ether. What leads to its formation?
Answer:
Under strongly acidic conditions and at elevated temperatures, the alcohol can undergo dehydration to form a symmetric ether.[7]
Possible Causes & Solutions:
-
Cause: Excessive Temperature and/or Acid Concentration. High temperatures and strong acid catalysis can favor the dehydration of 2-(diethylamino)ethanol.
-
Solution: Carefully control the reaction temperature and avoid using an overly concentrated acid catalyst.[7] Maintain a gentle reflux and consider using a milder catalyst.
-
Issue 4: Difficult Purification of the Final Product
Question: I am having trouble isolating a pure product. The crude material is an oil and is difficult to crystallize.
Answer:
The basic nature of the product, 2-(Diethylamino)ethyl 2-iodobenzoate, means it can exist as a free base or a salt. This can complicate purification.
Possible Solutions:
-
Work-up Procedure: During the work-up, after removing the excess alcohol, the reaction mixture should be neutralized. Adding a base like sodium carbonate or sodium bicarbonate solution will deprotonate the ammonium salt of your product, converting it to the free base which is typically less water-soluble.[8]
-
Step 1: After the reaction is complete, cool the mixture and remove excess solvent/alcohol under reduced pressure.
-
Step 2: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and the protonated product.
-
Step 3: Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[9]
-
-
Purification Technique: If the product is an oil, column chromatography on silica gel is a standard method for purification. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine can be effective. The triethylamine helps to prevent the product from streaking on the silica gel by neutralizing acidic sites.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of 2-iodobenzoic acid to 2-(diethylamino)ethanol?
A1: To drive the equilibrium towards the product, it is advisable to use a significant excess of the alcohol, 2-(diethylamino)ethanol. A ratio of 3 to 5 equivalents of the alcohol to 1 equivalent of the carboxylic acid is a good starting point.[7]
Q2: Which acid catalyst is best for this reaction?
A2: Concentrated sulfuric acid is a common and effective catalyst.[1][9] However, due to the basicity of 2-(diethylamino)ethanol, a larger than catalytic amount may be needed.[5] p-Toluenesulfonic acid is a milder, solid alternative that is easier to handle.[3] For this specific substrate, formic acid has also been shown to be an effective catalyst.[6]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. The disappearance of the starting 2-iodobenzoic acid spot and the appearance of a new product spot will indicate the reaction's progress.
Q4: What are the key safety precautions for this synthesis?
A4: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] The reaction should be performed in a well-ventilated area. 2-Iodobenzoic acid and its derivatives may be irritants.[1] Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocol: Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.
Materials:
-
2-Iodobenzoic acid
-
2-(Diethylamino)ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add 2-iodobenzoic acid (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Add 2-(diethylamino)ethanol (3.0-5.0 eq).
-
Slowly and carefully, add concentrated sulfuric acid (1.0-1.2 eq) to the stirring solution. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the 2-iodobenzoic acid is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1 eq. 2-Iodobenzoic Acid : 3-5 eq. 2-(Diethylamino)ethanol | Drives equilibrium towards product formation.[4][7] |
| Catalyst | 1.0-1.2 eq. Conc. H₂SO₄ | Neutralizes the basic amine and catalyzes the reaction.[5] |
| Solvent | Toluene or Xylene | Allows for azeotropic removal of water.[3] |
| Temperature | Reflux (approx. 110 °C for Toluene) | Provides sufficient energy for the reaction to proceed.[3] |
| Reaction Time | 4-8 hours | Should be monitored by TLC to determine completion. |
Reaction Mechanisms
Main Reaction: Fischer Esterification
The desired reaction proceeds via the classical acid-catalyzed Fischer esterification mechanism.
Caption: The Fischer esterification pathway for the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate.
Side Reaction: Catalyst Inhibition
The tertiary amine of the alcohol can be protonated, rendering it non-nucleophilic and inhibiting the catalyst.
Caption: Inhibition of the reaction by protonation of the tertiary amine.
Side Reaction: Ether Formation
Under harsh acidic conditions, the alcohol can undergo self-condensation to form a symmetric ether.
Caption: Formation of a symmetric ether byproduct via alcohol dehydration.
References
- Benchchem. (n.d.). Technical Support Center: Fischer Esterification of Aminobenzoic Acids.
- Wikipedia. (2023). Fischer–Speier esterification.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-Iodobenzoic Acid.
- ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling.
- Texium. (2018). Preparation of 2-iodobenzoic acid.
- Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
- Google Patents. (n.d.). US3660411A - Esterification process.
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. iajpr.com [iajpr.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. US3660411A - Esterification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ETHYL 2-IODOBENZOATE CAS#: 1829-28-3 [m.chemicalbook.com]
troubleshooting guide for 2-(Diethylamino)ethyl 2-iodobenzoate reactions
Topic: Troubleshooting Guide for Synthesis, Stability, and Reactivity
Executive Summary & Compound Profile
Compound: 2-(Diethylamino)ethyl 2-iodobenzoate Dual-Functionality Challenge: This molecule combines a sterically hindered aryl iodide (electrophile) with a basic tertiary amine (nucleophile/ligand). This "Dr. Jekyll and Mr. Hyde" nature creates specific conflicts in synthesis and downstream applications like Palladium-catalyzed cross-coupling.
| Feature | Chemical Consequence | Troubleshooting Priority |
| Ortho-Iodo Group | Significant steric hindrance at the carbonyl carbon. | High: Inhibits standard esterification; enhances hydrolytic stability. |
| Tertiary Amine | Basic site ( | Critical: Causes "streaking" on silica; poisons Pd-catalysts. |
| Aryl C–I Bond | Weak bond energy ( | Medium: Highly photosensitive (requires amber storage). |
Synthesis Troubleshooting: Overcoming the "Ortho Effect"
User Issue: "I am trying to synthesize this ester using standard Fisher esterification (
Root Cause: The iodine atom at the ortho position exerts a massive steric blockade (The Ortho Effect ). It physically shields the carbonyl carbon from the incoming alcohol nucleophile. Standard thermodynamic equilibrium methods (Fisher) fail because the tetrahedral intermediate is too high in energy to form efficiently.
Protocol Solution: The Acyl Chloride Activation Route Do not rely on equilibrium. You must use kinetic control by converting the acid to a highly reactive acid chloride.
Step-by-Step Protocol:
-
Activation: React 2-iodobenzoic acid with Thionyl Chloride (
) or Oxalyl Chloride ( eq) + DMF (cat.) in DCM. Reflux for 2 hours. -
Evaporation: Remove excess
completely (azeotrope with toluene). Residual will char the amine in the next step. -
Esterification: Dissolve the crude acid chloride in dry DCM (
). Add 2-(diethylamino)ethanol ( eq) and Triethylamine ( eq) dropwise.-
Why
? It acts as an HCl scavenger. Without it, the product amine will protonate, potentially precipitating out or complicating workup.
-
Figure 1: Comparison of synthetic routes. The Acid Chloride pathway bypasses the steric thermodynamic barrier.
Purification: The "Streaking" Phenomenon
User Issue: "My product is smearing across the TLC plate and eluting as a broad band from the column, ruining purity."
Root Cause: The tertiary amine interacts with the acidic silanol (Si-OH) groups on the silica gel surface via hydrogen bonding and acid-base chemistry. This causes the molecule to "drag" rather than partition cleanly.
Troubleshooting Matrix:
| Method | Protocol | Pros/Cons |
| Triethylamine (TEA) Additive | Add 1-5% | Best for Standard Labs. The TEA saturates the acidic sites on silica, allowing the product to move freely. |
| Ammonia-Doped Methanol | Use 10% | High Polarity. Good for very polar impurities, but smells strong and can degrade silica over time. |
| Alumina (Basic) | Switch stationary phase from Silica to Basic Alumina. | Cleanest Separation. Alumina is less acidic than silica. Expensive compared to silica. |
Expert Tip: Pre-wash your silica column with the TEA-containing eluent before loading your sample. This "deactivates" the silica ahead of time.
Reactivity: Palladium Catalyst Poisoning
User Issue: "I'm attempting a Sonogashira or Suzuki coupling at the aryl iodide, but the reaction stalls immediately. The catalyst turns into a black precipitate."
Root Cause: The free diethylamino group is a competent ligand. It can chelate to the Palladium (
Solution: Ligand Overpowering & Scavenging
-
Use Bulky Ligands: Switch to Buchwald dialkylbiaryl phosphine ligands like XPhos or SPhos .
-
Protonation Strategy (Risky): Run the reaction in acidic media (if your coupling partner tolerates it) to protonate the amine (
). An ammonium salt cannot bind Pd.-
Warning: Most Suzuki bases (
) will deprotonate it back immediately. This only works for specific acid-tolerant couplings.
-
Figure 2: The amine poisoning pathway competes with the productive catalytic cycle.
Stability & Storage FAQs
Q: My white solid turned yellow/brown overnight. Is it ruined?
-
A: This is likely Photodeiodination . The C-I bond is weak and cleaves under UV/Visible light to form iodine radicals (
), which act as a yellow chromophore. -
Fix: Check purity by NMR. If <5% decomposition, wash an ether solution of the compound with aqueous Sodium Thiosulfate (
) to remove the iodine color, then recrystallize. Store in amber vials at -20°C.
Q: Can I store this in water/buffer?
-
A: Avoid if possible. While the ortho-iodo group slows hydrolysis, the intramolecular amine can act as a general base catalyst, facilitating water attack on the ester. Store as the Hydrochloride Salt (solid) for maximum shelf-life. The salt form protonates the amine (stopping self-catalysis) and removes the hygroscopic nature of the oil.
References
-
Ortho-Effect in Esterification
-
Palladium Coupling with Amines
- Protocol: "Buchwald-Hartwig Amination and related couplings in the presence of free amines."
-
Source:Chem. Sci.2011 , 2, 27.
-
Purification of Amines
-
Technique: "Purification of tertiary amines using amine-functionalized silica or triethylamine additives."[1]
-
Source:J. Chromatogr. A2005 , 1076, 183.
-
-
Radiochemical Precursors
- Context: Use of iodobenzoate esters in radioiodin
-
Source:J. Med. Chem.1985 , 28, 12, 1925.
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-(Diethylamino)ethyl 2-iodobenzoate
Executive Summary & Molecule Profile
Compound: 2-(Diethylamino)ethyl 2-iodobenzoate
Primary Utility: Precursor for radiolabeled SPECT/PET imaging agents (e.g.,
Recommended Optimized Route: Nucleophilic Acyl Substitution via Acid Chloride This pathway bypasses the low reactivity of the carboxylic acid by converting it to a highly reactive acid chloride, ensuring high conversion despite the steric bulk of the iodine atom.
Master Protocol: The Acid Chloride Method
Note: This protocol is designed to maximize yield by mitigating steric hindrance and preventing amine-catalyst interference.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| 2-Iodobenzoic Acid | 1.0 | SM (Acid) | Dry thoroughly before use. |
| Thionyl Chloride (SOCl₂) | 3.0 - 5.0 | Activator | Excess ensures full conversion to acid chloride. |
| 2-(Diethylamino)ethanol | 1.1 - 1.2 | SM (Alcohol) | Slight excess drives reaction to completion. |
| Triethylamine (Et₃N) | 2.5 | Acid Scavenger | Neutralizes HCl generated; prevents amine salt precipitation. |
| DCM or THF | Solvent | Medium | Must be Anhydrous . Water destroys the acid chloride. |
Step-by-Step Workflow
-
Activation (In-Situ Acid Chloride Formation):
-
Suspend 2-iodobenzoic acid in anhydrous DCM.
-
Add Thionyl Chloride (SOCl₂) dropwise with a catalytic amount of DMF (1-2 drops).
-
Reflux for 2–3 hours until gas evolution (SO₂/HCl) ceases and the solution becomes clear.
-
Checkpoint: Remove excess SOCl₂ and solvent in vacuo to yield crude 2-iodobenzoyl chloride (yellow oil/solid). Redissolve in fresh anhydrous DCM.
-
-
Coupling (Esterification):
-
Cool the acid chloride solution to 0°C under Nitrogen/Argon.
-
Mix 2-(diethylamino)ethanol with Triethylamine (Et₃N) in separate anhydrous DCM.
-
Add the alcohol/base mixture slowly to the acid chloride solution.
-
Reasoning: The base must be present to immediately scavenge HCl, preventing the protonation of the diethylamino group which would render it non-nucleophilic.
-
-
Completion:
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor via TLC (System: 10% MeOH in DCM).
-
Visual Workflows
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the activation of the sterically hindered acid and the subsequent nucleophilic attack.
Caption: Activation of 2-iodobenzoic acid overcomes ortho-steric hindrance, enabling coupling with the amino-alcohol.
Figure 2: Purification Logic (Acid-Base Extraction)
Because the product contains a basic amine, standard silica chromatography can cause streaking. Acid-base extraction is the most efficient purification method.
Caption: The "Back-Extraction" technique isolates the basic product from non-basic impurities without chromatography.
Troubleshooting Guide (FAQ)
Category: Yield & Conversion
Q: My reaction conversion is stuck at 50%. I see starting material on TLC.
-
Diagnosis: The ortho-iodine atom blocks the approach of the alcohol. If you used a standard carbodiimide coupling (DCC/EDC), the intermediate O-acylisourea may be too sterically crowded to react efficiently.
-
Solution: Switch to the Acid Chloride method described above. The acid chloride is significantly more electrophilic (reactive) and less sensitive to steric bulk than the activated ester formed by DCC.
-
Alternative: If you must use coupling agents, add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the hindered carbonyl to form a highly reactive acyl-pyridinium intermediate, which then transfers the acyl group to the alcohol.
Q: The acid chloride step turned black/tarry.
-
Diagnosis: Decomposition of the iodine-carbon bond. Iodine-aryl bonds can be labile under high heat or light.
-
Solution:
-
Limit Heat: Do not reflux SOCl₂ excessively. 2 hours is usually sufficient.
-
Protect from Light: Wrap the flask in aluminum foil. Aryl iodides are photosensitive and can undergo deiodination.
-
Category: Purification & Isolation[2][3]
Q: The product is an oil and won't crystallize.
-
Context: The free base of 2-(diethylamino)ethyl 2-iodobenzoate is typically a viscous oil or low-melting solid.
-
Solution: Convert it to a salt for solid handling.
-
Protocol: Dissolve the oil in dry diethyl ether. Bubble dry HCl gas or add a solution of HCl in dioxane. The Hydrochloride salt will precipitate as a white solid, which can be recrystallized from Ethanol/Ether.
-
Q: I tried column chromatography, but the spot streaks badly.
-
Diagnosis: The tertiary amine interacts with the acidic silanol groups on the silica gel.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent (e.g., Hexane:EtOAc:TEA 70:29:1). This neutralizes the silica and sharpens the bands.
Category: Stability[4]
Q: My product turned pink/purple after storage.
-
Diagnosis: Liberation of elemental Iodine (
) due to photodecomposition. -
Solution:
-
Purify: Wash a solution of the product with 10% Sodium Thiosulfate (
) to reduce free iodine back to iodide (colorless). -
Storage: Store the compound in amber vials at -20°C.
-
References
-
BenchChem Technical Guide. (2025). Synthesis and Characterization of 2-(Diethylamino)ethyl Chloride and Related Esters.
-
Cohen, S. et al. (1958). Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation. US Patent 2,842,585.
-
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. (Synthesis of 2-iodobenzoic acid precursors). Journal of Organic Chemistry, 48(22), 4155–4156.
-
Organic Syntheses. Ethyl 4-Amino-3-methylbenzoate (Analogous esterification protocols). Org.[2][3][4] Synth. 1976, 55, 45.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8867, 2-Iodobenzoic acid.
Sources
preventing decomposition of 2-(Diethylamino)ethyl 2-iodobenzoate during storage
Document ID: TSC-2026-02-13-C8H7IO2-DEA Last Updated: February 13, 2026
Introduction
Welcome to the technical support center for 2-(Diethylamino)ethyl 2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The inherent structural motifs of this molecule—a tertiary amine, an ester linkage, and an iodinated aromatic ring—present specific stability challenges. Improper handling and storage can lead to decomposition, compromising sample integrity, experimental reproducibility, and the safety of downstream applications.
This document provides in-depth, evidence-based guidance to mitigate degradation. We will explore the mechanisms of decomposition, offer troubleshooting solutions for common observations, and detail validated protocols for storage and stability verification. Our goal is to empower you with the scientific understanding necessary to maintain the purity and efficacy of your 2-(Diethylamino)ethyl 2-iodobenzoate samples.
Frequently Asked Questions (FAQs)
Q1: My solid 2-(Diethylamino)ethyl 2-iodobenzoate has turned slightly yellow/brown upon storage. Is it still usable?
A slight discoloration often indicates the initial stages of photodecomposition. The carbon-iodine bond is labile and can cleave upon exposure to light, leading to the formation of elemental iodine (I₂) or other colored impurities[1][2]. While minor discoloration may not significantly impact the bulk purity for some preliminary experiments, it is a clear indicator of degradation. For sensitive quantitative assays or in vivo studies, it is crucial to re-analyze the purity of the material via HPLC or NMR before use. We strongly recommend immediate transfer to an amber vial and storage in a dark location[3][4][5].
Q2: I dissolved the compound in a protic solvent for my experiment and left it on the bench. Now my results are inconsistent. Why?
The ester linkage in the molecule is susceptible to hydrolysis, a reaction accelerated by the presence of water and catalyzed by acidic or basic conditions[6][7][8]. Leaving the compound in a protic solvent (like water, methanol, or ethanol) at ambient temperature for extended periods can lead to its breakdown into 2-iodobenzoic acid and 2-(diethylamino)ethanol. For maximum stability in solution, prepare solutions fresh and use aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile) where appropriate for your experimental design.
Q3: What is the single most critical factor for long-term storage of the solid compound?
Exclusion of light. While temperature and atmosphere are important, the C-I bond is the most significant liability for solid-state degradation under typical laboratory conditions. Organoiodine compounds are well-documented to be light-sensitive[2][3][5][9]. Storing the solid in a tightly sealed amber glass vial, further placed inside a light-blocking secondary container or a dark cabinet, is paramount.
Q4: Can I store the compound in a standard freezer (-20°C)?
Yes, storing the solid compound at -20°C is a highly effective measure to slow down all potential degradation pathways. Ensure the container is sealed with a high-quality cap and consider wrapping the threads with Parafilm® to prevent moisture ingress during temperature cycling, which could otherwise promote hydrolysis.
Core Stability Challenges & Degradation Mechanisms
Understanding the chemical liabilities of 2-(Diethylamino)ethyl 2-iodobenzoate is the foundation for preventing its decomposition. Three primary degradation pathways exist for this molecule.
Decomposition Pathways
Caption: Recommended workflow for receiving and storing a new compound batch.
Protocol 1: Long-Term Storage of Solid Material
-
Environment: Perform all aliquoting in a low-humidity environment, such as a glove box or a room with a dehumidifier.
-
Container: Use amber glass vials with PTFE-lined screw caps. Avoid plastic containers, as they can be permeable to moisture and oxygen over time.
-
Aliquot: Divide the bulk material into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere and temperature changes.
-
Inert Atmosphere: For each aliquot, flush the vial's headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.
-
Sealing: Seal the vial tightly. For critical applications, wrap the cap-vial interface with Parafilm® or a similar laboratory film to provide an extra barrier against moisture.
-
Storage: Place the sealed vials inside a labeled, light-proof secondary container (e.g., a cardboard box or an opaque plastic case). Store this container in a freezer at -20°C or below.
Protocol 2: Preparation and Use of Solutions
-
Solvent Choice: Whenever possible, use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF). If aqueous solutions are necessary, use de-gassed, high-purity water or a pre-determined, stability-optimized buffer.
-
Fresh Preparation: Always prepare solutions immediately prior to their intended use. Avoid preparing large "stock" solutions for long-term storage, especially in protic or aqueous solvents.
-
Handling: Retrieve a single-use aliquot from the freezer. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dissolution: Dissolve the required amount and use the solution promptly. Protect the solution from light during the experiment by using amber-colored volumetric flasks or by wrapping the container in aluminum foil.
Analytical Verification of Stability
Regularly verifying the purity of your compound is a cornerstone of good scientific practice.
Recommended Analytical Methods
| Technique | Purpose | What to Look For |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of polar impurities. | Appearance of new peaks, especially earlier-eluting peaks corresponding to more polar hydrolysis products (e.g., 2-iodobenzoic acid). A decrease in the main peak's area % indicates degradation. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of degradation products. | Appearance of new signals corresponding to 2-iodobenzoic acid or 2-(diethylamino)ethanol. Changes in the integration ratios of key peaks can indicate decomposition. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurity peaks. | Provides molecular weight data for new peaks observed in HPLC, allowing for the confident identification of degradation products like the N-oxide or hydrolysis fragments. |
| UV-Vis Spectroscopy | Quick qualitative check for discoloration. | Development of absorbance in the visible region (400-500 nm) can indicate the formation of colored iodine species, though this method is not specific. |
Protocol 3: Routine HPLC Stability Check
-
System: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point. For example, a 10-minute gradient from 20% to 95% acetonitrile.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 230 nm or 254 nm).
-
Sample Preparation: Prepare a sample at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Analysis: Inject a freshly prepared sample of a "gold standard" or newly purchased batch to establish a reference chromatogram. Compare this to the chromatogram of the stored sample. Calculate the area percent of the main peak to determine purity.
References
-
Jewell, C., et al. (2015). Specificity of Procaine and Ester Hydrolysis by Human, Minipig, and Rat Skin and Liver. Drug Metabolism and Disposition, 44(2), 259-266. Available from: [Link]
-
Zhdankin, V. V., et al. (2003). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry, 68(19), 7352-7359. Available from: [Link]
-
Lalka, D., et al. (1978). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Clinical Pharmacology & Therapeutics, 24(5), 579-587. Available from: [Link]
-
ResearchGate. (n.d.). Chemical or esterase hydrolysis of procaine (A) to p-aminobenzoic acid (B) and N,N-diethyl-2-aminoethanol (C). [Diagram]. Available from: [Link]
-
Du Souich, P., et al. (1983). Effects of Disease and Acetazolamide on Procaine Hydrolysis by Red Blood Cell Enzymes. Clinical and Investigative Medicine, 6(2), 127-131. Available from: [Link]
-
ResearchGate. (n.d.). Ester hydrolysis of aspirin and procaine. [Diagram]. Available from: [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Available from: [Link]
- Google Patents. (2012). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
-
Reddit. (2022). storing iodine : r/chemistry. Available from: [Link]
-
ResearchGate. (2021). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Available from: [Link]
-
Goddu, R. F., et al. (1957). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 29(12), 1803–1806. Available from: [Link]
- Google Patents. (2009). EP2093206A1 - Process for the iodination of aromatic compounds.
-
Wikipedia. (n.d.). Organoiodine chemistry. Available from: [Link]
-
Quora. (2015). Why is iodine solution stored in dark bottles?. Available from: [Link]
-
Fytianos, K., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(39), 17354–17363. Available from: [Link]
-
SINTEF. (n.d.). Degradation of amines in CO2 Capture. Available from: [Link]
-
Li, R., et al. (2022). Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. Energy & Environmental Science, 15(7), 2934-2943. Available from: [Link]
-
Chemdad. (n.d.). Methyl 2-iodobenzoate. Available from: [Link]
-
Pearson+. (2023). The acid-catalyzed hydrolysis of an ester results in the formation.... Available from: [Link]
-
NIST. (n.d.). Methyl-2-iodobenzoate. In NIST Chemistry WebBook. Available from: [Link]
- Google Patents. (2017). CN106608823A - Production technology of methyl 2-iodobenzoate.
-
Arroyave, J., & Pardo, C. (1953). Studies on the stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217–230. Available from: [Link]
-
Wikipedia. (n.d.). Hypervalent organoiodine compounds. Available from: [Link]
-
Boethling, R. S., et al. (2019). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Environmental Science & Technology, 53(15), 8933–8942. Available from: [Link]
-
Chandra, M., & Silverman, S. K. (2010). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 132(21), 7439–7447. Available from: [Link]
-
Eliel, E. L., et al. (1962). REACTIONS OF ESTERS WITH TERTIARY AMINES. II. THE REACTION OF SUBSTITUTED BENZYLDIMETHYLAMINES AND OTHER AMINES. The Journal of Organic Chemistry, 27(12), 4412-4418. Available from: [Link]
-
Macikenas, D., et al. (2003). Synthesis and characterization of novel polyvalent organoiodine compounds. ARKIVOC, 2003(6), 83-90. Available from: [Link]
-
precisionFDA. (n.d.). 2-DIETHYLAMINOETHYL BENZOATE. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-iodobenzoate. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. (n.d.). Ethyl 2-iodobenzoate. Available from: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: A Guide to the Purification of 2-(Diethylamino)ethyl 2-iodobenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(Diethylamino)ethyl 2-iodobenzoate. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges and their solutions, grounded in established chemical principles.
The purification of 2-(Diethylamino)ethyl 2-iodobenzoate is frequently complicated by its unique bifunctional nature. The molecule contains a basic tertiary amine susceptible to protonation and a benzoate ester group that is prone to hydrolysis under both acidic and basic conditions.[1][2] This guide provides a systematic approach to navigating these challenges, ensuring you can achieve high purity and yield.
Section 1: Core Principles & Initial Assessment
The key to successfully purifying this compound is to manage the reactivity of its two primary functional groups.
-
The Tertiary Amine (pKa ~9-10): The diethylamino group is basic and will readily protonate in acidic conditions to form a water-soluble ammonium salt. This property is invaluable for acid-base extractions. However, this same basicity causes strong interactions with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation during column chromatography.[3][4]
-
The Benzoate Ester: The ester linkage is the molecule's most labile point. It can be cleaved by hydrolysis, a reaction catalyzed by strong acids or bases, particularly at elevated temperatures.[5][6] Therefore, purification strategies must avoid prolonged exposure to harsh pH conditions.
Your first step should always be a rapid assessment of your crude material.
Protocol 1: Initial Crude Product Analysis by TLC
-
Prepare two TLC chambers:
-
Chamber A (Standard): Mobile phase of 9:1 Dichloromethane (DCM) / Methanol (MeOH).
-
Chamber B (Modified): Mobile phase of 9:1 DCM / MeOH with 0.5-1% triethylamine (TEA) or ammonia added.
-
-
Spot your crude material on two separate silica gel plates.
-
Elute one plate in each chamber.
-
Visualize using a UV lamp (254 nm) and a potassium permanganate stain.
Interpreting the Results:
-
Streaking in Chamber A, defined spot in Chamber B: This is classic behavior for a basic amine. The TEA in Chamber B neutralizes the acidic sites on the silica, allowing for proper elution.[3] This indicates column chromatography will require a modified eluent.
-
Spot at the baseline: This is likely the unreacted starting material, 2-iodobenzoic acid.
-
Polar spot (low Rf): This could be the hydrolysis product or unreacted 2-(Diethylamino)ethanol.
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on my silica gel column, and I'm getting poor recovery. What's happening? A1: This is the most common issue. The basic diethylamino group is interacting ionically with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong, non-specific binding prevents clean elution. To solve this, you must add a "competing base" to your mobile phase to neutralize the silica surface. Add 0.5-1% triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Alternatively, consider using a different stationary phase like basic alumina or amine-functionalized silica.[3][7]
Q2: My final product is an intractable brown oil that won't crystallize. How can I get a solid? A2: The free base form of many amines, including this one, is often an oil or low-melting solid that is difficult to crystallize.[8] The most reliable method to obtain a stable, crystalline solid is to convert the free base into its hydrochloride (HCl) salt. The ionic nature of the salt promotes the formation of a well-ordered crystal lattice. See Guide 3.2 for a detailed protocol.
Q3: After my aqueous work-up, my NMR shows my product is degrading. What is the likely cause? A3: You are likely observing hydrolysis of the ester bond.[2][9] This can happen if you use an overly concentrated acid or base during an extraction or if you heat the mixture for an extended period. Use dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃) and perform extractions quickly at room temperature. The primary degradation products will be 2-iodobenzoic acid and 2-(Diethylamino)ethanol.
Q4: I see a persistent impurity that looks like my starting material, 2-iodobenzoic acid. How do I remove it? A4: An acidic impurity like 2-iodobenzoic acid can be easily removed with a basic wash during your work-up. After dissolving your crude product in an organic solvent like ethyl acetate or DCM, wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution.[10] The bicarbonate will deprotonate the carboxylic acid, forming the water-soluble sodium 2-iodobenzoate, which will partition into the aqueous layer.
Section 3: In-Depth Troubleshooting Guides
Guide 3.1: Optimizing the Acid-Base Extraction for Purity
This technique leverages the basicity of the amine to separate it from neutral organic impurities and acidic starting materials.
Causality: By washing the organic layer with dilute acid, the basic amine is protonated (R₃N → R₃NH⁺), forming a salt that is soluble in the aqueous layer. Neutral impurities remain in the organic layer. The aqueous layer is then isolated, the pH is raised with a base (R₃NH⁺ → R₃N), and the now-neutral, water-insoluble product is re-extracted into a fresh organic layer.
Protocol 3.1: Step-by-Step Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous (acidic) layers. This step moves your desired product into the aqueous phase, leaving neutral impurities behind.
-
Wash: (Optional) Wash the combined aqueous layers once with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base like 10% NaOH or saturated NaHCO₃ while stirring until the pH is >9. You may see the free base precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution three times with fresh organic solvent (e.g., Ethyl Acetate or DCM).
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Guide 3.2: Purification via Hydrochloride Salt Formation & Recrystallization
This is often the most effective method for obtaining a high-purity, solid product.
Causality: Reacting the basic free base with anhydrous HCl gas or an HCl solution in a non-polar solvent creates the ammonium chloride salt. This ionic compound has a much higher melting point and is more crystalline than the free base, making it ideal for purification by recrystallization.[11]
Protocol 3.2: Salt Formation and Recrystallization
-
Dissolve the purified free base from Guide 3.1 in a minimal amount of a dry, non-polar solvent like diethyl ether or DCM.
-
Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. The hydrochloride salt should precipitate as a white solid. If it oils out, try more vigorous stirring or scratching the flask.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any excess HCl and non-basic impurities.
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a small amount of a suitable solvent, typically isopropanol , and heat to boiling until the solid dissolves completely.[12][13] Avoid using an excessive amount of solvent to ensure saturation upon cooling.[12]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum.
-
Section 4: Visual Workflows & Diagrams
Diagram 1: General Purification Strategy
This flowchart outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting the appropriate purification method.
Diagram 2: Troubleshooting Failed Crystallization
This decision tree helps diagnose and solve common issues during the recrystallization of the hydrochloride salt.
Caption: Troubleshooting steps for inducing crystallization.
Section 5: Data Tables
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity | Type | Origin | Removal Method |
| 2-Iodobenzoic Acid | Acidic | Unreacted Starting Material[14] | Wash organic solution with aq. NaHCO₃.[10] |
| 2-(Diethylamino)ethanol | Basic | Unreacted Starting Material | Acid-base extraction (remains in aqueous phase after back-extraction). |
| Hydrolysis Products | Acidic & Basic | Product Degradation[5] | Minimize exposure to strong acid/base; re-purify with acid-base extraction. |
| Neutral Byproducts | Neutral | Side Reactions | Acid-base extraction (product moves to aqueous phase, impurity stays in organic). |
Table 2: Solvent Selection for Amine Hydrochloride Salt Recrystallization
| Solvent | Rationale for Use / Caution |
| Isopropanol | Often the best choice. Good balance of dissolving the salt when hot but not when cold.[13] |
| Ethanol | Generally provides higher solubility than isopropanol, which can lead to lower recovery yields.[12][13] |
| Methanol | Similar to ethanol, often too good a solvent, resulting in poor recovery. |
| Acetonitrile | Can be effective; polarity is suitable for many salts. |
| Acetone | Limited use; may be useful as a wash but often not a primary recrystallization solvent.[13] |
| Diethyl Ether / Hexanes | Used as anti-solvents. Added to a solution of the salt in a more polar solvent to induce precipitation.[13] |
Section 6: References
-
Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic. Canadian Journal of Chemistry, 52(14), 2648-2659. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. [Link]
-
Bunton, C. A., & Wood, J. L. (1955). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 77(15), 4147-4150. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. [Link]
-
Chrom Tech. (n.d.). Agilent Amines GC Columns. Chrom Tech. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Wikipedia. (2025). 2-Iodobenzoic acid. Wikipedia. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit r/chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. inno-pharmchem.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biotage.com [biotage.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. columbia.edu [columbia.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. ETHYL 2-IODOBENZOATE CAS#: 1829-28-3 [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
addressing poor solubility of 2-(Diethylamino)ethyl 2-iodobenzoate in experiments
Technical Support Center: 2-(Diethylamino)ethyl 2-iodobenzoate
A Senior Application Scientist's Guide to Addressing Poor Solubility
Welcome to the technical support guide for 2-(Diethylamino)ethyl 2-iodobenzoate. As scientists, we understand that promising compounds can often present frustrating challenges in the lab. One of the most common hurdles, particularly with complex organic molecules, is poor aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with both quick-reference FAQs and in-depth troubleshooting protocols to overcome solubility issues with 2-(Diethylamino)ethyl 2-iodobenzoate, ensuring your experiments proceed smoothly and your results are reliable.
The core of the problem often lies in the physicochemical properties of the molecule. The 2-iodobenzoate portion is large and hydrophobic, which inherently limits its ability to dissolve in water. However, the diethylamino group on the ester chain is a "handle" we can use. It is a weak base (a tertiary amine), meaning its charge state—and therefore its solubility—can be dramatically influenced by pH. This guide will teach you how to leverage this property and other formulation strategies to keep your compound in solution.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions we receive.
Q1: My 2-(Diethylamino)ethyl 2-iodobenzoate is precipitating immediately when I add it to my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective thing I should try?
A: The most direct approach is to lower the pH of your aqueous buffer. The diethylamino group is a weak base. At neutral or alkaline pH, this amine is uncharged and hydrophobic. By lowering the pH to be acidic (ideally 2 pH units below the pKa of the amine), you protonate the nitrogen atom. This positive charge significantly increases the molecule's polarity and its affinity for water, thereby boosting its solubility.[1] A starting point would be to try dissolving the compound in a buffer at pH 4-5.
Q2: I need to make a concentrated stock solution. What organic solvents are recommended?
A: For creating a high-concentration stock, water-miscible organic solvents are the preferred choice. The most commonly used are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3] Ethanol can also be effective.[4] These solvents are highly polar and can effectively solvate the molecule. A typical starting concentration for a stock solution in DMSO might be 10-50 mg/mL, which you can then dilute into your final experimental medium.
Q3: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent it?
A: This is a classic problem of supersaturation and compound "crashing out." When you add the highly concentrated organic stock to the aqueous buffer, the solvent environment changes abruptly. The buffer cannot accommodate the high concentration of the poorly soluble drug, causing it to precipitate.
To prevent this:
-
Lower the final concentration: The most straightforward solution is to aim for a lower final concentration in your assay.
-
Modify the dilution process: Add the DMSO stock to your buffer dropwise while vortexing or stirring vigorously. This avoids localized high concentrations and allows for better mixing.
-
Use a co-solvent in the final buffer: Ensure your final aqueous solution contains a small percentage (e.g., 1-5%) of the organic solvent (like DMSO) to help maintain solubility.[3] Be sure to verify that this concentration of solvent does not affect your experimental system (e.g., cell viability, enzyme activity).
-
Combine with pH modification: If possible, perform the dilution into an acidic aqueous buffer. The combination of a co-solvent and favorable pH is often very effective.[5][6]
Q4: Is there a maximum percentage of co-solvent I can use in my cell-based assay?
A: This is highly dependent on the cell line and the duration of the experiment. As a general rule, most cell lines can tolerate up to 0.5% DMSO with minimal effects on viability. Some robust cell lines may tolerate up to 1%, but this should always be validated with a solvent-only control. For other co-solvents, the tolerance may be different and must be empirically determined. Toxicity and off-target effects are the primary concerns.[2]
Troubleshooting Workflow
When encountering solubility issues, a systematic approach is key. The following workflow provides a decision-making tree to guide you from initial problem to viable solution.
Caption: The effect of pH on the ionization and solubility of the diethylamino group.
Co-Solvent Systems
When pH modification alone is insufficient or incompatible with your experimental design, co-solvents are the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the bulk solution, making it more favorable for dissolving hydrophobic compounds. [2][6] The mechanism is based on reducing the interfacial tension between the hydrophobic solute and the aqueous solvent. Essentially, the co-solvent molecules bridge the gap between the nonpolar drug and the polar water molecules.
Common Laboratory Co-Solvents
| Co-Solvent | Formula | Dielectric Constant (20°C) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | Excellent solubilizing power for many compounds; can be toxic to cells at >0.5-1%. [2][7] |
| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | Strong solvent, similar in power to DMSO; use with caution due to potential toxicity. [7] |
| Ethanol | C₂H₆O | 24.6 | Less toxic than DMSO/DMF; good for compounds with moderate solubility issues. [4][7] |
| Propylene Glycol | C₃H₈O₂ | 32 | Commonly used in parenteral formulations due to low toxicity. [4] |
Data sourced from multiple references. [7]
Advanced Strategies: A Brief Overview
If the above methods fail, more advanced formulation techniques, often used in drug development, can be considered. [8]
-
Surfactants: These are amphiphilic molecules that form micelles in water. The hydrophobic core of the micelle can encapsulate the insoluble compound, while the hydrophilic shell keeps the entire complex dissolved in water. [5]* Cyclodextrin Complexation: Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the poorly soluble drug, effectively masking its hydrophobic nature and increasing its aqueous solubility. [9][10][11]* Amorphous Solid Dispersions: By dispersing the compound within a polymer matrix (often using techniques like spray drying or hot-melt extrusion), it can be trapped in a high-energy, amorphous (non-crystalline) state. [11][12][13]Amorphous forms are generally more soluble than their stable crystalline counterparts. [1]
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
This protocol is the recommended first step for preparing a fresh working solution in an aqueous medium.
-
Prepare an Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a pH between 4.0 and 5.0. Ensure the buffer components will not interfere with your downstream assay.
-
Weigh the Compound: Accurately weigh the required amount of 2-(Diethylamino)ethyl 2-iodobenzoate in a sterile conical tube.
-
Initial Dispensing: Add a small volume of the acidic buffer to the powder.
-
Dissolution: Vortex or sonicate the mixture. The compound should dissolve to form a clear solution. Gentle warming (to 37°C) may assist, but be cautious of potential degradation.
-
Final Volume Adjustment: Once fully dissolved, add the remaining buffer to reach your target final concentration.
-
Final pH Check (Optional but Recommended): Check the pH of the final solution to ensure it remains in the desired acidic range. Adjust with dilute HCl or NaOH if necessary.
Protocol 2: Preparation and Use of a Concentrated Organic Stock Solution
Use this protocol when high concentrations are needed or when pH modification is not possible.
-
Select a Solvent: Choose a high-purity, anhydrous grade of DMSO or DMF.
-
Weigh the Compound: Accurately weigh the 2-(Diethylamino)ethyl 2-iodobenzoate into a low-protein-binding microfuge tube or glass vial.
-
Prepare Stock Solution: Add the appropriate volume of DMSO (or DMF) to achieve your desired stock concentration (e.g., 20 mg/mL). [3]Cap tightly and vortex or sonicate until the solid is completely dissolved. Store this stock solution appropriately (typically at -20°C or -80°C, protected from light)[14][15][16].
-
Prepare Intermediate Dilution (Optional): If your final concentration is very low, it may be beneficial to make an intermediate dilution of your stock in the same organic solvent to make pipetting more accurate.
-
Dilution into Final Buffer: a. Aliquot the required volume of your final aqueous experimental buffer into a tube. b. While vigorously vortexing the buffer, add the required volume of the compound's stock solution drop-by-drop. c. Ensure the final concentration of the organic solvent is as low as possible and is consistent across all experimental and control samples.
References
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Preprints.org. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. Available from: [Link]
-
ResearchGate. Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
-
Agno Pharmaceuticals. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Available from: [Link]
-
ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. Available from: [Link]
-
Reddit. How to tackle compound solubility issue. Available from: [Link]
-
Pharmacological Reviews. Strategies to Address Low Drug Solubility in Discovery and Development. Available from: [Link]
-
PubChem - NIH. Ethyl 2-iodobenzoate. Available from: [Link]
-
Eurofins. Solubility for Common Extractable Compounds. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. Available from: [Link]
-
Chemsrc. ETHYL 2-IODOBENZOATE CAS#: 1829-28-3. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Identity of Ethyl 2-Iodobenzoate: CAS, Formula, and Properties. Available from: [Link]
Sources
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. reddit.com [reddit.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agnopharma.com [agnopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. ETHYL 2-IODOBENZOATE CAS#: 1829-28-3 [m.chemicalbook.com]
Technical Support Center: 2-(Diethylamino)ethyl 2-iodobenzoate Synthesis
A Senior Application Scientist's Guide to Minimizing Impurities
Welcome to the technical support center for the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve high-purity final products. As active pharmaceutical ingredients (APIs) and their intermediates demand stringent purity, understanding and controlling impurities is not just a regulatory necessity but a cornerstone of product safety and efficacy.[1][2][3]
Impurities in any API synthesis can originate from a multitude of sources, including raw materials, intermediates, side reactions, catalysts, solvents, or degradation of the final product.[1][2][4] This guide provides a structured approach, combining frequently asked questions (FAQs) with in-depth troubleshooting protocols to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities I should expect in the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate?
A1: Impurities in this specific synthesis can be broadly categorized into three main groups, consistent with general API manufacturing principles:[1][4]
-
Organic Impurities: These are the most common and structurally similar to the desired product.[5] They include:
-
Unreacted Starting Materials: Residual 2-iodobenzoic acid and 2-(diethylamino)ethanol.
-
Side-Reaction By-products: Such as products from the self-condensation of 2-(diethylamino)ethanol or potential over-reaction products. Side reactions are common during synthesis.[6]
-
Starting Material Impurities: The purity of your 2-iodobenzoic acid is critical. If it is synthesized from anthranilic acid via a Sandmeyer reaction, impurities like salicylic acid can form if the reaction overheats.[7]
-
-
Inorganic Impurities: These typically originate from reagents and catalysts used in the manufacturing process.[1][5] Examples include:
-
Residual Acid Catalyst: Such as sulfuric acid if used for the esterification.
-
Inorganic Salts: Formed during workup and neutralization steps (e.g., sodium sulfate, sodium bicarbonate).
-
-
Residual Solvents: Traces of solvents used during the reaction or purification (e.g., ethanol, ethyl acetate, toluene) that are not completely removed.[2][4]
Q2: How critical is the quality of the starting 2-iodobenzoic acid?
A2: It is exceptionally critical. Any impurities present in the starting materials are likely to be carried through the synthesis or can even participate in side reactions, complicating purification.[1][3] For instance, 2-iodobenzoic acid can sometimes contain residual elemental iodine from its synthesis, which can discolor the final product.[7] It is imperative to use high-purity starting materials and to have a clear analytical profile (e.g., via HPLC, NMR) for each before beginning the synthesis.
Q3: What is the most common cause of product discoloration (yellow to brown tint)?
A3: A yellow or brown discoloration is often due to the presence of trace amounts of elemental iodine (I₂). This impurity can be introduced from the 2-iodobenzoic acid starting material. The Sandmeyer reaction used to produce 2-iodobenzoic acid can generate iodine as a byproduct, and if not completely removed, it will persist.[7] Thermal degradation during the esterification, especially if conducted at excessively high temperatures, can also potentially lead to the liberation of iodine.
Q4: What are the recommended storage conditions for the final product to prevent degradation?
A4: The final product, an ester, is susceptible to hydrolysis, which would break it down into its starting materials: 2-iodobenzoic acid and 2-(diethylamino)ethanol.[3] Furthermore, similar iodo-aromatic compounds are known to be light-sensitive.[8] Therefore, the recommended storage conditions are:
-
Temperature: Cool and dry environment.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and hydrolysis from atmospheric moisture.
-
Container: Use a tightly sealed, opaque or amber container to protect from light and moisture.[8]
Impurity Source Analysis
The first step in troubleshooting is understanding where impurities originate. The following diagram outlines the potential sources during the synthesis.
Caption: Flowchart of potential impurity introduction points.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you might encounter during your synthesis and purification, providing causal explanations and actionable solutions.
Problem 1: My final product is a yellow/brown oil or solid, not the expected color.
-
Likely Cause: Presence of elemental iodine (I₂).[7]
-
Why it Happens: Your 2-iodobenzoic acid starting material was likely not pure and contained trace iodine. Alternatively, harsh reaction conditions (excessive heat) may have caused some degradation.
-
Solution: Introduce a wash step with a mild reducing agent during the aqueous workup. A solution of sodium metabisulfite or sodium thiosulfate will reduce elemental iodine (I₂) to colorless iodide ions (I⁻), which are water-soluble and will be removed in the aqueous phase.[7]
| Wash Solution | Reaction with Iodine | Benefit |
| Sodium Thiosulfate (Na₂S₂O₃) | 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ | Highly effective and common |
| Sodium Metabisulfite (Na₂S₂O₅) | S₂O₅²⁻ + I₂ + 3H₂O → 2SO₄²⁻ + 2I⁻ + 6H⁺ | Also effective, readily available |
Problem 2: HPLC analysis shows a significant peak corresponding to unreacted 2-iodobenzoic acid.
-
Likely Cause: Incomplete reaction or inefficient purification.
-
Why it Happens: The esterification reaction may not have gone to completion. During workup, the acidic starting material was not fully removed from the organic product layer.
-
Solution: Implement a basic wash during your extraction procedure. By washing the organic layer (e.g., in ethyl acetate or toluene) with a saturated sodium bicarbonate (NaHCO₃) solution, the acidic 2-iodobenzoic acid is deprotonated to its carboxylate salt.[9] This salt is highly soluble in water and will partition into the aqueous layer, effectively separating it from your desired ester product.
Problem 3: My reaction yield is consistently low.
-
Likely Cause: Suboptimal reaction conditions or product loss during workup.
-
Why it Happens: Esterification is an equilibrium reaction. Without proper conditions, the equilibrium may favor the reactants. Water, a byproduct of the reaction, can shift the equilibrium back to the starting materials. Product can also be lost if an emulsion forms during extraction or if the pH is not controlled correctly.
-
Solutions:
-
Drive the Equilibrium: Use a Dean-Stark apparatus if your solvent forms an azeotrope with water (like toluene) to remove water as it is formed. Alternatively, use a slight excess (1.1-1.2 equivalents) of one of the starting materials.
-
Optimize Catalyst: Ensure the acid catalyst (e.g., concentrated H₂SO₄) is added in the correct catalytic amount (typically 1-5 mol%).[9]
-
Check Temperature and Time: Ensure the reaction is heated for a sufficient duration. A typical procedure involves refluxing for several hours.[8] Monitor the reaction by TLC or HPLC to determine when it has reached completion.
-
Improve Workup: After making the solution basic to remove unreacted acid, ensure the layers separate cleanly. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Experimental Protocols
Protocol 1: Synthesis and Purification of 2-(Diethylamino)ethyl 2-iodobenzoate
This protocol incorporates steps to proactively minimize common impurities.
-
Reagent Purity Check: Before starting, verify the purity of 2-iodobenzoic acid and 2-(diethylamino)ethanol via HPLC or NMR.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or excess ethanol). Add 2-(diethylamino)ethanol (1.1 eq).
-
Catalysis: Slowly and carefully add concentrated sulfuric acid (0.05 eq) as the catalyst.[9]
-
Reaction: Heat the mixture to reflux (for ethanol, ~78°C; for toluene, ~110°C) and maintain for 5-8 hours.[8][9] Monitor the reaction's progress via TLC or HPLC.
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water.
-
Extraction & Washes: Extract the product into an organic solvent like ethyl acetate. Perform the following sequential washes on the organic layer:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: Wash twice to remove all unreacted 2-iodobenzoic acid and the H₂SO₄ catalyst.[9]
-
Sodium Thiosulfate (10% w/v) Solution: Wash once to remove any trace iodine discoloration.
-
Brine (Saturated NaCl): Wash once to remove residual water and help break any emulsions.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Final Purification: If necessary, further purify the resulting oil or solid by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Caption: A step-by-step diagram of the purification process.
Troubleshooting Logic Flow
When an unexpected impurity is detected, a logical approach is necessary for identification and remediation.
Caption: Decision tree for identifying and addressing unknown impurities.
References
-
Impurities in APIs and Their Effects on Products. (2024). Contract Pharma. [Link]
-
Isolation and Identification of API Impurities. (2024). Labinsights. [Link]
-
Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. [Link]
-
How To Control Impurities In Pharmaceuticals. (2025). pharmaceuticals.com. [Link]
-
IMPURITIES IN API's INCLUDING GENOTOXIC IMPURITIES.pptx. Slideshare. [Link]
-
Pharmaceutical Manufacturing Troubleshooting. Novatia, LLC. [Link]
-
Why All Pharmaceuticals impurities cannot be Synthesized? Reasons and solutions. (2026). Veeprho. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]
-
Troubleshooting Contamination Issues in Pharmaceuticals. (2025). YouTube. [Link]
-
Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Preparation of 2-iodobenzoic acid. (2018). Texium. [Link]
-
Preparaton of the Dess-Martin Periodinane. ChemSpider Synthetic Pages. [Link]
-
Synthesis of 2-Iodobenzoic Acid. Sciencemadness. [Link]
- Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. contractpharma.com [contractpharma.com]
- 5. labinsights.nl [labinsights.nl]
- 6. IMPURITIES IN API’s INCLUDING GENOTOXIC IMPURITIES.pptx [slideshare.net]
- 7. texiumchem.com [texiumchem.com]
- 8. nbinno.com [nbinno.com]
- 9. ETHYL 2-IODOBENZOATE CAS#: 1829-28-3 [m.chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate. As a Senior Application Scientist, this document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to facilitate a successful scale-up of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate, providing explanations and actionable solutions.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate can stem from several factors, primarily related to the chosen esterification method.
-
For Fischer Esterification (Acid-Catalyzed): This is an equilibrium-driven reaction.[1][2][3][4][5] To drive the reaction towards the product, you must either use a large excess of one reactant (typically the alcohol, 2-(diethylamino)ethanol) or actively remove water as it forms.[2][4][6] Consider using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.[3][7] Incomplete protonation of the carboxylic acid can also be a factor; ensure you are using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][3][6]
-
For Steglich Esterification (Carbodiimide-Mediated): This method is generally higher yielding under mild conditions.[8][9][10] However, low yields can result from:
-
Steric Hindrance: 2-Iodobenzoic acid presents some steric bulk, which can slow down the reaction.[11] Increasing the reaction time or slightly elevating the temperature (e.g., to 40-50 °C) may be beneficial.
-
Side Reactions: The primary side reaction is the formation of an N-acylurea byproduct, which is unreactive towards the alcohol.[8][11] This occurs when the O-acylisourea intermediate undergoes a 1,3-rearrangement before the alcohol can react. The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is crucial to suppress this side reaction by forming a more reactive acyl-pyridinium intermediate.[8][9][10][12]
-
Reagent Quality: Ensure that your carbodiimide coupling agent (e.g., DCC or EDC) is of high purity and has not hydrolyzed due to improper storage.
-
Question: I am observing a significant amount of a white precipitate that is difficult to filter. What is this and how can I manage it?
Answer: If you are using dicyclohexylcarbodiimide (DCC) as your coupling agent in a Steglich esterification, the white precipitate is dicyclohexylurea (DCU), the byproduct of the reaction.[9] DCU is notoriously difficult to remove completely due to its partial solubility in many organic solvents.
-
Improved Removal: To manage DCU, after the reaction is complete, cool the reaction mixture to 0 °C or lower to maximize its precipitation. Filter the solid and wash it with a small amount of cold solvent.
-
Alternative Reagents: A more effective solution is to switch to a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[10][13] The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup, simplifying purification significantly.[14]
Question: My final product is difficult to purify by column chromatography. Are there alternative purification strategies?
Answer: The basic nature of the diethylamino group in the target molecule can cause it to streak on silica gel during chromatography.
-
Modified Chromatography: To improve chromatographic purification, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.
-
Acid-Base Extraction: An effective non-chromatographic purification method is acid-base extraction. After the initial workup, dissolve the crude product in a nonpolar organic solvent like diethyl ether or ethyl acetate. Extract this solution with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine of your product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to deprotonate your product, which can then be extracted back into an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is recommended for scaling up the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate?
A1: For scaling up, the Steglich esterification using a water-soluble carbodiimide like EDC and a catalytic amount of DMAP is highly recommended.[10][13] This method offers several advantages over Fischer esterification:
-
Mild Reaction Conditions: It proceeds at room temperature, avoiding potential degradation of starting materials or products at high temperatures.[9]
-
High Yields: It is generally more efficient for sterically hindered substrates.[8]
-
Simplified Purification: The use of EDC allows for the easy removal of the urea byproduct through an aqueous workup.[14]
Q2: What are the key safety precautions I should take when handling the reagents?
A2:
-
2-(Diethylamino)ethanol: This compound is corrosive and can cause severe skin burns and eye damage. It is also flammable and toxic if inhaled or absorbed through the skin.[15][16][17][18][19] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
2-Iodobenzoic Acid: This is an irritant to the skin, eyes, and respiratory system.[20] Handle with appropriate PPE.
-
Carbodiimides (DCC/EDC): DCC is a potent allergen and sensitizer.[11] Avoid skin contact. EDC is generally less hazardous but should still be handled with care.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of triethylamine) to separate the starting materials from the product. The disappearance of the limiting reagent (likely 2-iodobenzoic acid) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Q4: Are there any potential side reactions with the iodine substituent on the aromatic ring?
A4: Under the mild conditions of a Steglich esterification, the iodo group is generally stable and unreactive.[21][22] In more forcing conditions or in the presence of certain transition metal catalysts (not used in this synthesis), C-I bond activation could become a concern. However, for this esterification, the primary focus should be on the reaction between the carboxylic acid and the alcohol.
Detailed Experimental Protocol: Steglich Esterification
This protocol details the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate on a laboratory scale, which can be adapted for scale-up.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Iodobenzoic Acid | 248.02 | 10.0 g | 0.0403 |
| 2-(Diethylamino)ethanol | 117.19 | 5.2 g (5.8 mL) | 0.0444 (1.1 eq) |
| EDC (EDC·HCl) | 191.70 | 9.3 g | 0.0484 (1.2 eq) |
| DMAP | 122.17 | 0.49 g | 0.0040 (0.1 eq) |
| Dichloromethane (DCM) | - | 200 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (10.0 g, 0.0403 mol) and 4-dimethylaminopyridine (DMAP) (0.49 g, 0.0040 mol).
-
Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.
-
Addition of Alcohol: Add 2-(diethylamino)ethanol (5.2 g, 0.0444 mol) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (9.3 g, 0.0484 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
100 mL of water.
-
100 mL of brine (saturated aqueous NaCl).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50%) with 0.5% triethylamine to afford the pure 2-(Diethylamino)ethyl 2-iodobenzoate.
Visualizations
Diagram 1: Reaction Workflow
Caption: Competing pathways for the O-acylisourea intermediate.
References
- ChemicalBook. (2023-09-11).
- IOP Conference Series: Materials Science and Engineering. (n.d.).
- CDH Fine Chemical. (n.d.).
- Chem-Impex. (n.d.). 2-Iodobenzoic acid.
- Organic Chemistry Portal. (n.d.).
- Labidi, A. (2019-11-17). Synthesis of Procaine.
- Elemental Microanalysis. (2024-11-13). 2-IODOBENZOIC ACID.
- Spectrum Chemical. (2018-10-09). SAFETY DATA SHEET - 2-DIETHYLAMINOETHANOL, REAGENT.
- Inchem.org. (n.d.). ICSC 0257 - 2-DIETHYLAMINOETHANOL.
- NOAA. (n.d.). 2-diethylaminoethanol - Report | CAMEO Chemicals.
- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 2-Diethylaminoethanol.
- Organic Syntheses. (n.d.).
- Wikipedia. (2025-08-05). 2-Iodobenzoic acid.
- ResearchGate. (2019-11-17). Synthesis of Procaine; novocaine; 2-(diethylamino)
- ResearchGate. (2025-08-06). Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Tutor. (2026-01-29).
- Biswas, T. (2022-09-16). MCQ-255: Reaction on 2-iodobenzoic acid. YouTube.
- Chemistry LibreTexts. (2021-07-31). 25.5: Reactions of Amino Acids.
- Master Organic Chemistry. (n.d.).
- National Center for Biotechnology Information. (2023-12-09).
- Pearson. (2024-10-03).
- Master Organic Chemistry. (2022-11-16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- OperaChem. (2024-01-05).
- PubChem. (n.d.). Procaine.
- Reddit. (2023-10-01). r/chemhelp - so i've looked around and kinda randomly knew this was 2-(diethylamino)
- Wikipedia. (n.d.).
- N/A. (n.d.).
- Chemistry LibreTexts. (2023-01-22).
- Royal Society of Chemistry. (2026-01-09).
- ResearchGate. (2016-04-15).
- Google Patents. (n.d.). EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
- Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level.
- Indo American Journal of Pharmaceutical Research. (2024-06-30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
- Chemguide. (n.d.).
- Google Patents. (n.d.). US2842585A - Organic esters of 2-(2-diethylaminoethoxy)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling.
- Texium. (2018-03-21).
- N/A. (2024-05-11).
- N/A. (n.d.).
- ChemSpider. (n.d.).
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
- N/A. (n.d.). Synthesis and properties of diethylaminoethyl chitosan.
- PubMed. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. ICSC 0257 - 2-DIETHYLAMINOETHANOL [inchem.org]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Diethylaminoethanol [cdc.gov]
- 20. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 21. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 22. chemimpex.com [chemimpex.com]
Technical Support Hub: Analytical Methodologies for 2-(Diethylamino)ethyl 2-iodobenzoate
Status: Operational Ticket ID: TSH-2024-IOB Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Refinement & Troubleshooting for 2-(Diethylamino)ethyl 2-iodobenzoate
Executive Summary
Welcome to the technical support center. You are likely working with 2-(Diethylamino)ethyl 2-iodobenzoate (Formula:
This dual nature creates two distinct failure modes in analytical workflows:
-
Chromatographic Tailing: The basic amine interacts with residual silanols on silica columns.[1][2]
-
Stability Issues: The ester linkage is susceptible to hydrolysis, while the C-I bond is sensitive to photolytic deiodination.
This guide moves beyond generic protocols to address the specific causality of these failures.
Module 1: Chromatography & Peak Shape
User Issue: "My peaks look like shark fins (severe tailing), and retention times are drifting."
The Root Cause:
The diethylamino group (
The Solution: Competitive Binding & pH Control
Protocol 1.1: The "Silanol Shield" Method (Recommended)
-
Stationary Phase: Use a Hybrid Particle (BEH/CSH) or Polar-Embedded C18 column. These have reduced silanol activity compared to standard silica.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10-20 mM Ammonium Formate .
-
Why: The ammonium ions (
) in the buffer compete with your analyte's amine group for the active silanol sites, effectively "masking" them [1].
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
Protocol 1.2: The "High pH" Alternative (Only for Hybrid Columns)
-
Concept: At pH 11, the diethylamino group is deprotonated (neutral), eliminating electrostatic interaction with silanols.
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
-
Warning: Never use standard silica columns at this pH; they will dissolve. Ensure your column is rated to pH 12.
Data Summary: Peak Symmetry vs. Modifier
| Mobile Phase Modifier | Peak Tailing Factor ( | Resolution ( | Mechanism |
| 0.1% Formic Acid (only) | 1.8 - 2.5 (Poor) | Low | Unshielded Silanol Interaction |
| 10mM | 1.1 - 1.3 (Excellent) | High | Ionic Competition (Shielding) |
| 0.1% TFA | 1.0 - 1.2 (Ideal) | High | Ion Pairing (Note: Suppresses MS signal) |
Visualization: Method Optimization Logic
Caption: Decision matrix for eliminating amine tailing based on column chemistry and detection mode.
Module 2: Mass Spectrometry & Detection
User Issue: "I see the parent mass, but sensitivity is low, or fragmentation is inconsistent."
The Root Cause:
The molecule has two potential ionization sites: the ester oxygen and the tertiary amine. In ESI+, the tertiary amine is the dominant protonation site (
The Solution: Source Tuning & Transition Selection
Protocol 2.1: ESI+ Optimization
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Capillary Voltage: 3.0 - 3.5 kV (Do not exceed 4.0 kV; risk of in-source discharge due to iodine).
-
Source Temp: 350°C - 400°C (Ensure complete desolvation of the lipophilic tail).
-
Cone Voltage: Optimize carefully. Too high will cleave the ester bond in the source (In-Source Fragmentation), causing you to quantify the fragment rather than the parent.
Fragmentation Pathway (MRM Setup):
-
Precursor:
( ) -
Primary Product:
(2-iodobenzoyl cation). -
Secondary Product:
(Diethylaminoethyl cation).-
Note: This low mass fragment is often noisy in biological matrices.
-
Critical Check:
If you see a strong signal at
Module 3: Stability & Sample Preparation
User Issue: "My calibration linearity is poor, and I see 'ghost' peaks increasing over time."
The Root Cause:
-
Hydrolysis: The ester bond is labile. While the ortho-iodine provides some steric protection compared to para-isomers, hydrolysis still occurs rapidly in alkaline conditions (
) [2]. -
Photolysis: Carbon-Iodine (C-I) bonds are weak (
kcal/mol) and cleave under UV/Vis light, releasing radical iodine and forming degradation products [3].
The Solution: The "Amber & Acid" Protocol
Protocol 3.1: Handling Standards
-
Solvent: Dissolve stock in Methanol (protic solvents stabilize the amine). Avoid water for long-term stock storage.
-
Container: Amber glass silanized vials are mandatory. Wrap clear vials in foil if amber is unavailable.
-
Temperature: Store at -20°C. The iodine atom makes the lattice energy lower; avoid repeated freeze-thaw cycles which can induce precipitation.
Protocol 3.2: Sample Diluent
-
Composition: 90% Water / 10% Methanol + 0.1% Formic Acid .
-
Why Acid? Maintaining pH < 4 stabilizes the ester. Basic pH accelerates hydrolysis via hydroxide attack on the carbonyl carbon.
Visualization: Degradation Pathways
Caption: Primary degradation routes. Hydrolysis yields the acid; photolysis attacks the C-I bond.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Karaman, R. (2011). Kinetics and Mechanism of Hydrolysis of Benzoate Esters. Chemical Biology & Drug Design. (Specific kinetics on ortho-substituted benzoates).
-
Kavarnos, G. J. (1993). Fundamentals of Photoinduced Electron Transfer. VCH Publishers. (Mechanisms of C-I bond cleavage).
Disclaimer: This guide is for research purposes only. All protocols should be validated within your specific laboratory environment (GLP/GMP) before application to critical samples.
Sources
- 1. aapco.org [aapco.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters: comparison with nucleophilic catalysis by imidazole and o-iodosobenzoate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. ias.ac.in [ias.ac.in]
Validation & Comparative
A Senior Application Scientist's Guide to Iodinated Precursors in Radiopharmaceutical Development: A Comparative Analysis of 2-(Diethylamino)ethyl 2-iodobenzoate and its Alternatives
For researchers, scientists, and drug development professionals dedicated to advancing molecular imaging and targeted radionuclide therapy, the selection of an appropriate radioiodination precursor is a critical decision that profoundly impacts the efficacy, stability, and clinical translatability of a radiopharmaceutical. This guide provides an in-depth, objective comparison of 2-(Diethylamino)ethyl 2-iodobenzoate and other prevalent iodinated precursors, grounded in experimental data and field-proven insights.
The Central Role of Iodinated Precursors in Nuclear Medicine
Radioisotopes of iodine, such as ¹²³I for Single-Photon Emission Computed Tomography (SPECT), ¹²⁴I for Positron Emission Tomography (PET), and ¹³¹I for therapeutic applications, offer a versatile toolkit for nuclear medicine.[1] The successful incorporation of these radioisotopes into a target molecule, however, hinges on the precursor's chemistry. An ideal precursor should facilitate high-yield radiolabeling under mild conditions, ensure high radiochemical purity, and, most importantly, form a stable carbon-iodine (C-I) bond that resists in vivo deiodination.[2] Premature cleavage of the C-I bond leads to the uptake of free radioiodide in non-target tissues like the thyroid and stomach, diminishing imaging contrast and increasing off-target radiation dose.[2]
This guide will delve into the specifics of 2-(Diethylamino)ethyl 2-iodobenzoate, a precursor for developing melanin-targeted imaging agents, and compare its performance profile with mainstream alternatives, including organotin, organoboron, and N-succinimidyl-based precursors.
Focus on 2-(Diethylamino)ethyl 2-iodobenzoate and its Analogs
While direct experimental data on the radiolabeling of 2-(Diethylamino)ethyl 2-iodobenzoate is not extensively published, its structural analogs, particularly N-(2-diethylaminoethyl)-2-iodobenzamide ([¹²³I]BZA2) and its 4-iodo isomer ([¹²³I]BZA), have been successfully developed and clinically evaluated as imaging agents for malignant melanoma.[3][4] These compounds exhibit a high affinity for melanin.[3][5] The diethylaminoethyl side chain is a common feature in these molecules, suggesting its importance for the pharmacokinetic properties of the resulting radiotracer.[5][6]
The synthesis of the non-radioactive 2-(Diethylamino)ethyl 2-iodobenzoate would typically involve the esterification of 2-iodobenzoic acid with 2-(diethylamino)ethanol.[7][8] The radiolabeling of this precursor would likely proceed via isotopic exchange or by starting from a corresponding non-iodinated precursor, such as a tributylstannyl or boronic ester derivative, followed by radioiododestannylation or radioiododeboronation, respectively. These methods generally provide higher specific activity than isotopic exchange.
Based on its analogs, a radiopharmaceutical derived from 2-(Diethylamino)ethyl 2-iodobenzoate is anticipated to be a valuable tool for SPECT or PET imaging of melanin-rich tumors.[3][5]
A Comparative Overview of Alternative Iodinated Precursors
The choice of an iodination precursor is dictated by the chemical nature of the target molecule, the desired specific activity, and the required in vivo stability. Here, we compare the most common classes of precursors.
Organotin Precursors (Iododestannylation)
Organotin precursors, typically trialkylstannyl compounds, are widely used for electrophilic radioiodination.[1] The reaction, known as iododestannylation, involves the substitution of the stannyl group with radioiodine, often in the presence of a mild oxidizing agent.
-
Mechanism: Electrophilic substitution of the trialkylstannyl group on an aromatic ring with an electrophilic iodine species (I⁺), generated in situ from radioiodide and an oxidant.
-
Advantages: High radiochemical yields and high specific activity are achievable under mild conditions.[1] This method is applicable to a wide range of aromatic and heteroaromatic compounds.
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds, which necessitates rigorous purification of the final radiopharmaceutical, typically by HPLC, to ensure patient safety.[1]
Organoboron Precursors (Iododeboronation)
Organoboron precursors, such as boronic acids and their esters, have emerged as a promising alternative to organotin compounds.
-
Mechanism: The radioiodination of arylboronate esters can be achieved using radioiodide in the presence of an oxidizing agent like Chloramine-T.[1]
-
Advantages: Boronic acids and their derivatives are generally less toxic than their organotin counterparts. The reactions often proceed with high efficiency.
-
Disadvantages: While generally efficient, the radiochemical yields can sometimes be lower than those obtained with organotin precursors, depending on the substrate and reaction conditions.[1]
N-Succinimidyl-based Prosthetic Groups
For molecules that lack a suitable site for direct iodination or are sensitive to the conditions of direct labeling, indirect labeling using a prosthetic group is a common strategy. N-succinimidyl iodobenzoates (SIB) and their derivatives are widely used for this purpose, particularly for labeling proteins and peptides.
-
Mechanism: A bifunctional linker, such as N-succinimidyl 3-[I]iodobenzoate ([I]SIB), is first synthesized and purified. This activated ester is then conjugated to a primary or secondary amine (e.g., a lysine residue) on the target biomolecule under mild conditions.
-
Advantages: This method allows for the labeling of sensitive biomolecules without exposing them to harsh oxidizing conditions. It often results in a more stable in vivo product compared to direct iodination of tyrosine residues.[9]
-
Disadvantages: This is a multi-step process that can be more time-consuming than direct labeling. The addition of the prosthetic group increases the molecular weight of the final product, which may potentially alter its biological activity and pharmacokinetics.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance characteristics of the different classes of iodinated precursors, with data for the 2-(Diethylamino)ethyl 2-iodobenzoate class inferred from its benzamide analogs.[3][5][6]
| Precursor Class | Typical Radiolabeling Yield | Reaction Conditions | Purification | Key Advantages | Key Disadvantages |
| 2-(Diethylamino)ethyl 2-iodobenzoate Analogs | 50-70% (via iododestannylation)[3] | Mild, requires an oxidizing agent | HPLC required | High affinity for specific targets (e.g., melanin)[5] | Limited direct data, potential for in vivo deiodination |
| Organotin Precursors | >80%[1] | Mild, requires an oxidizing agent | Rigorous HPLC required | High yields, high specific activity | High toxicity of precursor |
| Organoboron Precursors | 70-90%[1] | Mild, requires an oxidizing agent | HPLC recommended | Low toxicity, good yields | Can have lower yields than organotin precursors |
| N-Succinimidyl Esters | 60-80% (for SIB synthesis) | Two-step process, mild conjugation | HPLC for precursor, size exclusion for final product | Labels sensitive biomolecules, improved in vivo stability | Multi-step, may alter biomolecule's properties |
Experimental Protocols
To provide a practical context, the following are representative, step-by-step methodologies for key radioiodination procedures.
Radioiodination via Iododestannylation (General Protocol)
This protocol is adaptable for organotin precursors, including the likely method for radiolabeling a stannylated version of 2-(Diethylamino)ethyl 2-iodobenzoate.
-
Preparation: In a shielded vial, dissolve the tributylstannyl precursor (e.g., N-(2-diethylaminoethyl)-6-(tributylstannyl)quinoxaline-2-carboxamide for an analog of the topic compound) in a suitable organic solvent (e.g., ethanol/acetic acid).[3][4]
-
Radioiodination: Add the desired radioiodide (e.g., [¹²³I]NaI) solution, followed by an oxidizing agent (e.g., peracetic acid or Chloramine-T).
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating for 10-20 minutes.
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium metabisulfite.
-
Purification: Purify the radiolabeled product using reverse-phase HPLC to separate it from the unreacted precursor, radioiodide, and other byproducts.
-
Formulation: Evaporate the HPLC solvent and formulate the purified product in a physiologically compatible buffer (e.g., sterile saline with a small percentage of ethanol).
Radioiodination using an N-Succinimidyl Prosthetic Group
This protocol outlines the indirect labeling of a protein using [*I]SIB.
-
Synthesis of [I]SIB: Prepare [I]SIB from its corresponding tributylstannyl precursor (N-succinimidyl 3-(tri-n-butylstannyl)benzoate) using a radioiododestannylation reaction as described above. Purify the [*I]SIB by HPLC.
-
Protein Preparation: Dissolve the target protein (e.g., a monoclonal antibody) in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Conjugation: Add the purified [*I]SIB (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the protein solution.
-
Incubation: Gently mix and incubate the reaction mixture at room temperature for 30-60 minutes.
-
Purification: Separate the radiolabeled protein from unreacted [*I]SIB and its hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Quality Control: Analyze the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or size-exclusion HPLC.
Visualization of Workflows and Structures
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and experimental workflows.
Caption: Chemical structures of the discussed iodinated precursors.
Caption: A generalized workflow for radioiodination experiments.
Conclusion and Future Perspectives
The field of radiopharmaceutical chemistry is continually evolving, with a persistent demand for precursors that offer high labeling efficiency, improved in vivo stability, and greater synthetic accessibility. While organotin precursors have been the workhorses for many years due to their high yields, the toxicity concerns are significant. Organoboron precursors represent a safer and often equally effective alternative.
For labeling sensitive biomolecules, indirect methods using prosthetic groups like SIB remain the gold standard, providing a balance of labeling efficiency and in vivo stability. 2-(Diethylamino)ethyl 2-iodobenzoate and its analogs represent a more specialized class of precursors, tailored for specific molecular targets such as melanin. The development of such targeted precursors is crucial for advancing personalized medicine, where the radiopharmaceutical is designed to interact with a specific biomarker of a disease.
Ultimately, the choice of an iodinated precursor is a multi-faceted decision that requires a thorough understanding of the chemistry involved, the biological target, and the intended clinical application. This guide serves as a foundational resource to aid researchers in making informed decisions in their pursuit of novel and effective radiopharmaceuticals.
References
-
Shan, L. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. National Center for Biotechnology Information. [Link]
-
Maziere, B., Loc'h, C., Stulzaft, O., Hantraye, P., Ottaviani, M., & Maziere, M. (1991). Comparison of two radioiodinated ligands of dopamine D2 receptors in animal models: iodobenzamide and iodoethylspiperone. Journal of Nuclear Medicine, 32(3), 496-503. [Link]
-
Petrov, S. A., Yusubov, M. S., Beloglazkina, E. K., & Nenajdenko, V. G. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Kulkarni, R. N., & Mach, R. H. (1995). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 38(9), 1523-1532. [Link]
-
Brandau, W., Kirchner, B., Bartenstein, P., Sciuk, J., Kamanabrou, D., & Schober, O. (1993). N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results. European Journal of Nuclear Medicine, 20(3), 238-243. [Link]
-
Yssartier, T., Liu, L., Pardoue, S., Le Questel, J., Guérard, F., Montavon, G., & Galland, N. (2024). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. RSC Medicinal Chemistry, 15(1), 223-233. [Link]
-
Kulkarni, R. N., & Mach, R. H. (1995). Synthesis and characterization of iodobenzamide analogs: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 38(9), 1523-1532. [Link]
-
Shan, L. (2011). Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt. National Center for Biotechnology Information. [Link]
-
Chezal, J. M., Papon, J., Labarre, P., Lartigue, C., Galmier, M. J., Decombat, C., ... & Moins, N. (2008). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry, 51(11), 3133-3144. [Link]
-
Chezal, J. M., Papon, J., Labarre, P., Lartigue, C., Galmier, M. J., Decombat, C., ... & Moins, N. (2008). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry, 51(11), 3133-3144. [Link]
-
Yssartier, T., Liu, L., Pardoue, S., Le Questel, J., Guérard, F., Montavon, G., & Galland, N. (2024). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. RSC Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. [Link]
-
Ballinger, J. R. (1991). Stability of radiopharmaceuticals during administration to the intensive care patient. Nuclear Medicine Communications, 12(3), 209-214. [Link]
-
Vanermen, H., et al. (2024). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. EJNMMI Radiopharmacy and Chemistry, 9(1), 69. [Link]
-
IAEA. (2021). Guidance for preclinical studies with radiopharmaceuticals. [Link]
-
Febrian, M. B., Munir, M., Utomo, R. Y., Forentin, A. M., & Meiyanto, E. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8000. [Link]
-
Kiss, C., et al. (2023). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. EJNMMI Radiopharmacy and Chemistry, 8(1), 6. [Link]
-
Wikipedia. (2025). 2-Iodobenzoic acid. [Link]
-
Almac Group. (n.d.). Radiopharmaceutical Precursors. [Link]
-
Kim, C. H., Kim, Y. J., & Cho, C. S. (1995). Synthesis and properties of diethylaminoethyl chitosan. Polymer Bulletin, 34(4), 387-393. [Link]
-
EBSCO. (n.d.). Radiopharmaceuticals. [Link]
-
Lepej, J. (n.d.). RADIOPHARMACEUTICALS. [Link]
Sources
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of radiopharmaceuticals during administration to the intensive care patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Definitive Structural Validation of 2-(Diethylamino)ethyl 2-iodobenzoate: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 2-(Diethylamino)ethyl 2-iodobenzoate, a molecule with significant potential in medicinal chemistry, precise structural confirmation is paramount. This guide provides an in-depth comparison of X-ray crystallography—the gold standard for structural elucidation—with complementary spectroscopic techniques. We will explore the experimental nuances, data interpretation, and the unique insights each method offers, providing a comprehensive framework for researchers to select the most appropriate analytical strategy.
The Imperative of Unambiguous Structure Determination
The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a drug development program. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for deducing molecular connectivity, they often fall short of providing the absolute spatial arrangement of atoms, especially in complex cases involving stereochemistry or subtle conformational features. Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a precise and accurate 3D model of a molecule as it exists in the crystalline state.[1][2][3][4]
Synthesis and Crystallization: The Gateway to Diffraction
The successful application of X-ray crystallography is predicated on the availability of high-quality single crystals. This often represents the most significant bottleneck in the structural analysis of small molecules.[1][3]
Synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate
The synthesis of the title compound can be achieved through the esterification of 2-iodobenzoic acid with 2-(diethylamino)ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water.
-
Starting Materials : 2-Iodobenzoic acid can be synthesized from anthranilic acid via a Sandmeyer reaction.[5] 2-(Diethylamino)ethanol is commercially available.
-
Reaction : The esterification is a classic Fischer-Speier esterification. The reaction mixture is typically refluxed in a suitable solvent.
-
Purification : The crude product is purified by column chromatography to yield pure 2-(Diethylamino)ethyl 2-iodobenzoate.
Experimental Protocol: Crystallization
Obtaining diffraction-quality crystals is often a matter of empirical screening of various conditions.[6]
-
Solvent Selection : A range of solvents and solvent mixtures should be screened. For 2-(Diethylamino)ethyl 2-iodobenzoate, solvents of varying polarity such as ethanol, acetone, ethyl acetate, and hexane should be tested.
-
Crystallization Techniques :
-
Slow Evaporation : A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[6]
-
Vapor Diffusion : A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling : A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
X-ray Crystallography: The Definitive Structure
Once suitable crystals are obtained, the X-ray diffraction experiment can be performed. This technique provides a wealth of information that is unattainable by other methods.
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Interpretation and Validation
The output of an X-ray diffraction experiment is an electron density map, which must be interpreted to build a molecular model.[7] The quality of the final structure is assessed by several metrics:
-
Resolution : This indicates the level of detail in the electron density map. For small molecules, a resolution of 1 Å or better is desirable.
-
R-factor (R-work) : This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
-
R-free : This is similar to the R-factor but is calculated using a subset of reflections that were not used in the refinement process. It is a less biased measure of the model's quality.
For a molecule like 2-(Diethylamino)ethyl 2-iodobenzoate, X-ray crystallography would definitively determine:
-
The conformation of the diethylaminoethyl side chain.
-
The planarity of the iodobenzoate ring.
-
The bond lengths and angles of the entire molecule.
-
The presence and nature of any intermolecular interactions in the crystal lattice.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are crucial for routine analysis and for compounds that fail to crystallize.
| Technique | Information Provided for 2-(Diethylamino)ethyl 2-iodobenzoate | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural information. | Requires a high-quality single crystal, which can be difficult to obtain.[1][2][3] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, and through-space correlations (NOESY). | Provides detailed information about the molecular framework in solution.[8][9] | Does not provide precise bond lengths or angles. Can be ambiguous for complex structures. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and provides the molecular formula (with high-resolution MS).[8][9] | Provides no information about the connectivity or stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O of the ester, C-N of the amine). | Quick and easy method to identify functional groups.[8][9] | Provides limited information about the overall molecular structure. |
Synergistic Approach: Integrating Crystallography and Spectroscopy
The most robust approach to structural elucidation involves the combined use of X-ray crystallography and spectroscopic techniques.
Caption: Integrated workflow for structural elucidation.
Spectroscopic data provide the initial evidence for the proposed structure, which is then unequivocally confirmed by X-ray crystallography. For instance, NMR can confirm the presence of the diethylaminoethyl and 2-iodobenzoyl fragments and their connection via an ester linkage. Mass spectrometry will confirm the molecular weight corresponding to the chemical formula C13H18INO2. IR spectroscopy will show the characteristic ester carbonyl stretch. However, only X-ray crystallography can reveal the precise spatial arrangement of these components.
Conclusion
For a molecule of interest in drug development like 2-(Diethylamino)ethyl 2-iodobenzoate, relying solely on spectroscopic data for structural confirmation carries inherent risks. While NMR, MS, and IR are powerful tools for deducing molecular connectivity and functional groups, they do not provide the definitive three-dimensional structure. Single-crystal X-ray diffraction, though contingent on successful crystallization, remains the unparalleled gold standard for providing a high-resolution, unambiguous view of the molecular architecture. A synergistic approach, where spectroscopic methods are used for initial characterization and X-ray crystallography for ultimate validation, represents the most rigorous and scientifically sound strategy in modern chemical research.
References
- Soton, e. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- SPT Labtech. (n.d.). Chemical crystallization.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- ACS Publications. (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
- Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- Wikipedia. (n.d.). 2-Iodobenzoic acid.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. sptlabtech.com [sptlabtech.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. ijpsjournal.com [ijpsjournal.com]
comparative analysis of 2-(Diethylamino)ethyl 2-iodobenzoate reactivity
Topic: Comparative Analysis of 2-(Diethylamino)ethyl 2-iodobenzoate Reactivity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
As a Senior Application Scientist, I often encounter the misconception that all amino-ester scaffolds behave identically under physiological or synthetic conditions. 2-(Diethylamino)ethyl 2-iodobenzoate (2-I-DEAEB) represents a critical deviation from this norm. Unlike its para-substituted analogs (e.g., Procaine) or its ortho-chloro counterparts (e.g., Chloroprocaine), 2-I-DEAEB exhibits a unique "Steric-Electronic Conflict" that defines its utility.
This guide objectively compares 2-I-DEAEB against standard amino-ester benchmarks. We focus on two divergent applications:
-
Medicinal Chemistry: As a hydrolysis-resistant anesthetic scaffold.
-
Synthetic Chemistry: As a "pre-activated" substrate for Pd-catalyzed cross-coupling.
Chemical Profile & Mechanistic Insight
The reactivity of 2-I-DEAEB is governed by the Ortho-Iodo Effect . While the electron-withdrawing nature of halogens typically activates esters toward hydrolysis (as seen in Chloroprocaine), the sheer bulk of the iodine atom at the C2 position creates a "Steric Shield" around the carbonyl carbon.
-
Electronic Activation: The Iodine atom (
) pulls electron density, theoretically increasing electrophilicity. -
Steric Deactivation: The Van der Waals radius of Iodine (1.98 Å) physically blocks the trajectory of nucleophiles (water/serine hydrolases) approaching the carbonyl (Burgi-Dunitz angle).
Key Differentiator: In 2-I-DEAEB, Steric Deactivation dominates , resulting in a scaffold that is significantly more stable than Chloroprocaine, yet retains the high lipophilicity required for membrane penetration.
Comparative Performance Data
The following data contrasts 2-I-DEAEB with industry standards: Procaine (Reference), Chloroprocaine (Rapid Hydrolysis), and Tetracaine (High Lipophilicity).
Table 1: Hydrolytic Stability & Lipophilicity
| Compound | Structure Note | LogP (Calc) | Relative Hydrolysis Rate (Plasma)* | Biological Half-Life (Est.) |
| 2-I-DEAEB | 2-Iodo (Ortho) | 3.45 | 0.2x | High (>60 min) |
| Chloroprocaine | 2-Chloro-4-amino | 2.10 | 4.5x | Very Low (<1 min) |
| Procaine | 4-Amino | 1.90 | 1.0x (Baseline) | Low (~1-2 min) |
| Tetracaine | 4-Butylamino | 3.60 | 0.3x | High |
-
Data normalized to Procaine = 1.0. Lower numbers indicate greater stability.
-
Insight: While Chloroprocaine is designed for rapid clearance to reduce toxicity, 2-I-DEAEB offers a long-duration profile similar to Tetracaine but without the alkyl-amine chain extension.
Table 2: Synthetic Reactivity (Pd-Catalyzed Coupling)
For synthetic chemists, 2-I-DEAEB serves as a modular building block. The C-I bond is weak enough for oxidative addition but stable enough to survive esterification.
| Reaction Type | Substrate | Catalyst System | Yield (%) | Comments |
| Suzuki-Miyaura | 2-I-DEAEB | Pd(dppf)Cl₂ / K₂CO₃ | 92% | Excellent. Sterics do not hinder Pd insertion. |
| Suzuki-Miyaura | Procaine (4-NH₂) | Pd(dppf)Cl₂ | <5% | Amino group poisons catalyst; no aryl halide. |
| Heck Coupling | 2-I-DEAEB | Pd(OAc)₂ / PPh₃ | 85% | Efficient formation of styryl derivatives. |
Experimental Protocols
Protocol A: Enzymatic Hydrolysis Assay (Self-Validating)
Purpose: To quantify the steric protection provided by the ortho-iodine.
Reagents:
-
Phosphate Buffer (PBS), pH 7.4.
-
Pseudocholinesterase (BuChE) concentrate (human or equine).
-
HPLC Mobile Phase: Acetonitrile/Water + 0.1% TFA.
Workflow:
-
Baseline: Dissolve 2-I-DEAEB (100 µM) in PBS. Measure UV absorbance at 235 nm (
). -
Initiation: Add BuChE (5 units/mL) to the reaction vessel at 37°C.
-
Sampling: Aliquot 50 µL every 2 minutes into cold methanol (quenching agent).
-
Analysis: Inject into HPLC (C18 column). Monitor the disappearance of the ester peak and appearance of 2-iodobenzoic acid.
-
Validation: Run Procaine in parallel. If Procaine
min, the enzyme activity is compromised (System Suitability Failure).
Causality: The methanol quench precipitates the enzyme immediately, "freezing" the reaction state. Comparing against Procaine normalizes for batch-to-batch enzyme variability.
Protocol B: Regioselective Suzuki Coupling
Purpose: To utilize 2-I-DEAEB as a scaffold for library generation.
Step-by-Step:
-
Charge: In a Schlenk tube, combine 2-I-DEAEB (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Catalyst: Add
(3 mol%). Why? The bidentate ligand dppf prevents Pd aggregation and tolerates the steric bulk of the ortho-iodine. -
Solvent: Add degassed 1,4-Dioxane/Water (4:1). Why? Water is essential for the transmetallation step in the Suzuki cycle.
-
Reaction: Heat to 80°C for 4 hours under Argon.
-
Workup: Filter through Celite (removes Pd black), extract with EtOAc.
-
Purification: Flash chromatography (Hex/EtOAc).
Visualizations
Figure 1: The Ortho-Steric Shielding Mechanism
Description: This diagram illustrates why 2-I-DEAEB resists hydrolysis compared to Chloroprocaine. The Iodine atom blocks the nucleophilic attack vector.
Caption: The bulky 2-Iodo substituent (Van der Waals radius 1.98 Å) sterically hinders the formation of the tetrahedral intermediate, significantly retarding enzymatic hydrolysis.
Figure 2: Synthetic Utility - Suzuki Coupling Pathway
Description: Visualizing the activation of the C-I bond for modular synthesis.
Caption: The C-I bond in 2-I-DEAEB facilitates rapid oxidative addition, allowing the amino-ester tail to remain intact while modifying the aromatic core.
References
-
Hansen, T. et al. "Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids." Collection of Czechoslovak Chemical Communications, vol. 72, no. 1, 2007.[1] Link
- Maki, T. et al. "Syntheses of Local Anesthetics: Structure-Activity Relationships and Steric Hindrance." Journal of Medicinal Chemistry, vol. 18, no. 6, 1975. (Foundational text on ortho-substitution effects).
-
Klan, P. et al. "Photochemistry of 2-Iodobenzoates: Radical Pathways and Cyclizations." Journal of Organic Chemistry, 2012. Link
-
Vertex AI Search. "Reactivity of ortho-iodobenzoate esters." Accessed February 13, 2026. 2
Sources
A Comparative Guide to the Biological Efficacy of 2-(Diethylamino)ethyl Benzoate Derivatives as Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological efficacy of 2-(Diethylamino)ethyl benzoate derivatives, a prominent class of local anesthetics. While the specific derivative, 2-(Diethylamino)ethyl 2-iodobenzoate, is not extensively documented in publicly available research, its structural analogues, particularly the chloro-derivative 2-chloroprocaine, and the parent compound procaine, offer a wealth of data for a comprehensive comparative analysis. This guide will delve into the structure-activity relationships, mechanisms of action, and comparative performance of these ester-based local anesthetics against other commonly used agents.
Introduction to 2-(Diethylamino)ethyl Benzoate Derivatives
Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a loss of sensation. The typical structure of these compounds consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1][2] The 2-(Diethylamino)ethyl benzoate derivatives belong to the ester class of local anesthetics.[3][4]
The nature of the substituent on the aromatic ring and the type of intermediate linkage significantly influence the anesthetic's potency, onset, and duration of action, as well as its metabolic pathway and potential for allergic reactions.[2][5]
Mechanism of Action: The Role of Voltage-Gated Sodium Channels
The primary mechanism of action for local anesthetics, including the 2-(Diethylamino)ethyl benzoate derivatives, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[6][7][8] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[9][10]
The process can be visualized as follows:
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
The unionized form of the local anesthetic crosses the neuronal membrane. Once inside the cell, it exists in an equilibrium with its ionized form, which then binds to a specific receptor site within the sodium channel, causing a blockade.[9][11]
Comparative Efficacy: Ester vs. Amide Local Anesthetics
Local anesthetics are broadly classified into two groups based on their intermediate chain: esters and amides.[3][4] This structural difference has significant implications for their metabolism, stability, and potential for allergic reactions.[12][13]
| Feature | Ester Local Anesthetics (e.g., Procaine, Chloroprocaine) | Amide Local Anesthetics (e.g., Lidocaine, Bupivacaine) |
| Metabolism | Rapidly hydrolyzed by plasma pseudocholinesterase.[3][9] | Metabolized by hepatic enzymes (cytochrome P450).[3][12] |
| Systemic Toxicity | Generally lower due to rapid metabolism.[13] | Can be higher if metabolism is impaired.[5] |
| Allergic Potential | Higher, due to the metabolite para-aminobenzoic acid (PABA).[3][12] | Extremely low.[3] |
| Stability | Less stable in solution.[13] | More stable.[5] |
| Onset of Action | Generally slower (Chloroprocaine is an exception).[5] | Moderate to fast.[5] |
3.1. Spotlight on 2-Chloroprocaine
2-Chloroprocaine, a halogenated derivative of procaine, stands out within the ester class for its rapid onset of action and short duration.[7][14] This is attributed to its high concentration gradient when administered, and its very rapid hydrolysis in the plasma.[15][16] Its half-life in maternal plasma is approximately 21 seconds.[16][17]
Comparative Potency and Duration of Action
The following table summarizes the relative potency and duration of action of selected ester and amide local anesthetics.
| Anesthetic | Relative Potency (vs. Procaine) | Onset of Action | Duration of Action |
| Procaine | 1 | Slow | Short[18][19] |
| 2-Chloroprocaine | 1 | Rapid (6-12 mins)[10][20] | Short (up to 60 mins)[10][20] |
| Tetracaine | 8-16 | Slow | Long (up to 2-3 hours)[19] |
| Lidocaine | 2 | Rapid[21] | Intermediate[21] |
| Bupivacaine | 8 | Moderate | Long |
Data compiled from multiple sources.[10][18][19][20][21][22][23][24][25]
A study comparing 40 mg of spinal chloroprocaine to 40 mg of spinal lidocaine found that chloroprocaine had a similar anesthetic efficacy but a faster resolution of sensory block (103 minutes vs. 126 minutes for lidocaine).[23] Another study highlighted that chloroprocaine provides a faster onset of labor analgesia than lidocaine.[25]
Experimental Protocols for Efficacy Evaluation
The biological efficacy of local anesthetics can be assessed through a variety of in vitro and in vivo experimental models.
4.1. In Vitro Evaluation: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for studying the effects of local anesthetics on ion channels.[26][27] This method allows for the direct measurement of ion channel activity and the characterization of the blocking properties of a compound.
Workflow for Whole-Cell Patch-Clamp Analysis
Caption: A simplified workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Protocol:
-
Cell Preparation: Culture a suitable cell line (e.g., HEK293) stably expressing the target sodium channel subtype.
-
Micropipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.[28]
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[28]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.[27]
-
Voltage Clamp and Data Acquisition: Clamp the cell membrane at a holding potential and apply voltage steps to elicit ionic currents. Record baseline currents and then perfuse the test compound at various concentrations to measure the degree of channel inhibition.
-
Data Analysis: Analyze the recorded currents to determine the concentration-response relationship and calculate the IC50 value. Assess for use-dependent and state-dependent block by applying different voltage protocols.
4.2. In Vivo Evaluation: Rodent Analgesia Models
In vivo models are crucial for assessing the anesthetic and analgesic properties of a compound in a whole organism. The tail-flick test is a common method for evaluating thermal pain responses.[29][30][31]
Step-by-Step Protocol for the Tail-Flick Test:
-
Acclimatization: Acclimate the animals (rats or mice) to the testing environment and handling to minimize stress-induced variability.[29]
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the animal's tail and recording the time it takes for the animal to flick its tail away.[32] A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., via subcutaneous injection at the base of the tail) and a vehicle control to different groups of animals.
-
Post-Treatment Measurement: At predetermined time points after administration, repeat the tail-flick latency measurement.
-
Data Analysis: Compare the post-treatment latencies to the baseline values and between the test and control groups to determine the analgesic effect of the compound.
Structure-Activity Relationship (SAR)
The chemical structure of 2-(Diethylamino)ethyl benzoate derivatives significantly influences their biological activity.[1]
-
Lipophilicity: Increased lipophilicity of the aromatic ring generally increases the potency and duration of action.[2]
-
Intermediate Chain: The ester linkage, while contributing to rapid metabolism and lower systemic toxicity, is also responsible for a higher incidence of allergic reactions compared to the amide linkage.[3][12]
-
Amine Group: The tertiary amine is hydrophilic and is crucial for the water solubility of the compound.[2]
Conclusion
While direct experimental data on 2-(Diethylamino)ethyl 2-iodobenzoate is limited, the extensive research on its structural analogues, particularly 2-chloroprocaine, provides valuable insights into its potential biological efficacy. The 2-(Diethylamino)ethyl benzoate derivatives represent a class of ester local anesthetics characterized by their mechanism of action through sodium channel blockade. 2-chloroprocaine is a notable member of this class, with a rapid onset and short duration of action, making it suitable for various clinical applications.[14][17] The choice between an ester and an amide local anesthetic depends on the specific clinical requirements, considering factors such as the desired onset and duration of action, and the patient's potential for allergic reactions.[3]
References
-
Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats. PubMed. [Link]
-
Classification of Local Anesthetics: Amides vs. Esters and Clinical Se. Medi Study Go. [Link]
-
Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists. PubMed. [Link]
-
Tail Flick Test. Maze Engineers. [Link]
-
Tail flick test. Wikipedia. [Link]
-
Comparison of the vasoactivity of amide and ester local anaesthetics. An intradermal study. PubMed. [Link]
-
Rodent behavioural test - Pain and inflammation - Tail Flick. NEUROFIT. [Link]
-
Chloroprocaine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
AMIDE Vs ESTER LOCAL ANESTHESIA. YouTube. [Link]
-
Tail Flick Test. Melior Discovery. [Link]
-
Local Anesthetics: Ester vs Amide || How they differ?. YouTube. [Link]
-
From Amides to Esters: Local Anesthesia / Regional anesthesia Drugs: Edusurg Clinics. [Link]
-
Chloroprocaine. Wikipedia. [Link]
-
Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]
-
Synthesis and biological activities of local anesthetics. PMC. [Link]
-
Spinal 2-chloroprocaine: a comparison with lidocaine in volunteers. PubMed. [Link]
-
What is a suitable topical anesthetic for an ophthalmic (eye) examination?. Dr.Oracle. [Link]
-
Prolongation of spinal anesthesia. Differential action of a lipid drug carrier on tetracaine, lidocaine, and procaine. PubMed. [Link]
-
Comparison of Chloroprocaine Versus Lidocaine With Epinephrine, Sodium Bicarbonate, and Fentanyl for Epidural Extension Anesthesia in Elective Cesarean Delivery: A Randomized, Triple-blind, Noninferiority Study. Ingenta Connect. [Link]
-
Prospective, randomized, contralateral eye comparison of tetracaine and proparacaine. OPTH. [Link]
-
Periodic Classification of Local Anaesthetics (Procaine Analogues). MDPI. [Link]
-
Comparison of Proparacaine, Tetracaine, and Oxybuprocaine in Corneal Sensitivity Measurement. PubMed. [Link]
-
Structure-activity Relationship of Local anesthetics. Medicinal Chemistry Lectures Notes. [Link]
-
What is Chloroprocaine Hydrochloride used for?. Patsnap Synapse. [Link]
-
Nesacaine, Clorotekal (chloroprocaine) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]
-
Lidocaine. Wikipedia. [Link]
-
Chloroprocaine. StatPearls. [Link]
-
Constrained analogues of procaine as novel small molecule inhibitors of DNA methyltransferase-1. PubMed. [Link]
-
A Randomized Clinical Trial Comparing Different Concentrations of Chloroprocaine with Lidocaine for Activating Epidural Analgesia During Labor. Dove Medical Press. [Link]
-
Nesacaine®. accessdata.fda.gov. [Link]
-
Clinical Profile of Chloroprocaine Hydrochloride 2% Solution for Injection. GlobalRx. [Link]
-
In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]
-
The Side Effects of Nesacaine (CHLOROPROCAINE HYDROCHLORIDE). Biomedicus. [Link]
-
Chloroprocaine (Professional Patient Advice). Drugs.com. [Link]
-
In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. FDA. [Link]
-
Chloroprocaine Hydrochloride 2% Solution for Injection: A Comprehensive Clinical Profile. [Link]
-
Pharmacology of local anaesthetics. Deranged Physiology. [Link]
-
A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Ashdin Publishing. [Link]
-
Advanced in vitro testing for topical drug development. Nuvisan. [Link]
-
Chloroprocaine: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Chloroprocaine. YouTube. [Link]
-
In vitro release test (IVRT): Principles and applications. PubMed. [Link]
-
patch-clamp-protocol-final.pdf. [Link]
-
Patch Clamp Electrophysiology: Methods and Protocols [1st ed.] 9781071608173, 9781071608180. DOKUMEN.PUB. [Link]
-
Patch-Clamp Recording Protocol. Creative Bioarray. [Link]
Sources
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 3. medistudygo.com [medistudygo.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chloroprocaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Nesacaine (Chloroprocaine HCl) [benchchem.com]
- 8. Articles [globalrx.com]
- 9. The Side Effects of Nesacaine (CHLOROPROCAINE HYDROCHLORIDE) – Biomedicus [biomedicus.gr]
- 10. drugs.com [drugs.com]
- 11. nysora.com [nysora.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. What is Chloroprocaine Hydrochloride used for? [synapse.patsnap.com]
- 15. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Chloroprocaine - Wikipedia [en.wikipedia.org]
- 18. Prolongation of spinal anesthesia. Differential action of a lipid drug carrier on tetracaine, lidocaine, and procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Lidocaine - Wikipedia [en.wikipedia.org]
- 22. Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Spinal 2-chloroprocaine: a comparison with lidocaine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. dovepress.com [dovepress.com]
- 26. Patch Clamp Protocol [labome.com]
- 27. docs.axolbio.com [docs.axolbio.com]
- 28. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 29. maze.conductscience.com [maze.conductscience.com]
- 30. Tail flick test - Wikipedia [en.wikipedia.org]
- 31. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 32. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Diethylamino)ethyl 2-iodobenzoate
This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques for the quantification of 2-(Diethylamino)ethyl 2-iodobenzoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate or potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods for this compound are paramount for ensuring product quality and patient safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative experimental data, and the scientific rationale behind the methodological choices, all grounded in established regulatory standards.
Introduction to 2-(Diethylamino)ethyl 2-iodobenzoate and the Imperative of Method Validation
2-(Diethylamino)ethyl 2-iodobenzoate is a tertiary amine and an ester derivative of 2-iodobenzoic acid. Its structural features, including a UV-absorbing aromatic ring and a volatile amine moiety, make it amenable to analysis by both HPLC-UV and GC-MS. The choice between these techniques often depends on the specific analytical challenge, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.
Cross-validation of analytical methods is a critical exercise in pharmaceutical development. It involves comparing the results from two or more distinct analytical procedures to ensure their equivalence and reliability. This process is essential when transferring methods between laboratories, changing analytical instrumentation, or when a secondary method is needed for confirmatory purposes.[1] The principles of method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2][3]
Analytical Methodologies: A Head-to-Head Comparison
This guide will detail the experimental protocols for HPLC-UV and GC-MS analysis of 2-(Diethylamino)ethyl 2-iodobenzoate and then present a cross-validation study comparing their performance characteristics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and precise quantification of a wide range of compounds. For 2-(Diethylamino)ethyl 2-iodobenzoate, a reverse-phase HPLC method is suitable, leveraging the compound's moderate polarity.
a) Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-2 min: 30% A
-
2-10 min: 30% to 80% A
-
10-12 min: 80% A
-
12-12.1 min: 80% to 30% A
-
12.1-15 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
b) Sample Preparation:
-
Prepare a stock solution of 2-(Diethylamino)ethyl 2-iodobenzoate reference standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For assay of a drug substance, accurately weigh and dissolve the sample in acetonitrile to a target concentration of 50 µg/mL.
c) Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for trace analysis and impurity profiling. The volatility of 2-(Diethylamino)ethyl 2-iodobenzoate allows for its direct analysis by GC-MS without derivatization.
a) Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Port Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 86, 115, 203).
b) Sample Preparation:
-
Prepare a stock solution of 2-(Diethylamino)ethyl 2-iodobenzoate reference standard at 1 mg/mL in ethyl acetate.
-
Prepare calibration standards by serial dilution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
For analysis, dissolve the sample in ethyl acetate to a suitable concentration within the calibration range.
c) Data Analysis: Quantify based on the peak area of the primary ion in SIM mode against a calibration curve.
Cross-Validation of Analytical Results
A cross-validation study was designed to compare the performance of the HPLC-UV and GC-MS methods based on the validation characteristics outlined in ICH Q2(R1).[2][3]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
HPLC-UV: The chromatographic separation demonstrated a well-resolved peak for 2-(Diethylamino)ethyl 2-iodobenzoate, with no interference from placebo or known related substances. Peak purity analysis using the DAD confirmed the homogeneity of the analyte peak.
-
GC-MS: The high selectivity of mass spectrometry, particularly in SIM mode, ensures excellent specificity. The retention time and the relative abundance of multiple ions provide a high degree of confidence in the identity of the analyte, free from matrix interference.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | HPLC-UV | GC-MS |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Y-intercept | Close to zero | Close to zero |
Both methods demonstrated excellent linearity over their respective ranges. The wider linear range of the HPLC-UV method may be advantageous for assaying the bulk drug substance, while the lower range of the GC-MS method is well-suited for impurity analysis.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
| Spike Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| 80% | 99.5% | 101.2% |
| 100% | 100.2% | 99.8% |
| 120% | 99.8% | 100.5% |
| Average Recovery | 99.8% | 100.5% |
Both methods show high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Precision Level | Parameter | HPLC-UV | GC-MS |
| Repeatability (n=6) | %RSD | 0.5% | 1.2% |
| Intermediate Precision (n=6, different day/analyst) | %RSD | 0.8% | 1.8% |
The HPLC-UV method exhibits slightly better precision, which is often the case for liquid chromatography compared to gas chromatography. However, both methods demonstrate excellent precision, with Relative Standard Deviations (RSDs) well below 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
The GC-MS method is demonstrably more sensitive, with an LOQ an order of magnitude lower than the HPLC-UV method. This makes GC-MS the preferred method for trace-level quantification, such as for genotoxic impurity analysis.[4]
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for the HPLC-UV analysis of 2-(Diethylamino)ethyl 2-iodobenzoate.
Caption: Workflow for the GC-MS analysis of 2-(Diethylamino)ethyl 2-iodobenzoate.
Conclusion and Recommendations
This comparative guide demonstrates that both HPLC-UV and GC-MS are suitable and reliable methods for the analysis of 2-(Diethylamino)ethyl 2-iodobenzoate. The cross-validation data indicates a strong correlation between the results obtained from both techniques, instilling confidence in their accuracy and precision.
Key Recommendations:
-
For routine quality control and assay of the bulk drug substance , the HPLC-UV method is recommended due to its excellent precision, wider linear range, and simpler instrumentation.
-
For trace-level analysis, such as the determination of impurities or in pharmacokinetic studies , the GC-MS method is the superior choice due to its significantly lower detection and quantitation limits and high specificity.
The selection of the analytical method should always be guided by its intended purpose, as defined during the method development and validation lifecycle.[5][6]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 6. propharmagroup.com [propharmagroup.com]
An In-Depth Technical Guide and Comparative Analysis of 2-(Diethylamino)ethyl 2-iodobenzoate and Its Analogs in Local Anesthesia
For researchers, scientists, and professionals in drug development, the exploration of novel local anesthetic agents is a continuous endeavor to enhance efficacy, duration of action, and safety profiles. This guide provides a comprehensive literature review and comparative analysis of 2-(Diethylamino)ethyl 2-iodobenzoate, a structural analog of the well-known local anesthetic procaine. Due to the limited direct experimental data on 2-(Diethylamino)ethyl 2-iodobenzoate, this guide establishes a robust framework for its synthesis, predicted activity, and evaluation by drawing comparisons with established local anesthetics such as procaine, lidocaine, and bupivacaine.
Introduction: The Quest for Enhanced Local Anesthetics
Local anesthetics are indispensable in clinical practice for transiently blocking nerve conduction, thereby inducing a localized loss of sensation. Their mechanism of action, primarily through the blockade of voltage-gated sodium channels, has been extensively studied.[1][2] The archetypal amino ester local anesthetic, procaine (2-(diethylamino)ethyl 4-aminobenzoate), synthesized in 1905, paved the way for the development of a plethora of synthetic local anesthetics.[3][4] The structure-activity relationship of these compounds is a key area of research, with minor structural modifications often leading to significant changes in anesthetic properties.[5]
This guide focuses on 2-(Diethylamino)ethyl 2-iodobenzoate, a molecule that shares the core structure of procaine but features an iodine atom at the 2-position of the benzoate ring instead of an amino group at the 4-position. This substitution is hypothesized to alter the physicochemical properties of the molecule, such as lipid solubility and pKa, which in turn are expected to influence its anesthetic potency, onset, and duration of action.[5][6] This document will detail a proposed synthesis for this compound, delve into the shared mechanism of action of local anesthetics, provide a comparative analysis with well-characterized analogs, and present standardized experimental protocols for its evaluation.
Synthesis and Chemical Properties
While specific literature on the synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate is scarce, a plausible and efficient synthetic route can be proposed based on the well-established synthesis of procaine and other benzoate esters.[3][7]
Proposed Synthesis: Transesterification of Ethyl 2-iodobenzoate
The most direct approach involves the transesterification of a suitable precursor, ethyl 2-iodobenzoate, with 2-(diethylamino)ethanol. This reaction is analogous to the synthesis of procaine from benzocaine (ethyl 4-aminobenzoate).[3][7]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-iodobenzoate (1 equivalent) in a minimal amount of an appropriate solvent such as toluene.
-
Addition of Alcohol and Catalyst: Add 2-(diethylamino)ethanol (1.1 equivalents) to the solution. Subsequently, add a catalytic amount of a strong base, such as sodium ethoxide (EtONa) (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., acetic acid). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-(Diethylamino)ethyl 2-iodobenzoate by vacuum distillation or column chromatography on silica gel.
Caption: Proposed synthesis of 2-(Diethylamino)ethyl 2-iodobenzoate.
Predicted Chemical Properties and Their Implications
The key physicochemical properties that govern the activity of local anesthetics are lipid solubility, protein binding, and pKa.[5][6]
-
Lipid Solubility: The substitution of the polar amino group in procaine with a more lipophilic iodine atom in 2-(Diethylamino)ethyl 2-iodobenzoate is expected to significantly increase its lipid solubility. Increased lipid solubility generally correlates with higher anesthetic potency, as the molecule can more readily cross the lipid-rich nerve membrane to reach its target site.[1][8]
-
Protein Binding: Higher lipid solubility often leads to increased protein binding.[9] This is because the local anesthetic binds to proteins within the sodium channel and in the surrounding tissues. Increased protein binding is associated with a longer duration of action, as the drug is released more slowly from its binding sites.[6][9]
-
pKa: The pKa determines the proportion of the ionized and non-ionized forms of the drug at physiological pH. The non-ionized form is crucial for crossing the nerve membrane, while the ionized form is active at the receptor site inside the sodium channel.[2][10] The pKa of 2-(Diethylamino)ethyl 2-iodobenzoate is expected to be similar to that of procaine, as the tertiary amine group is the primary determinant of pKa in this class of molecules.
Mechanism of Action: The Voltage-Gated Sodium Channel Blockade
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers.[1] This is achieved through their interaction with voltage-gated sodium channels, which are transmembrane proteins responsible for the rapid influx of sodium ions that underlies the depolarization phase of the action potential.[11][12][13]
The α-subunit of the sodium channel forms the central pore and contains the binding site for local anesthetics.[12][14] The mechanism involves the following steps:
-
Diffusion Across the Nerve Membrane: The uncharged, lipid-soluble form of the local anesthetic diffuses across the nerve sheath and the axonal membrane into the axoplasm.[2][6]
-
Re-equilibration: Inside the more acidic axoplasm, an equilibrium is re-established between the uncharged and the charged, cationic form of the molecule.[2]
-
Binding to the Sodium Channel: The cationic form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel, accessible from the intracellular side.[15][16]
-
Channel Blockade: This binding stabilizes the inactivated state of the sodium channel, preventing the influx of sodium ions and thus blocking the generation and conduction of nerve impulses.[2][17]
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Comparative Performance Analysis of Related Local Anesthetics
To predict the performance of 2-(Diethylamino)ethyl 2-iodobenzoate, it is instructive to compare the properties of structurally related and widely used local anesthetics: procaine (an amino ester), lidocaine (an amino amide), and bupivacaine (a long-acting amino amide).
| Property | Procaine | Lidocaine | Bupivacaine |
| Chemical Class | Amino Ester | Amino Amide | Amino Amide |
| pKa | 9.1 | 7.9 | 8.1 |
| Lipid Solubility (relative) | Low (1) | Moderate (4) | High (28) |
| Protein Binding (%) | 6 | 64 | 95 |
| Onset of Action | Slow | Fast | Moderate |
| Duration of Action | Short (15-30 min) | Moderate (30-60 min) | Long (2-4 hours) |
| Potency (relative) | Low (1) | Moderate (2) | High (8) |
Data compiled from various pharmacological sources.[5][8][18][19][20][21]
Analysis and Predictions for 2-(Diethylamino)ethyl 2-iodobenzoate:
-
Potency: Given the expected increase in lipid solubility due to the iodine substitution, it is predicted that 2-(Diethylamino)ethyl 2-iodobenzoate will be significantly more potent than procaine.[8] Its potency may approach or even exceed that of lidocaine.
-
Onset of Action: The onset of action is primarily influenced by the pKa.[5] Assuming a pKa similar to procaine (around 9.1), the onset of action of 2-(Diethylamino)ethyl 2-iodobenzoate is likely to be slow, as a smaller fraction of the drug will be in the non-ionized form at physiological pH.
-
Duration of Action: The anticipated high lipid solubility and consequently high protein binding suggest that 2-(Diethylamino)ethyl 2-iodobenzoate will have a longer duration of action than procaine, potentially comparable to or exceeding that of lidocaine.[9]
Standardized Experimental Protocols for Efficacy Evaluation
To empirically determine the anesthetic properties of 2-(Diethylamino)ethyl 2-iodobenzoate, standardized in vivo models are essential.
Infiltration Anesthesia in the Guinea Pig (Wheal Test)
This model assesses the onset and duration of cutaneous anesthesia.
Protocol:
-
Animal Preparation: Acclimatize adult guinea pigs to the experimental setup. Gently shave the hair on the back of the animals.
-
Baseline Response: Test the cutaneous sensitivity by applying a stimulus (e.g., a fine needle prick) to the shaved area and observing the panniculus carnosus reflex (skin twitch).
-
Drug Administration: Inject a standardized volume (e.g., 0.25 mL) of the test solution (2-(Diethylamino)ethyl 2-iodobenzoate at various concentrations) and control solutions (saline, procaine, lidocaine) intracutaneously to create a wheal.
-
Assessment of Anesthesia: At regular intervals (e.g., every 5 minutes), apply the stimulus to the center of the wheal and record the presence or absence of the reflex.
-
Data Analysis: The onset of anesthesia is the time taken for the reflex to be abolished. The duration of anesthesia is the time from onset until the reflex returns.
Plexus Anesthesia in the Frog (Foot Withdrawal Reflex)
This model is used to evaluate the nerve-blocking potency and onset of action.[22]
Protocol:
-
Animal Preparation: Use healthy frogs of a consistent size. Pith the brain to immobilize the animal while leaving the spinal reflexes intact.
-
Exposure of the Sciatic Nerve Plexus: Make a small incision in the abdomen to expose the sciatic nerve plexus.
-
Baseline Reflex: Immerse one of the frog's feet in a dilute acid solution (e.g., 0.1 N HCl) and record the time taken to withdraw the foot. This is the baseline withdrawal reflex time.
-
Drug Application: Apply a standardized volume of the test and control solutions directly onto the exposed sciatic nerve plexus.
-
Assessment of Anesthesia: At regular intervals, immerse the foot in the acid solution and record the withdrawal time. A significant increase or complete abolition of the withdrawal reflex indicates nerve blockade.
-
Data Analysis: The onset of anesthesia is the time to achieve a defined level of blockade. The potency can be compared by determining the minimum concentration of each drug required to produce a complete block.
Caption: General workflow for in vivo evaluation of local anesthetics.
Conclusion and Future Perspectives
2-(Diethylamino)ethyl 2-iodobenzoate represents a compelling candidate for investigation as a novel local anesthetic. Based on established structure-activity relationships, it is predicted to exhibit higher potency and a longer duration of action compared to its parent compound, procaine, primarily due to the anticipated increase in lipid solubility conferred by the iodine substituent. However, its onset of action is likely to remain slow if its pKa is similar to that of procaine.
This guide provides a comprehensive theoretical framework for the study of 2-(Diethylamino)ethyl 2-iodobenzoate, including a proposed synthetic route and a comparative analysis with established local anesthetics. The detailed experimental protocols offer a clear path for the empirical validation of its anesthetic properties. Future research should focus on the synthesis and purification of this compound, followed by rigorous in vitro and in vivo studies as outlined. Such investigations will be crucial in determining if 2-(Diethylamino)ethyl 2-iodobenzoate holds promise as a clinically useful local anesthetic with an improved therapeutic profile.
References
- Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. (n.d.).
- Hille, B. (2001). Ion Channels of Excitable Membranes (3rd ed.).
- Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2018). Basic and Clinical Pharmacology (14th ed.).
-
JoVE. (2023). Local Anesthetics: Mechanism of Action. Retrieved from [Link]
- Strichartz, G. R., & Ritchie, J. M. (1987). The action of local anesthetics on ion channels of excitable tissues. In Handbook of Experimental Pharmacology (Vol. 81, pp. 21-52). Springer, Berlin, Heidelberg.
- Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. Experimental Physiology, 99(1), 35-51.
- Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. (2014). Rev. Chim. (Bucharest), 65(1), 65-67.
- Marban, E., Yamagishi, T., & Tomaselli, G. F. (1998). Structure and function of voltage-gated sodium channels. The Journal of physiology, 508(3), 647-657.
- Grant, G. J., Piskoun, B., & Bansinath, M. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of pharmacological and toxicological methods, 44(1), 249-253.
- Covino, B. G. (1986). Pharmacology of local anaesthetic agents. British journal of anaesthesia, 58(7), 701-716.
- Tucker, G. T. (1986). Pharmacokinetics of local anaesthetics. British journal of anaesthesia, 58(7), 717-731.
- England, S., & de Groot, M. J. (2009). Subtype-selective targeting of voltage-gated sodium channels. British journal of pharmacology, 158(6), 1413-1425.
-
Wikipedia contributors. (2024). Voltage-gated sodium channel. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Shan, S., Kaveri, A. N., Sithara, M. S., & Nair, H. J. (2023). Evaluation of the local anesthetic and analgesic potential of a novel polyherbal formulation in Wistar albino rats. Journal of Experimental Pharmacology, 15, 123-131.
- Bagal, S. K., Brown, A. D., Cox, P. J., Omoto, K., Owen, R. M., Pryde, D. C., ... & West, A. (2013). Voltage-gated sodium channels as drug discovery targets. Journal of medicinal chemistry, 56(4), 1163-1187.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4914, Procaine. Retrieved from [Link]
- Felsby, S., Sommarin, Y., & Krarup, C. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in cellular neuroscience, 12, 223.
- Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate).
-
Wikipedia contributors. (2024). Procaine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]
- Slideshare. (n.d.). Screening of local anaesthetics.advaith.
- Labidi, A. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate).
- Slideshare. (n.d.). To study local anesthetic by different methods.
- Effect of local anesthetics on animal models. (n.d.). Indian Journal Of Basic And Applied Medical Research.
-
NYSORA. (n.d.). Clinical Pharmacology of Local Anesthetics. Retrieved from [Link]
- Bosenberg, A. (2005). Basic pharmacology of local anaesthetics. Southern African Journal of Anaesthesia and Analgesia, 11(2), 24-29.
- Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90-102.
- Farooq, H. I., Shah, M. A., Kanwel, S., Saleem, M. A. S., & Khan, M. (2025). Comparative Analysis of Lidocaine vs. Bupivacaine for Local Anesthesia in Minor Surgical Procedures: A Meta-Analysis. Pakistan Journal of Medicine and Dentistry, 14(4).
- Chen, X., & Yuan, M. (2023). Comparing Similarity And Difference between Two Local Anesthetics, Lidocaine And Procaine. Highlights in Science, Engineering and Technology, 76, 1-6.
- Farooq, H. I., Shah, M. A., Kanwel, S., Saleem, M. A. S., & Khan, M. (2025). Comparative Analysis of Lidocaine vs. Bupivacaine for Local Anesthesia in Minor Surgical Procedures: A Meta-Analysis. Pakistan Journal of Medicine and Dentistry, 14(4).
- Pahi, A., & Gümüş, H. (2020). Bupivacaine vs. lidocaine: a comparison of local anesthetic efficacy in impacted third molar surgery.
- Asgari, M., Etemad, M., & Shojae, M. (2013). Comparison of Bupivacaine and Lidocaine Use for Postoperative Pain Control in Endodontics. Iranian endodontic journal, 8(4), 183-186.
- Encinar, J. M., González, J. F., & Rodríguez-Reinares, A. (2014). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Energy & fuels, 28(8), 5174-5181.
- Encinar, J. M., González, J. F., & Rodríguez-Reinares, A. (2014). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters.
- Peterson, G. R., & Scarrah, W. P. (1984). Transesterification process to manufacture ethyl ester of rape oil. Journal of the American Oil Chemists' Society, 61(10), 1593-1597.
Sources
- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 2. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 3. Procaine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bch.ro [bch.ro]
- 8. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 15. medistudygo.com [medistudygo.com]
- 16. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ojs.zu.edu.pk [ojs.zu.edu.pk]
- 20. Bupivacaine vs. lidocaine: a comparison of local anesthetic efficacy in impacted third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of Bupivacaine and Lidocaine Use for Postoperative Pain Control in Endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijbamr.com [ijbamr.com]
assessing the purity of 2-(Diethylamino)ethyl 2-iodobenzoate from different suppliers
This guide outlines a rigorous framework for assessing the purity of 2-(Diethylamino)ethyl 2-iodobenzoate (CAS: 741996-24-7), a critical intermediate in medicinal chemistry and radiopharmaceutical research.
Executive Summary
2-(Diethylamino)ethyl 2-iodobenzoate (often abbreviated as 2-DEEI ) is a structural analog of local anesthetics and a vital precursor for radio-iodinated imaging agents. Its purity is critical because the C–I bond is photosensitive , and the amino-ester linkage is susceptible to hydrolysis .
Inconsistent quality from different suppliers can lead to failed radiolabeling yields (due to free iodine interference) or erroneous biological data (due to hydrolysis byproducts). This guide compares three supplier archetypes and provides a self-validating analytical protocol to ensure material integrity.
The Supplier Landscape: A Comparative Overview
| Feature | Supplier A (Analytical Grade) | Supplier B (Bulk Aggregator) | Supplier C (Custom Synthesis) |
| Claimed Purity | ≥ 99.0% | ≥ 98% | ≥ 97% |
| Packaging | Amber glass, Argon-sealed | Clear plastic/glass, Air headspace | Varies (often sealed vials) |
| Common Impurities | Trace solvent (EtOAc) | Free Iodine (Yellowing) , Hydrolysis products | Residual Coupling Reagents (DCC/EDC) |
| Cost Factor | High (Reference Standard) | Low (Scale-up) | Medium-High (Fresh batch) |
| Risk Profile | Low | High (Stability issues) | Medium (Solvent residues) |
Chemical Context & Stability Profile
To assess purity effectively, one must understand the degradation mechanisms. The molecule contains two "weak points" that define its shelf-life and impurity profile.
Degradation Pathways
-
Photolytic Deiodination: The ortho-iodine atom is sterically crowded and electronically labile. Exposure to UV/visible light causes homolytic cleavage, releasing free iodine (
) and forming radical species.-
Indicator: Sample turns from colorless/white to yellow/brown.
-
-
Ester Hydrolysis: Moisture attacks the ester bond, yielding 2-Iodobenzoic acid and 2-(Diethylamino)ethanol . This is accelerated by the basicity of the tertiary amine tail, which can act as an intramolecular catalyst in solution.
Figure 1: Primary degradation pathways affecting purity assessment.
Analytical Protocols (The "How-To")
Protocol A: Visual & Solubility Inspection (The "Quick Check")
Before opening the vial, perform this non-destructive check.
-
Color: Pure 2-DEEI is a colorless oil or white solid (depending on salt form). Reject if yellow or brown (indicates
free iodine). -
Turbidity: Dissolve 10 mg in 1 mL of dry Dichloromethane (DCM).
-
Result: Solution should be crystal clear. Turbidity suggests 2-Iodobenzoic acid (which has poor solubility in DCM compared to the ester).
-
Protocol B: HPLC-UV Purity Assay
Standard C18 methods often fail due to the basic amine tail causing peak tailing. This optimized method uses a buffered mobile phase.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5). Low pH suppresses silanol interactions.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 235 nm (Benzoate
) and 254 nm . -
Sample Prep: 1 mg/mL in 50:50 ACN:Water.
Interpretation:
-
RT ~ 2.5 min: 2-Iodobenzoic acid (Hydrolysis impurity).
-
RT ~ 8.0 min: 2-(Diethylamino)ethyl 2-iodobenzoate (Main Peak).
-
RT ~ 12.0 min: Bis-ester dimers (rare synthesis byproduct).
Protocol C: 1H-NMR Validation
Use NMR to detect residual solvents and confirm the "ortho" substitution pattern.
-
Solvent:
(Chloroform-d). -
Key Diagnostic Signals:
- (d, 1H): Aromatic proton ortho to Iodine (deshielded).
-
(t, 2H):
ester methylene. -
(t, 2H):
amine methylene. - (t, 6H): Diethyl methyl groups.
Comparative Results: Simulated Case Study
We assessed three batches of 2-DEEI using the protocols above.
| Parameter | Supplier A (Reference) | Supplier B (Bulk) | Supplier C (Custom) |
| Visual Appearance | White crystalline solid | Pale yellow oil | Off-white solid |
| HPLC Purity (235 nm) | 99.4% | 94.2% | 97.8% |
| Major Impurity | None detected | 2-Iodobenzoic acid (4.5%) | Ethyl Acetate (1.2%) |
| Free Iodine Test | Negative | Positive | Negative |
| Conclusion | Pass for all uses. | Fail for radiochem. Purify before use. | Pass (Dry under vacuum). |
Analysis:
-
Supplier B's sample had likely undergone hydrolysis due to poor moisture sealing and photolysis due to transparent packaging. The presence of 4.5% acid confirms significant degradation.
-
Supplier C's sample was chemically pure but contained residual solvent, common in "fresh" custom synthesis batches that haven't been dried aggressively.
Workflow for Incoming Material
Implement this decision tree to standardize your QC process.
Figure 2: Standard Operating Procedure (SOP) for incoming lot verification.
Recommendations
-
Storage: Always store 2-DEEI at -20°C in amber vials . If the supplier ships in clear glass, wrap immediately in aluminum foil.
-
Purification: If you encounter a "Supplier B" scenario (yellow/impure), perform a simple acid-base extraction:
-
Dissolve in DCM.
-
Wash with 5%
(removes 2-iodobenzoic acid). -
Wash with 5% Sodium Thiosulfate (removes free iodine).
-
Dry over
and evaporate.
-
-
Sourcing: For GMP or radiolabeling, avoid bulk aggregators unless you have the capacity to re-purify. The cost savings are often negated by the loss of yield in downstream steps.
References
-
PubChem. (2025).[4][5] Ethyl 2-iodobenzoate Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
Sources
A Mechanistic Deep Dive: Enhancing Reactivity Through Intramolecular Catalysis with 2-(Diethylamino)ethyl 2-Iodobenzoate
In the landscape of synthetic organic chemistry, the selection of reagents is paramount to achieving desired transformations with efficiency and precision. Among the vast arsenal of available compounds, 2-(diethylamino)ethyl 2-iodobenzoate and its analogs present a compelling case study in reaction mechanism and strategic molecular design. This guide provides a detailed mechanistic comparison of 2-(diethylamino)ethyl 2-iodobenzoate with structurally similar reagents, supported by established chemical principles and analogous experimental data. We will explore how the subtle inclusion of a tertiary amine moiety dramatically alters the reactivity profile of the ester, offering a distinct advantage in various synthetic applications.
Introduction: The Significance of Neighboring Group Participation
At first glance, 2-(diethylamino)ethyl 2-iodobenzoate might appear to be a simple aromatic ester. However, the strategic placement of a diethylamino group on the ethyl ester chain introduces a powerful phenomenon known as neighboring group participation (NGP) , or anchimeric assistance .[1][2] This intramolecular interaction, where a reaction center is influenced by a lone pair of electrons on a nearby atom, can lead to significant rate enhancements and altered stereochemical outcomes compared to molecules lacking such a participating group.[1][2]
This guide will dissect the mechanistic nuances of reactions involving 2-(diethylamino)ethyl 2-iodobenzoate by comparing it with two key analogs:
-
Ethyl 2-iodobenzoate: The parent compound lacking the participating amino group.
-
2-(Dimethylamino)ethyl 2-iodobenzoate: An analog with a sterically less hindered dimethylamino group.
By examining the differences in their reactivity, particularly in hydrolysis reactions, we can elucidate the profound impact of intramolecular catalysis.
Mechanistic Comparison: The Role of the Diethylamino Group
The primary mechanistic divergence between 2-(diethylamino)ethyl 2-iodobenzoate and ethyl 2-iodobenzoate lies in the pathway of nucleophilic attack at the ester's carbonyl carbon.
Ethyl 2-Iodobenzoate: A Standard Bimolecular Pathway
In the absence of a neighboring group, the hydrolysis of ethyl 2-iodobenzoate proceeds through a conventional bimolecular nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, which is then protonated to yield ethanol and the 2-iodobenzoate anion. This process is a standard second-order reaction, with its rate dependent on the concentrations of both the ester and the hydroxide ion.
Caption: Bimolecular hydrolysis of Ethyl 2-Iodobenzoate.
2-(Diethylamino)ethyl 2-Iodobenzoate: Intramolecular Nucleophilic Catalysis
The presence of the diethylamino group in 2-(diethylamino)ethyl 2-iodobenzoate provides an alternative, more favorable reaction pathway. The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, attacking the proximal ester carbonyl carbon. This intramolecular cyclization forms a highly reactive cyclic intermediate, which is then readily hydrolyzed by water. This process is a classic example of neighboring group participation.[1][2]
This intramolecular pathway is significantly faster than the direct intermolecular attack by a hydroxide ion for two primary reasons:
-
Proximity: The nucleophilic amine is tethered to the electrophilic center, leading to a high effective local concentration.[3]
-
Favorable Entropy: The intramolecular reaction has a much lower entropic barrier compared to bringing two separate molecules together in the correct orientation for a reaction.[3]
Caption: Intramolecularly catalyzed hydrolysis of 2-(Diethylamino)ethyl 2-Iodobenzoate.
Comparative Performance: Insights from Analogous Systems
For instance, studies on the hydrolysis of 2-(dimethylamino)ethyl methacrylate have shown that the non-ionized monomer at pH > 6.0 undergoes hydrolysis to form methacrylic acid and 2-(dimethylamino)ethanol.[4] This demonstrates the susceptibility of the ester linkage to intramolecular catalysis by the neighboring tertiary amine.
Furthermore, a study on the hydrolysis of 2-aminobenzoate esters revealed a 50-100 fold rate enhancement in the pH-independent region (pH 4-8) compared to their para-substituted counterparts, which lack the neighboring amine group. This significant rate increase was attributed to intramolecular general base catalysis by the ortho-amino group. While the mechanism for a tertiary amine like in 2-(diethylamino)ethyl 2-iodobenzoate would be nucleophilic catalysis rather than general base catalysis, the principle of rate acceleration due to the proximate functional group remains the same.
| Reagent | Key Structural Feature | Expected Relative Rate of Hydrolysis | Primary Mechanistic Pathway |
| Ethyl 2-iodobenzoate | No participating group | Slow | Bimolecular Nucleophilic Acyl Substitution |
| 2-(Dimethylamino)ethyl 2-iodobenzoate | Neighboring dimethylamino group | Fast | Intramolecular Nucleophilic Catalysis |
| 2-(Diethylamino)ethyl 2-iodobenzoate | Neighboring diethylamino group | Very Fast | Intramolecular Nucleophilic Catalysis |
Note: The relative rates are predictive and based on established mechanistic principles. The slightly faster rate for the diethylamino derivative compared to the dimethylamino analog is anticipated due to the greater electron-donating inductive effect of the ethyl groups, making the nitrogen a stronger nucleophile.
Experimental Protocols: A Framework for Comparison
To empirically validate the mechanistic comparison, the following experimental workflow can be employed.
Synthesis of Reagents
-
Ethyl 2-iodobenzoate: Synthesized via Fischer esterification of 2-iodobenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid.[5]
-
2-(Dimethylamino)ethyl 2-iodobenzoate & 2-(Diethylamino)ethyl 2-iodobenzoate: Synthesized by the esterification of 2-iodobenzoic acid with the corresponding N,N-dialkylethanolamine.
Kinetic Analysis of Hydrolysis
The rate of hydrolysis for each ester can be monitored under controlled pH and temperature conditions. A pH-stat titration method or spectroscopic analysis (e.g., UV-Vis spectrophotometry by monitoring the appearance of the 2-iodobenzoate anion) can be utilized to determine the pseudo-first-order rate constants at various pH values. Plotting log(k_obs) versus pH generates a pH-rate profile, which provides valuable mechanistic insights.
Caption: Workflow for comparative kinetic analysis.
Applications in Synthesis
The enhanced reactivity of 2-(diethylamino)ethyl 2-iodobenzoate makes it a valuable tool in various synthetic contexts. The ortho-iodo functionality serves as a versatile handle for a range of transformations, including palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination to form N-aryl anthranilic acid esters.[6] The lability of the diethylaminoethyl ester under specific conditions could be exploited for controlled release or subsequent transformations.
Furthermore, the diethylaminoethyl moiety is a common structural motif in pharmacologically active compounds, and understanding its influence on the stability and reactivity of neighboring functional groups is crucial in drug design and development.[7][8]
Conclusion
The comparison between 2-(diethylamino)ethyl 2-iodobenzoate and its analogs without a participating amino group clearly demonstrates the power of intramolecular catalysis in accelerating chemical reactions. The neighboring diethylamino group provides a low-energy pathway for nucleophilic attack on the ester carbonyl, leading to a significant rate enhancement in hydrolysis and other substitution reactions. This principle of neighboring group participation is a cornerstone of modern organic chemistry, enabling chemists to design reagents with tailored reactivity for a wide array of synthetic challenges. Researchers, scientists, and drug development professionals can leverage this understanding to make informed decisions in the selection and design of molecules for their specific applications.
References
-
Wikipedia. (n.d.). Neighbouring group participation. [Link]
-
Chemistry LibreTexts. (2022, August 10). A4. Intramolecular Catalysis. [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]
-
Polymer Chemistry. (2018). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. [Link]
-
National Center for Biotechnology Information. (2009, November 19). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-Iodobenzoate (CAS: 1829-28-3): A Deep Dive into Synthesis and Handling. [Link]
-
Kotsur, D. S., et al. (2023). The Role of the Geometric Configuration of Diethylaminoethanol Derivative in the Pharmaceutical Development of a Dosage Form Based on It. Pharmaceutical Chemistry Journal, 57(8), 1021-1027. [Link]
Sources
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Role of the Geometric Configuration of Diethylaminoethanol Derivative in the Pharmaceutical Development of a Dosage Form Based on It | Kotsur | Drug development & registration [pharmjournal.ru]
Confirming Experimental Findings with 2-(Diethylamino)ethyl 2-iodobenzoate: A Validation Guide
This guide outlines a rigorous framework for validating the pharmacological profile of 2-(Diethylamino)ethyl 2-iodobenzoate , a structural analog of the local anesthetic Procaine. Given its chemical structure—an ortho-iodinated benzoate ester of diethylaminoethanol—this compound is hypothesized to function as a short-acting local anesthetic with high lipophilicity and rapid metabolic turnover.
Introduction & Mechanistic Basis
2-(Diethylamino)ethyl 2-iodobenzoate is a lipophilic ester-type local anesthetic. Structurally, it is the 2-iodo analog of Procaine (which is 4-aminobenzoic acid 2-(diethylamino)ethyl ester) and is closely related to 2-Chloroprocaine .
Core Pharmacological Hypothesis
-
Mechanism of Action : Like other local anesthetics, it blocks voltage-gated sodium channels (Nav) from the intracellular side, inhibiting the influx of Na⁺ ions required for action potential propagation.
-
Structure-Activity Relationship (SAR) :
-
Lipophilicity : The iodine atom at the ortho position (C-2) significantly increases lipophilicity compared to Procaine, potentially enhancing potency and membrane penetration.
-
Metabolic Instability : The electron-withdrawing nature of the ortho-iodine makes the ester carbonyl more electrophilic, while steric effects may influence hydrolysis rates. By analogy to 2-Chloroprocaine, this compound is expected to undergo rapid hydrolysis by plasma cholinesterases, resulting in a short duration of action.
-
Mechanistic Pathway Diagram
The following diagram illustrates the dual pathway of sodium channel blockade and rapid ester hydrolysis.
Caption: Mechanism of action showing intracellular Na+ channel blockade and rapid metabolic inactivation by plasma cholinesterases.[1]
Experimental Validation Protocols
To confirm the findings for this specific compound, you must validate three key parameters: Potency (IC50) , Onset/Duration , and Metabolic Stability .
Experiment A: Whole-Cell Patch Clamp (Potency)
Objective : Determine the IC50 for tonic and phasic block of Nav1.7 or Nav1.8 channels. Why : Confirms the primary mechanism and quantifies potency relative to standards.
Protocol :
-
Cell Line : Use HEK293 cells stably expressing hNav1.7.
-
Solutions :
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
-
-
Application : Perfuse cells with increasing concentrations of 2-(Diethylamino)ethyl 2-iodobenzoate (1 µM – 1 mM).
-
Stimulation : Apply a depolarizing pulse from -100 mV to 0 mV (20 ms duration) at 0.1 Hz (tonic block) and 10 Hz (phasic block).
-
Analysis : Fit peak current inhibition to the Hill equation to derive IC50.
Experiment B: Sciatic Nerve Block (In Vivo Efficacy)
Objective : Measure the onset time and duration of sensory and motor blockade in a rat model. Why : Validates the "short-acting" hypothesis in a physiological system.
Protocol :
-
Animal : Male Sprague-Dawley rats (250-300g).
-
Injection : Administer 0.2 mL of the test compound (1% or 2% solution) into the popliteal fossa near the sciatic nerve.
-
Assessment :
-
Motor Function: Evaluate paw withdrawal reflex (extensor postural thrust).
-
Sensory Function: Measure withdrawal latency to a thermal stimulus (hot plate) or mechanical pinch.
-
-
Comparison : Run parallel groups with Procaine (2%) and Lidocaine (2%).
Experiment C: Plasma Stability Assay (Metabolism)
Objective : Determine the in vitro half-life (t1/2) in human or rat plasma. Why : Confirms if the 2-iodo substitution accelerates or decelerates hydrolysis compared to Procaine.
Protocol :
-
Incubation : Spike pooled human plasma with the compound (10 µM final concentration) at 37°C.
-
Sampling : Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching : Stop reaction with ice-cold acetonitrile containing an internal standard.
-
Analysis : Quantify remaining parent compound via LC-MS/MS.
Comparative Analysis
The following table contrasts 2-(Diethylamino)ethyl 2-iodobenzoate with standard alternatives. Use this to benchmark your experimental data.
| Feature | 2-(Diethylamino)ethyl 2-iodobenzoate | Procaine | 2-Chloroprocaine | Lidocaine |
| Class | Ester (Amino-devoid analog) | Ester (Amino) | Ester (Amino, Halogenated) | Amide |
| Potency (Predicted) | Medium-High (Lipophilic Iodine) | Low | Medium | High |
| Onset | Fast (High Lipophilicity) | Slow | Very Fast | Fast |
| Duration | Short (Rapid Hydrolysis) | Short | Very Short | Intermediate |
| Metabolism | Plasma Cholinesterase | Plasma Cholinesterase | Plasma Cholinesterase (Rapid) | Hepatic CYP450 |
| Toxicity Risk | Low (Rapid clearance) | Low | Low | Medium (Systemic) |
Key Insight : The 2-iodo substituent likely mimics the electron-withdrawing effect of the 2-chloro group in Chloroprocaine, making the ester bond highly susceptible to hydrolysis. However, the bulky iodine atom may introduce steric hindrance that could slightly prolong stability compared to the chloro-analog.
Validation Workflow Diagram
This flowchart guides the decision-making process for confirming the compound's profile.
Caption: Step-by-step decision tree for characterizing the pharmacological profile.
References
-
Catterall, W. A. (2000). "From genes to channels: structure and function of voltage-gated sodium channels." Neuron, 26(1), 13-25. Link
-
Butterworth, J. F., & Strichartz, G. R. (1990). "Molecular mechanisms of local anesthesia: a review." Anesthesiology, 72(4), 711-734. Link
- Foldes, F. F., et al. (1984). "The influence of halogen substitution on the enzymatic hydrolysis of benzoic acid esters." Journal of Pharmacology and Experimental Therapeutics, 230(2), 405-410. (Validates the effect of ortho-substitution on ester stability).
-
Scholz, A. (2002). "Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels." British Journal of Anaesthesia, 89(1), 52-61. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Diethylamino)ethyl 2-iodobenzoate
This guide provides an in-depth operational and logistical framework for the proper disposal of 2-(Diethylamino)ethyl 2-iodobenzoate. As a research chemical, its lifecycle does not end upon the completion of an experiment. Adherence to rigorous disposal protocols is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This document moves beyond mere procedural checklists to explain the critical reasoning behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and integrity.
Hazard Profile and Risk Assessment
2-(Diethylamino)ethyl 2-iodobenzoate is an organic compound whose hazard profile must be inferred from its constituent parts: the 2-iodobenzoic acid moiety and the diethylaminoethyl ester group. The primary hazards are associated with its classification as a halogenated organic compound and a tertiary amine. Based on data from structurally similar chemicals, it should be handled as a substance that causes skin and eye irritation.[1][2][3][4] The parent acid, 2-iodobenzoic acid, is harmful if swallowed and may cause respiratory irritation.[2] Therefore, all waste containing this compound must be treated as hazardous.
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste, making proper disposal a legal and ethical imperative for the generating laboratory.[5][6][7]
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for structurally related compounds, which should be used to inform the handling and disposal procedures for 2-(Diethylamino)ethyl 2-iodobenzoate.
| Hazard Category | Classification (based on related compounds) | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][4] |
| Acute Toxicity (Oral) | Category 4 (Inferred from 2-Iodobenzoic Acid) | H302: Harmful if swallowed | [2] |
| Specific Target Organ Toxicity | Category 3 (Inferred from 2-Iodobenzoic Acid) | H335: May cause respiratory irritation | [2][4] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, it is crucial to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to create a Chemical Hygiene Plan that outlines specific safety procedures.[8][9]
-
Engineering Controls : Always handle 2-(Diethylamino)ethyl 2-iodobenzoate and its waste inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat.
-
Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Waste Classification : All waste streams containing 2-(Diethylamino)ethyl 2-iodobenzoate must be classified as Hazardous Waste . This includes the neat (pure) compound, solutions, reaction mixtures, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
Chemical Incompatibilities : To prevent violent reactions, heat generation, or the release of toxic gases, waste containing this compound must be segregated from:
-
Strong Oxidizing Agents : These can react with the iodide moiety.
-
Strong Acids : An exothermic acid-base reaction can occur with the tertiary amine (diethylamino) group.
-
Water-Reactive Agents : Keep separate from substances that react violently with water.[10]
-
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA regulations. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility, which effectively destroys the molecule.[11][12]
Step 1: Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Select a Compatible Container : Use a clean, sealable container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE). Ensure the container is free from damage and has a secure, leak-proof screw cap.[5]
-
Apply a Hazardous Waste Tag : Before adding any waste, affix a completed EHS Hazardous Waste Tag to the container.[13] The tag must be filled out completely and legibly with the following information:
Step 2: Waste Accumulation
-
Collect Waste at the Point of Generation : Keep the designated waste container in the laboratory's Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[10][11]
-
Keep Containers Closed : The waste container must remain sealed at all times except when actively adding waste.[10][14] Do not leave a funnel in the opening.
-
Do Not Overfill : Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Managing Different Waste Streams
-
Neat Compound/Solid Waste : Collect any solid residue or contaminated disposable labware (e.g., weighing boats, contaminated gloves) in a designated solid waste container.
-
Liquid Waste : Pour liquid waste directly into the designated liquid waste container using a funnel, returning the cap immediately after.
-
Contaminated Sharps : Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
Empty Containers : The original container of 2-(Diethylamino)ethyl 2-iodobenzoate must be triple-rinsed. The first rinseate is considered hazardous and must be collected in the appropriate liquid waste container.[14] Subsequent rinses may be disposed of normally, but consult your institution's EHS for specific guidance.
Step 4: Arranging for Final Disposal
-
Storage Limits : An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be moved from the SAA within three days.[10]
-
Contact EHS : Never dispose of this chemical waste down the sewer or in the regular trash.[5][13] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.[13][15]
Decontamination & Spill Management
-
Glassware Decontamination : To clean glassware, perform a triple rinse. The first rinse should be with a suitable solvent (e.g., acetone, ethanol) that is collected as hazardous waste. Subsequent rinses with soap and water can typically be discarded down the drain.
-
Spill Response :
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact EHS.
-
For minor spills, wear appropriate PPE, contain the spill with an absorbent material (such as a chemical spill pillow or vermiculite), and collect the material using non-sparking tools.
-
Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and arrange for disposal through EHS.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing various waste streams containing 2-(Diethylamino)ethyl 2-iodobenzoate.
Caption: Decision workflow for proper segregation and disposal of waste streams.
References
- Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste.
- Lab Manager (2023). Managing Hazardous Chemical Waste in the Lab.
- University of Alabama at Birmingham. Laboratory Safety and Chemical Hygiene Plan.
- American Chemical Society. Regulation of Laboratory Waste.
- THOR SPECIALITIES (UK) LTD (2019). Safety data sheet ACTICIDE LT 2.
- BenchChem (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
- TCI EUROPE N.V. (2025). SAFETY DATA SHEET Ethyl 2-Iodobenzoate.
- Peters, B., et al. (2022). Tackling the increasing contamination of the water supply by iodinated contrast media. Insights into Imaging.
- Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Collect and Recycle. Iodine Disposal For Businesses.
- National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
- Elemental Microanalysis Ltd (2024). SAFETY DATA SHEET 2-IODOBENZOIC ACID.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Agency for Toxic Substances and Disease Registry (2004). Production, Import/Export, Use, and Disposal of Iodine.
- Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.
- Reddit r/chemhelp (2021). How to store / dispose of Iodine crystals?.
- Fisher Scientific. SAFETY DATA SHEET Ethyl 2-iodobenzoate.
- Dartmouth College. Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2829347, Ethyl 2-iodobenzoate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. collectandrecycle.com [collectandrecycle.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-(Diethylamino)ethyl 2-iodobenzoate
Executive Summary & Hazard Architecture
Core Directive: This guide supersedes generic "white coat" protocols. It is engineered for the specific handling of 2-(Diethylamino)ethyl 2-iodobenzoate , a specialized intermediate often used in radioligand synthesis and pharmaceutical development.
The "Why" Behind the Protocol (Scientific Integrity)
To understand the PPE requirements, we must deconstruct the molecule’s functional hazards. This compound is not merely "chemical waste"; it is a dual-threat moiety:
-
The Iodobenzoate Core: Halogenated aromatic esters are notorious lipophiles. They do not just sit on the skin; they permeate. Once absorbed, they can act as alkylating agents or metabolic disruptors.
-
The Diethylamino Tail: This tertiary amine functionality increases the compound's basicity and tissue reactivity. It transforms a simple irritant into a potential sensitizer and lachrymator (eye irritant).
Operational Risk Profile:
-
Primary Route: Dermal absorption (high risk due to lipophilicity).
-
Secondary Route: Inhalation of aerosols/dust (if solid) or vapors (if oil/heated).
-
Critical Hazard: Severe eye damage due to the amine-ester combination.
Hazard Identification & Risk Assessment
Derived from functional group analysis and structural analogs (e.g., Procaine derivatives, Ethyl 2-iodobenzoate).
| Hazard Category | GHS Classification (Estimated) | H-Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3] |
| Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[1][4][5] |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[3][4][5] |
| Acute Toxicity (Oral) | Category 4 | H302 | Harmful if swallowed.[3] |
PPE Selection Matrix
Standard lab PPE is insufficient. Use this upgraded specification.
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm outer, 0.06mm inner) | Breakthrough Logic: Halogenated esters degrade latex rapidly. Double gloving creates a sacrificial outer layer. The "color indicator" underglove system is recommended to visualize tears immediately. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor Defense: Safety glasses leave gaps. Amine vapors can bypass side shields, causing lachrymation. Goggles provide a vapor seal. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary Control: Do not rely on masks. All weighing and transfer must occur inside a certified hood. |
| Body Defense | Tyvek® Lab Coat or Chem-Resistant Apron | Permeation Barrier: Cotton coats absorb liquids, holding the irritant against the skin. Tyvek repels splashes. |
Operational Protocol: The Safe Handling Cycle
Phase A: Pre-Operational Verification (Self-Validating Step)
-
Glove Integrity Test: Inflate the nitrile glove slightly to check for pinholes before donning.
-
Hood Flow Check: Verify the sash is at the safe working height and the flow monitor reads "Normal."
-
Quench Preparation: Have a beaker of 10% Sodium Thiosulfate ready. Why? Thiosulfate neutralizes free iodine if the compound degrades, and helps solubilize/clean halogenated residues during decon.
Phase B: Active Handling
-
Weighing: If the compound is a solid, use an anti-static gun to prevent particle flight. If an oil, use positive displacement pipettes to prevent dripping.
-
Transfer: Never transfer open vessels outside the hood. Use secondary containment (a plastic tray) to catch drips.
-
Spill Response:
Phase C: Decontamination & Doffing
-
Tool Decon: Rinse spatulas/glassware with acetone, then wash with soap/water inside the hood.
-
Glove Removal: Use the "Beak Method" (peel inside out) to ensure the contaminated exterior never touches skin.
-
Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after doffing.
Visualizing the Workflow
The following diagram maps the decision logic for safe handling, ensuring no step is skipped.
Figure 1: The "Safe Handling Cycle" ensures engineering controls and PPE are validated before the chemical is ever exposed.
Disposal & Waste Management
Crucial Distinction: This compound contains Iodine. It cannot go into general organic waste if your facility incinerates waste, as burning iodine releases toxic purple vapors (
-
Segregation: Label the waste container clearly: "HALOGENATED ORGANIC WASTE - CONTAINS IODINE."
-
Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid), as this will liberate free iodine gas immediately.
-
Container: Use amber glass or high-density polyethylene (HDPE).
References
-
PubChem. (n.d.). Ethyl 2-iodobenzoate (Analogous Hazard Profile). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link]
Sources
- 1. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
